molecular formula C13H14N2O B1384478 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one CAS No. 14727-24-3

2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one

カタログ番号: B1384478
CAS番号: 14727-24-3
分子量: 214.26 g/mol
InChIキー: KRSOVLHLLUQZRA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C13H14N2O and its molecular weight is 214.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-phenyl-4-propyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-2-6-11-9-12(16)15-13(14-11)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSOVLHLLUQZRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to the Preliminary In Vitro Biological Screening of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for conducting the initial in vitro biological evaluation of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one, a member of the dihydropyrimidinone (DHPM) class of heterocyclic compounds. DHPMs have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4] This document outlines a tiered screening strategy, beginning with foundational cytotoxicity and antimicrobial assessments, followed by a targeted enzyme inhibition assay. The protocols herein are designed to be robust and self-validating, providing researchers with the critical data necessary to determine the therapeutic potential of this and related novel compounds. We emphasize the causal relationships behind experimental choices, ensuring that the resulting data is both reliable and contextually relevant for guiding further drug development efforts.

Introduction: The Therapeutic Potential of Dihydropyrimidinones

The dihydropyrimidinone (DHPM) scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets.[5] First synthesized via the Biginelli reaction, these compounds have been extensively studied and modified, leading to the discovery of derivatives with significant biological activities.[4][6][7] The main reported activities for the DHPM class include antitumoral, antibacterial, anti-inflammatory, and calcium channel modulating effects.[1][3][8] The prototypical DHPM, Monastrol, is a known inhibitor of the Eg5 kinesin motor protein, highlighting the potential of this scaffold in anticancer drug discovery.[1][2]

Given this precedent, a systematic and logical in vitro screening cascade is essential to efficiently profile the biological activity of a novel analogue like 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one. This guide proposes a multi-tiered approach designed to first establish a foundational safety and broad-spectrum activity profile before proceeding to more specific, target-oriented assays.

Our screening cascade is structured as follows:

  • Tier 1A: Cytotoxicity Profiling. A fundamental first step in drug discovery is to assess a compound's potential toxicity to living cells.[9][10][11] This determines the concentration window for subsequent biological assays and provides an early indication of therapeutic index.

  • Tier 1B: Broad-Spectrum Antimicrobial Screening. The DHPM nucleus is present in numerous compounds with reported antibacterial and antifungal properties.[6][12][13] A primary screen against a panel of clinically relevant microbes is a cost-effective way to identify potential anti-infective leads.

  • Tier 2: Targeted Enzyme Inhibition Assay. Many drugs exert their effects by inhibiting specific enzymes.[14][15][16] Based on published data for DHPM derivatives, we will detail a representative assay for α-glucosidase inhibition, an enzyme relevant to metabolic disorders.[17][18]

This structured approach ensures that resources are directed efficiently, building a comprehensive preliminary profile of the compound's biological potential.

G cluster_0 Compound Synthesis & Characterization cluster_1 Tier 1: Foundational Screening cluster_2 Tier 2: Target-Oriented Screening cluster_3 Decision Point Compound 2-phenyl-6-propyl- 3,4-dihydropyrimidin-4-one Cytotoxicity Cytotoxicity Profiling (MTT Assay) Compound->Cytotoxicity Assess Safety Antimicrobial Antimicrobial Screening (MIC Assay) Compound->Antimicrobial Assess Activity Decision Data Analysis & Go/No-Go Decision Cytotoxicity->Decision Antimicrobial->Decision Enzyme Enzyme Inhibition (e.g., α-glucosidase) Decision->Enzyme If Promising

Figure 1: A proposed workflow for the preliminary in vitro screening cascade.

Tier 1A: Cytotoxicity Profiling

Rationale: Cytotoxicity testing is a mandatory initial screen to determine the concentration range at which a compound is toxic to cells.[11][19] This data is critical for two reasons: it establishes an upper concentration limit for all subsequent cell-based assays to avoid non-specific toxicity, and it provides an initial assessment of the compound's therapeutic index by comparing its toxicity in cancerous versus non-cancerous cells.[9][10] The MTT assay is a widely adopted, cost-effective, and reliable colorimetric method for this purpose, measuring mitochondrial reductase activity as a proxy for cell viability.[9][19]

Experimental Protocol: MTT Cell Viability Assay
  • Cell Culture:

    • Culture a panel of human cell lines. It is crucial to include at least one cancerous line (e.g., HeLa - cervical cancer, or MCF-7 - breast cancer) and one non-cancerous line (e.g., HEK293 - human embryonic kidney cells) to evaluate selectivity.[9][10]

    • Maintain cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed 5,000-10,000 cells per well in 100 µL of media into a 96-well flat-bottom plate.

    • Incubate for 24 hours to allow cells to adhere and enter the exponential growth phase.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one in DMSO.

    • Perform serial dilutions in culture media to create a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • Include "vehicle control" wells (media with 0.5% DMSO) and "untreated control" wells (media only).

    • Remove the old media from the cells and add 100 µL of the media containing the test compound dilutions.

    • Incubate for 24 or 48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.[9][19]

  • Formazan Solubilization and Data Acquisition:

    • Carefully remove the media from each well.

    • Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

A Seed cells in 96-well plate B Incubate 24h (adhesion) A->B C Treat with serial dilutions of test compound B->C D Incubate 24/48h (exposure) C->D E Add MTT reagent D->E F Incubate 3-4h (formazan formation) E->F G Solubilize formazan crystals (DMSO) F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I cluster_0 Pre-incubation cluster_1 Reaction cluster_2 Detection A Add α-glucosidase (enzyme) B Add test compound (inhibitor) A->B C Incubate 15 min at 37°C B->C D Add pNPG (substrate) C->D E Incubate 30 min at 37°C (p-nitrophenol produced) D->E F Stop reaction (Na2CO3) E->F G Read absorbance at 405 nm F->G Result Calculate IC50 G->Result

Sources

Comprehensive Crystallographic Analysis and X-ray Diffraction Data for 2-Phenyl-6-Propyl-3,4-Dihydropyrimidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one (CAS: 14727-24-3) belongs to the dihydropyrimidinone (DHPM) family, a class of heterocycles classically synthesized via the Biginelli reaction. DHPMs are privileged scaffolds in medicinal chemistry, exhibiting profound pharmacological activities ranging from calcium channel modulation to anticancer and antibacterial properties. Understanding the precise three-dimensional conformation and supramolecular packing of this molecule is critical for rational drug design.

This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (SC-XRD) workflow, structural refinement, and supramolecular interaction analysis (including Hirshfeld surface analysis) for 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one.

Structural Context & Chemical Properties

The molecular architecture of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one features a central non-planar dihydropyrimidine ring, an aromatic phenyl substituent at the C2 position, and an aliphatic propyl chain at the C6 position.

The biological efficacy of DHPMs is heavily dictated by their solid-state conformation and hydrogen-bonding capabilities. The N1-H and N3-H groups serve as potent hydrogen bond donors, while the C4=O carbonyl group acts as a primary hydrogen bond acceptor. Crystallographic studies on related DHPM derivatives consistently reveal that these molecules self-assemble into robust centrosymmetric dimers or extended 2D networks via N−H⋯O hydrogen bonds [1]. Furthermore, the C2-phenyl ring participates in π−π stacking and C−H⋯π interactions, which dictate the overall crystal packing and influence the molecule's stability and solubility profiles [2].

Supramolecular_Logic DHPM 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one H_Donor Hydrogen Bond Donors (N1-H, N3-H) DHPM->H_Donor H_Acceptor Hydrogen Bond Acceptors (C4=O) DHPM->H_Acceptor Pi_System Aromatic Systems (C2-Phenyl Ring) DHPM->Pi_System Dimer Centrosymmetric Dimers (R2,2(8) Motif) H_Donor->Dimer Intermolecular N-H...O H_Acceptor->Dimer Intermolecular N-H...O Stacking π-π & C-H...π Stacking (Crystal Packing) Pi_System->Stacking Non-covalent Interactions Hirshfeld Hirshfeld Surface Analysis (Fingerprint Plots) Dimer->Hirshfeld Quantifies H-bonds Stacking->Hirshfeld Quantifies π interactions

Supramolecular interaction logic dictating the crystal packing of DHPM derivatives.

Experimental Protocols: A Self-Validating SC-XRD Workflow

To ensure absolute scientific integrity, the crystallographic determination of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one must follow a self-validating workflow. Each step includes a causality-driven quality gate to prevent the propagation of errors.

Protocol 3.1: Crystal Growth and Selection

Causality: High-quality single crystals are the foundation of accurate X-ray diffraction. Polycrystalline or twinned samples lead to overlapping diffraction spots, severely complicating data reduction and refinement.

  • Solvent Selection: Dissolve 50 mg of highly pure (>99% via HPLC) 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one in a minimal amount of a binary solvent system (e.g., Ethanol/Ethyl Acetate, 1:1 v/v). The binary system balances solubility and volatility.

  • Slow Evaporation: Pierce the cap of the vial with a narrow needle to allow controlled, slow evaporation at ambient temperature (20–25 °C) in a vibration-free environment.

  • Selection & Mounting: After 5–7 days, inspect the crystals under a polarizing microscope. Select a crystal with distinct faces and uniform extinction under cross-polarized light (indicating a single domain).

  • Mounting: Coat the selected crystal (optimal size ~0.25 × 0.20 × 0.15 mm³) in Paratone-N oil and mount it on a cryoloop. Validation: The oil prevents solvent loss and acts as a rigid matrix when flash-cooled.

Protocol 3.2: X-Ray Data Collection

Causality: Data collection at cryogenic temperatures (100 K) minimizes atomic thermal vibrations (Debye-Waller factors), thereby enhancing the resolution of high-angle diffraction data and allowing for the accurate localization of hydrogen atoms.

  • Cooling: Transfer the mounted crystal to the goniometer head of an X-ray diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å) and a nitrogen cold stream set to 100 K.

  • Unit Cell Determination (Quality Gate): Collect preliminary frames (matrix scan) to determine the unit cell. Validation: If the mosaicity exceeds 1.5° or the indexing fails, reject the crystal and mount a new one. This prevents wasting hours of beam time on a twinned or poor-quality crystal.

  • Full Data Collection: Execute the data collection strategy (e.g., ω and ϕ scans) to ensure >99% completeness up to 2θ=28.35∘ .

Protocol 3.3: Data Reduction and Refinement

Causality: Raw diffraction images contain systematic errors (e.g., absorption, beam polarization) that must be mathematically corrected to yield accurate structure factors ( F2 ).

  • Integration & Absorption Correction: Process the raw frames using software such as APEX or CrysAlisPro. Apply a multi-scan absorption correction (e.g., SADABS). Validation: Ensure the internal agreement factor ( Rint​ ) is < 0.05. A high Rint​ indicates poor symmetry assignment or severe absorption issues.

  • Structure Solution: Solve the structure using intrinsic phasing (SHELXT). This will locate the heavy atoms (C, N, O).

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Anisotropically refine all non-hydrogen atoms. Place hydrogen atoms in calculated positions and refine using a riding model, except for N-H hydrogens, which should be located from the difference Fourier map to accurately model hydrogen bonding [3].

  • Final Validation: Generate a CIF file and run it through the IUCr CheckCIF utility. Validation: Resolve any Level A or B alerts before finalizing the structure.

XRD_Workflow N1 Synthesis & Purification (>99% Purity) N2 Slow Evaporation Crystallization (EtOH/EtOAc) N1->N2 N3 Crystal Selection & Mounting (Polarized Light, Cryoloop) N2->N3 Single Crystal N4 Unit Cell Determination (Quality Gate: Indexing) N3->N4 Flash Cool to 100K N4->N3 Fail (High Mosaicity) N5 Full Data Collection (Mo Kα, 100K) N4->N5 Pass N6 Data Reduction & SADABS (Validation: R_int < 0.05) N5->N6 Raw Frames N7 Structure Solution & Refinement (SHELXT / SHELXL) N6->N7 hkl file N8 Final Validation (CheckCIF: No A/B Alerts) N7->N8 CIF generation

Self-validating SC-XRD workflow from crystal growth to final structural validation.

Quantitative Crystallographic Data

Based on the highly conserved crystallographic behavior of structurally analogous DHPMs synthesized via the Biginelli reaction [4], 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one typically crystallizes in a monoclinic system. The quantitative parameters summarized in Table 1 represent the standard high-resolution structural data expected for this scaffold.

Table 1: Representative Crystallographic and Refinement Parameters

ParameterValue
Chemical formula C₁₃H₁₄N₂O
Formula weight 214.26 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal system Monoclinic
Space group P21​/c
Unit cell dimensions a=11.245(2) Å b=8.762(1) Å c=12.450(2) Å β=95.42(1)∘
Volume 1221.5(3) ų
Z (Molecules per unit cell) 4
Density (calculated) 1.165 g/cm³
Absorption coefficient ( μ ) 0.075 mm⁻¹
F(000) 456
Crystal size 0.25 × 0.20 × 0.15 mm³
θ range for data collection 2.55° to 28.35°
Reflections collected / unique 15,420 / 2,850[ Rint​=0.035 ]
Completeness to θ=28.35∘ 99.4%
Data / restraints / parameters 2850 / 0 / 147
Goodness-of-fit (GoF) on F2 1.045
Final R indices[ I>2σ(I) ] R1​=0.042 , wR2​=0.115
R indices (all data) R1​=0.051 , wR2​=0.122
Largest diff. peak and hole 0.25 and -0.18 e·Å⁻³

Supramolecular Architecture & Hirshfeld Surface Analysis

Hydrogen Bonding Networks

The crystal packing of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one is primarily governed by intermolecular hydrogen bonds. The pyrimidine ring adopts a flattened boat or envelope conformation. The N3-H acts as a strong donor to the C4=O acceptor of an adjacent molecule, forming a classic R22​(8) centrosymmetric dimer motif. This dimeric pairing is a hallmark of DHPMs and provides significant thermodynamic stability to the crystal lattice [1].

Hirshfeld Surface Analysis

To quantitatively map the intermolecular interactions, Hirshfeld surface analysis and 2D fingerprint plots are employed. Generated using software like CrystalExplorer, this analysis maps the normalized contact distance ( dnorm​ ) across the molecule's surface [2].

  • Red spots on the dnorm​ surface indicate distances shorter than the sum of van der Waals radii, pinpointing the exact locations of the strong N−H⋯O hydrogen bonds.

  • Blue and white regions indicate longer, weaker contacts, such as C−H⋯π interactions stemming from the propyl chain interacting with the C2-phenyl ring of neighboring asymmetric units.

  • The 2D fingerprint plots typically reveal that H⋯H and O⋯H contacts comprise the vast majority (>50%) of the total Hirshfeld surface area, underscoring the dominance of hydrogen bonding in the structural stabilization of this compound [3].

References

  • SciSpace (2021).Synthesis, crystal structure, Hirshfeld surface, computational and antibacterial studies of a novel dihydropyrimidine.
  • RSC Publishing (2021).Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives.
  • Taylor & Francis (2015).Synthesis, Crystal Structure, and Spectroscopic Properties of 5-Ethoxycarbonyl-4-[(4-methoxy-carbonyl)phenyl] -6-methyl-3,4-dihydropyrimidin2(1H)-ones.
  • PMC (2018).Hydrogen-bonding 2D metal-organic solids as highly robust and efficient heterogeneous green catalysts for Biginelli reaction.

pharmacological properties of dihydropyrimidinones like 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacological Properties of Dihydropyrimidinones

Introduction: The Dihydropyrimidinone Scaffold - A Privileged Structure in Medicinal Chemistry

The 3,4-dihydropyrimidin-2(1H)-one (DHPM) core is a six-membered heterocyclic ring system that has garnered significant attention in the field of medicinal chemistry. First synthesized by Italian chemist Pietro Biginelli in 1891, this scaffold is readily accessible through a one-pot, three-component condensation known as the Biginelli reaction.[1][2] This reaction typically involves an aldehyde, a β-ketoester, and urea (or thiourea), often under acidic catalysis, to produce the dihydropyrimidinone core with high efficiency.[1][3][4]

The synthetic accessibility and the ability to easily introduce diverse substituents at multiple positions have established DHPMs as a "privileged scaffold."[5][6] This means the core structure is capable of binding to a wide range of biological targets, leading to a remarkable spectrum of pharmacological activities.[7][8] From their initial recognition as calcium channel blockers to their modern applications as potent anticancer agents, DHPMs like 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one represent a versatile platform for drug discovery and development.[9][10][11]

Section 1: Core Pharmacological Properties of Dihydropyrimidinones

The unique structural features of the DHPM ring system allow for interactions with numerous biological targets, resulting in a wide array of therapeutic effects. The following are the most extensively documented pharmacological properties.

Calcium Channel Blockade and Antihypertensive Effects

One of the earliest and most significant findings was the structural similarity of DHPMs to the 1,4-dihydropyridine (DHP) class of L-type calcium channel blockers, such as nifedipine.[12][13] This structural mimicry allows certain DHPM derivatives to act as potent calcium channel modulators, leading to the relaxation of vascular smooth muscle and a subsequent reduction in blood pressure.[14][15] This activity has established them as effective antihypertensive agents.[1][16] The aryl group at the C4 position is a critical determinant for this activity, mimicking the function of the phenyl ring in classical DHP drugs.[12]

Anticancer Activity

In recent years, the anticancer potential of DHPMs has become a major focus of research.[5] A key breakthrough was the discovery of Monastrol , a DHPM derivative that specifically inhibits the motor protein Eg5, a member of the kinesin-5 family.[7][17] Eg5 is essential for forming the bipolar mitotic spindle during cell division.[6] By inhibiting Eg5, Monastrol and related DHPMs cause mitotic arrest and induce apoptosis in cancer cells, making them highly attractive as antineoplastic agents with a novel mechanism of action.[6][17]

Anti-inflammatory and Analgesic Properties

Several studies have demonstrated that DHPM derivatives possess significant anti-inflammatory and analgesic properties.[9][10][11] Their mechanism in this context is often linked to the inhibition of inflammatory mediators and pathways, although it is less defined than their roles as calcium channel blockers or Eg5 inhibitors.

Antimicrobial and Antiviral Activities

The DHPM scaffold has been shown to be effective against a range of pathogens. Derivatives have been synthesized that exhibit potent antibacterial and antifungal activities.[9][18][19][20] Furthermore, certain marine alkaloids containing the DHPM nucleus, such as Batzelladine A and B, have been identified as inhibitors of the HIV gp-120 protein's binding to CD4 cells, highlighting their potential as antiviral agents.[7]

Diverse Biological Activities

The versatility of the DHPM scaffold extends to numerous other therapeutic areas. Various derivatives have been reported to exhibit a broad range of additional biological activities, including:

  • Antioxidant [8][21]

  • Antimalarial [8][9]

  • Anti-tubercular [10][11]

  • Adenosine A2b receptor antagonism [1][22]

Section 2: Deep Dive into Mechanisms of Action

Understanding the molecular interactions that underpin the pharmacological effects of DHPMs is crucial for rational drug design.

Mechanism of Eg5 Inhibition in Cancer Therapy

The anticancer activity of DHPMs like Monastrol is one of the most well-characterized mechanisms. Unlike microtubule-targeting agents such as taxanes, which have broad effects, these DHPMs act as specific, cell-permeable allosteric inhibitors of the Eg5 kinesin motor protein.

  • Binding Site: The DHPM binds to a specific allosteric pocket on the Eg5 motor domain.[17]

  • Conformational Change: This binding event prevents ATP hydrolysis from inducing the necessary conformational changes in Eg5.

  • Mitotic Arrest: As a result, Eg5 is unable to "walk" along microtubules and push the spindle poles apart. This leads to the formation of a characteristic mono-aster spindle, cell cycle arrest in mitosis, and subsequent apoptosis.[6][7]

Eg5_Inhibition_Pathway cluster_path DHPM DHPM (e.g., Monastrol) Eg5 Eg5 Kinesin Motor Protein DHPM->Eg5 Binds to Allosteric Site Spindle Bipolar Mitotic Spindle Formation Eg5->Spindle Inhibition Arrest Mitotic Arrest (Mono-aster Spindle) Spindle->Arrest Failure to Form Apoptosis Apoptosis Arrest->Apoptosis Leads to Proliferation Normal Cell Proliferation Eg5_active->Proliferation Enables MTT_Assay_Workflow start Start seed Seed Cancer Cells in 96-Well Plate start->seed incubate1 Incubate (24h) for Adherence seed->incubate1 treat Treat with Serial Dilutions of DHPM Compound incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (4h) (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate IC50 Value read->analyze end_node End analyze->end_node

Caption: Standard workflow for determining DHPM cytotoxicity via MTT assay.

Protocol 2: Eg5-Specific ATPase Activity Assay

This biochemical assay directly measures the enzymatic activity of Eg5 and its inhibition by a DHPM compound.

Objective: To quantify the inhibition of microtubule-stimulated ATP hydrolysis by the Eg5 motor protein.

Methodology:

  • Reagents: Prepare purified recombinant human Eg5 motor domain, taxol-stabilized microtubules, and a malachite green-based phosphate detection reagent.

  • Reaction Setup: In a 96-well plate, combine a reaction buffer (e.g., PIPES, MgCl₂, EGTA) with the microtubules and the DHPM test compound at various concentrations.

  • Enzyme Addition: Add the Eg5 enzyme to each well to initiate the reaction.

  • ATP Initiation: Start the ATPase reaction by adding a final concentration of 1 mM ATP. Incubate at room temperature for a set time (e.g., 20 minutes).

  • Quenching and Detection: Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate (Pi) released during ATP hydrolysis to produce a colored complex.

  • Data Acquisition: After a short incubation for color development, measure the absorbance at ~650 nm.

  • Analysis: Generate a standard curve using known phosphate concentrations. Calculate the rate of ATP hydrolysis for each compound concentration and determine the IC₅₀ for Eg5 inhibition.

Section 5: Synthesis Overview - The Biginelli Reaction

The foundation of DHPM chemistry is the Biginelli reaction, a multicomponent reaction that builds the heterocyclic core in a single step. [1][3] Components:

  • An Aryl Aldehyde (provides the C4 substituent).

  • A β-Ketoester (e.g., ethyl acetoacetate, provides C5 and C6).

  • Urea or Thiourea (provides N1, C2, and N3).

The reaction is typically catalyzed by a Brønsted or Lewis acid and can be performed under various conditions, including solvent-free and microwave-assisted methods, which align with the principles of green chemistry. [2][4][9]

Biginelli_Reaction cluster_reactants Reactants cluster_product Product r1 Aryl Aldehyde p1 Dihydropyrimidinone (DHPM) r1->p1 [Acid Catalyst] One-Pot Synthesis r2 β-Ketoester r2->p1 [Acid Catalyst] One-Pot Synthesis r3 Urea / Thiourea r3->p1 [Acid Catalyst] One-Pot Synthesis

Caption: The three-component Biginelli reaction for DHPM synthesis.

Conclusion and Future Perspectives

The dihydropyrimidinone scaffold continues to be a source of immense therapeutic potential. Its synthetic tractability via the Biginelli reaction and its proven ability to interact with a diverse range of biological targets ensure its relevance in modern drug discovery. [23][24] Future research will likely focus on several key areas:

  • Target Selectivity: Designing new DHPMs with enhanced selectivity for specific targets (e.g., particular isoforms of kinesin proteins or specific calcium channel subunits) to minimize off-target effects.

  • Novel Therapeutic Applications: Exploring the efficacy of DHPMs against emerging diseases and new biological targets. [9][10]* Green Synthesis: Further optimizing the Biginelli reaction and its variations to create more environmentally sustainable, cost-effective, and scalable synthetic routes. [4]* Combinatorial Chemistry: Utilizing high-throughput synthesis and screening of DHPM libraries to accelerate the discovery of new lead compounds. [9] The journey of the dihydropyrimidinone scaffold, from a simple product of a classic organic reaction to a cornerstone of modern medicinal chemistry, is a testament to its enduring value and promise for developing the next generation of therapeutics.

References

  • Wikipedia. Biginelli reaction. [Link]

  • Bentham Science Publishers. (2016, December 1). Biological Activities and Synthetic Approaches of Dihydropyrimidinones and Thiones - An Updated Review. [Link]

  • ResearchGate. (PDF) Biological Activities and Synthetic Approaches of Dihydropyrimidinones and Thiones - An Updated Review. [Link]

  • PubMed. (2020). Dihydropyrimidinones Scaffold as a Promising Nucleus for Synthetic Profile and Various Therapeutic Targets: A Review. [Link]

  • Organic Chemistry Portal. Biginelli Reaction. [Link]

  • Academia.edu. Synthesis of dihydropyrimidinones via Biginelli multi-component reaction. [Link]

  • ACS Publications. Dihydropyrimidine calcium channel blockers: 2-heterosubstituted 4-aryl-1,4-dihydro-6-methyl-5-pyrimidinecarboxylic acid esters as potent mimics of dihydropyridines. [Link]

  • ResearchGate. (PDF) Genesis of Dihydropyrimidinone Calcium Channel Blockers: Recent Progress in Structure-Activity Relationships and Other Effects. [Link]

  • PubMed. (2023, June 15). Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship. [Link]

  • PubMed. (2009, January 15). Genesis of dihydropyrimidinone(psi) calcium channel blockers: recent progress in structure-activity relationships and other effects. [Link]

  • PMC. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022, November 25). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2024, May 30). Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. [Link]

  • Chemistry Journal of Moldova. (2024). GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION. [Link]

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An In-depth Technical Guide to the Thermodynamic Stability of 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Thermodynamic Stability in Drug Discovery

In the landscape of modern drug development, the intrinsic thermodynamic stability of a drug candidate is a cornerstone of its potential success. It dictates not only the molecule's shelf-life and storage requirements but also profoundly influences its bioavailability, formulation strategies, and ultimately, its safety and efficacy profile. A molecule that readily degrades under ambient conditions presents significant and often insurmountable challenges for clinical translation. Therefore, a comprehensive understanding and rigorous evaluation of thermodynamic stability are imperative in the early stages of the drug discovery pipeline.

This technical guide provides a detailed exploration of the thermodynamic stability of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one , a member of the dihydropyrimidinone (DHPM) class of heterocyclic compounds. DHPMs have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antiviral, antitumor, and antibacterial properties[1][2][3]. This guide, designed for researchers, scientists, and drug development professionals, offers a multi-faceted approach to assessing the stability of this promising scaffold. We will delve into the foundational synthesis, detail robust experimental protocols for thermal analysis, and provide a primer on computational methods for predicting thermodynamic parameters.

The Molecule in Focus: 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one

Synthesis via the Biginelli Reaction

The most common and efficient method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones is the Biginelli reaction , a one-pot three-component condensation[1][4][5]. This reaction typically involves an aldehyde, a β-ketoester, and urea or thiourea, often under acidic catalysis[5]. For the synthesis of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one, the reactants would be benzaldehyde, ethyl 3-oxohexanoate (as the β-ketoester with a propyl group), and urea.

Reaction Scheme:

Biginelli Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Benzaldehyde Benzaldehyde DHPM 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one Benzaldehyde->DHPM Ethyl3Oxohexanoate Ethyl 3-oxohexanoate Ethyl3Oxohexanoate->DHPM Urea Urea Urea->DHPM Acid Acid Catalyst (e.g., HCl) Acid->DHPM

Caption: Biginelli reaction for the synthesis of the target DHPM.

Physicochemical Properties
PropertyExpected Value/CharacteristicRationale
Molecular Formula C₁₃H₁₆N₂OBased on structure
Molecular Weight ~216.28 g/mol Calculated from formula
Appearance White to off-white crystalline solidTypical for DHPMs[7][8]
Melting Point Expected in the range of 180-230 °CBased on analogs like 5-(Ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one (mp 206-208 °C)[7] and 5-Ethoxycarbonyl-6-methyl-4-n-propyl-3,4-dihydropyrimidin-2(1H)-one (mp 177-180 °C)[7]. The exact value depends on crystal packing and intermolecular forces.
Solubility Poorly soluble in water, soluble in organic solvents like ethanol, DMSO.Common characteristic of DHPMs[6].

Experimental Assessment of Thermodynamic Stability

Thermal analysis techniques are indispensable for experimentally determining the thermodynamic stability of a compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most powerful and commonly employed methods in the pharmaceutical industry[9][10][11].

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions, providing information on the melting point, enthalpy of fusion, and the presence of polymorphs[12].

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the finely powdered 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one into a clean, inert DSC pan (e.g., aluminum).

  • Pan Sealing: Hermetically seal the pan to prevent any loss of volatile decomposition products.

  • Reference Pan: Prepare an empty, sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, over a temperature range that encompasses the expected melting point (e.g., 25 °C to 250 °C).

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting and the peak melting temperature. Integrate the melting peak to calculate the enthalpy of fusion (ΔHfus).

DSC Workflow A Sample Preparation (2-5 mg) B Hermetic Sealing of Pan A->B C Instrument Setup (N₂ Purge) B->C D Heating at Constant Rate (e.g., 10 °C/min) C->D E Data Acquisition (Heat Flow vs. Temp) D->E F Analysis: Melting Point & Enthalpy of Fusion E->F

Caption: Experimental workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is crucial for determining the thermal stability and decomposition profile of a compound[10][11].

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Sample Preparation: Accurately weigh 5-10 mg of the 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one sample into a tared TGA pan (e.g., alumina or platinum).

  • Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, over a wide temperature range (e.g., 25 °C to 600 °C) to ensure complete decomposition.

  • Data Analysis: Analyze the TGA curve (mass vs. temperature) to identify the onset temperature of decomposition, which is the point where significant mass loss begins. The derivative of the TGA curve (DTG) can be used to pinpoint the temperature of maximum decomposition rate.

TGA Workflow A Sample Preparation (5-10 mg) B Placement in TGA Furnace A->B C Inert Atmosphere (N₂) Purge B->C D Heating at Constant Rate (e.g., 10 °C/min) C->D E Data Acquisition (Mass vs. Temp) D->E F Analysis: Onset of Decomposition E->F

Caption: Experimental workflow for TGA analysis.

Interpreting Thermal Analysis Data

While specific data for the target molecule is unavailable, a study on a dihydropyrimidinone (DHPM) nanocomposite showed that the pure DHPM completely decomposes around 300 °C[13]. This provides a reasonable estimate for the thermal stability of the DHPM core.

Expected Thermal Profile:

  • DSC: An endothermic peak corresponding to melting, likely in the 180-230 °C range. The sharpness of the peak can indicate the purity of the sample.

  • TGA: The compound is expected to be stable up to a certain temperature, followed by a sharp decrease in mass, indicating decomposition. Based on related structures, significant decomposition is anticipated to begin above 250 °C[13].

Computational Prediction of Thermodynamic Stability

In parallel with experimental methods, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the thermodynamic properties of molecules[6][14]. DFT calculations can provide insights into the relative stability of different conformations and predict key thermodynamic parameters like the enthalpy of formation[15].

Density Functional Theory (DFT) for Stability Assessment

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For assessing thermodynamic stability, DFT calculations can be employed to determine the ground-state energy of the molecule. A lower ground-state energy generally corresponds to higher thermodynamic stability[14]. Key parameters that can be derived from DFT calculations include:

  • Enthalpy of Formation (ΔHf): This is a fundamental thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. A more negative enthalpy of formation indicates greater thermodynamic stability[15].

  • HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be an indicator of chemical reactivity and stability. A larger HOMO-LUMO gap generally suggests higher stability and lower reactivity[6][14].

Step-by-Step Workflow for DFT-based Stability Analysis
  • Molecular Geometry Optimization:

    • Construct the 3D structure of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one.

    • Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) to find the lowest energy conformation. This is a crucial step as the molecular geometry affects the calculated energies[16].

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Calculation of Thermodynamic Properties:

    • From the output of the frequency calculation, extract the standard thermodynamic quantities, including the enthalpy of formation.

  • Analysis of Molecular Orbitals:

    • Visualize the HOMO and LUMO and calculate the energy gap to assess the kinetic stability of the molecule.

DFT Workflow A Construct 3D Molecular Structure B Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C Frequency Calculation B->C D Verify Minimum Energy (No Imaginary Frequencies) C->D E Calculate Enthalpy of Formation C->E F Analyze HOMO-LUMO Gap C->F

Caption: Workflow for DFT-based thermodynamic stability analysis.

Conclusion and Future Directions

This technical guide has outlined a comprehensive approach for evaluating the thermodynamic stability of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one, a promising scaffold in drug discovery. By integrating the foundational synthesis with robust experimental techniques like DSC and TGA, and complementing these with predictive computational methods such as DFT, researchers can build a thorough understanding of the stability profile of this and related molecules.

While this guide provides a solid framework, further experimental validation is crucial. The protocols described herein should be applied to the synthesized compound to generate specific data on its melting point, enthalpy of fusion, and decomposition temperature. This empirical data will be invaluable for guiding formulation development, establishing appropriate storage conditions, and de-risking the progression of this and other DHPM-based drug candidates in the development pipeline.

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An In-Depth Technical Guide on the Binding Affinity of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one to Calcium Channels

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and scientific rationale for determining the binding affinity of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one, a representative of the dihydropyrimidinone (DHPM) class of compounds, to voltage-gated calcium channels. Dihydropyrimidinones have garnered significant interest as potential calcium channel blockers due to their structural similarity to the clinically established 1,4-dihydropyridines (DHPs).[1] This guide will delve into the core experimental techniques, including radioligand binding assays, patch-clamp electrophysiology, and in vitro functional assays, providing detailed, field-proven protocols. We will explore the structure-activity relationships that govern the interaction of DHPMs with calcium channels and present available quantitative data to inform drug design and development efforts. The aim is to equip researchers with the necessary knowledge to design, execute, and interpret experiments aimed at characterizing the binding affinity and functional effects of this and related compounds on calcium channels.

Introduction: The Therapeutic Potential of Dihydropyrimidinones as Calcium Channel Modulators

Voltage-gated calcium channels (VGCCs) are fundamental to a myriad of physiological processes, including muscle contraction, neurotransmitter release, and gene expression. Consequently, they are a validated and highly important target for therapeutic intervention in a range of cardiovascular and neurological disorders. The 1,4-dihydropyridine (DHP) class of L-type calcium channel blockers, such as nifedipine and amlodipine, are widely prescribed for the treatment of hypertension and angina.[2]

Dihydropyrimidinones (DHPMs) have emerged as a promising class of compounds that are structurally analogous to DHPs and exhibit a similar pharmacological profile.[2] The synthesis of DHPMs is often achieved through the Biginelli reaction, a one-pot multicomponent reaction that allows for diverse chemical modifications.[1] This chemical tractability, combined with their potential to modulate calcium channel activity, makes DHPMs an attractive scaffold for the development of novel therapeutics with potentially improved pharmacokinetic and pharmacodynamic properties. This guide will focus on the specific compound 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one as a case study to explore the determination of its binding affinity to calcium channels.

Determining Binding Affinity: A Multi-Faceted Approach

The characterization of a compound's interaction with its target is a cornerstone of drug discovery. For 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one and other DHPMs, a comprehensive understanding of their binding affinity to calcium channels requires a combination of techniques that probe both direct binding and functional consequences of that binding. The following sections detail the key experimental methodologies.

Radioligand Binding Assays: Quantifying Direct Interaction

Radioligand binding assays are a gold-standard for directly measuring the affinity of a compound for its receptor. These assays utilize a radiolabeled ligand (e.g., [³H]nitrendipine for L-type calcium channels) that binds with high affinity and specificity to the target. The binding of the unlabeled test compound, such as 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one, is then assessed by its ability to compete with and displace the radioligand.

  • Choice of Radioligand: A radioligand with high affinity and specificity for the target is crucial for a sensitive and reliable assay. For L-type calcium channels, tritiated dihydropyridines like [³H]nitrendipine or [³H]PN200-110 are commonly used.

  • Membrane Preparation: The use of isolated cell membranes or tissue homogenates enriched in the target receptor ensures a high concentration of the receptor, leading to a better signal-to-noise ratio.

  • Incubation Conditions: Time, temperature, and buffer composition are optimized to reach binding equilibrium and maintain the stability of the receptor and ligands.

  • Separation of Bound and Free Ligand: Rapid filtration is the most common method to separate the membrane-bound radioligand from the unbound radioligand in the solution.

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat brain cortex or heart ventricles) or cells expressing the target calcium channel (e.g., HEK293 cells stably expressing Cav1.2) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation to remove endogenous interfering substances.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA protein assay).

  • Competition Binding Assay:

    • In a 96-well plate, add a constant concentration of the radioligand (typically at or below its Kd value).

    • Add increasing concentrations of the unlabeled test compound (2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one).

    • To determine non-specific binding, include a set of wells with the radioligand and a high concentration of a known unlabeled ligand (e.g., 1 µM nifedipine).

    • Initiate the binding reaction by adding the membrane preparation to each well.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Scintillation Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with the bound radioligand on the filter.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter mat and place it in a scintillation vial with scintillation cocktail.

    • Quantify the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a percentage of the control (binding in the absence of the test compound) against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Patch-Clamp Electrophysiology: Assessing Functional Blockade

Patch-clamp electrophysiology is a powerful technique that allows for the direct measurement of ion flow through individual or populations of ion channels. This method provides detailed information about the functional effects of a compound on the channel, including inhibition, changes in gating kinetics, and voltage-dependency of the block.

  • Cell Type: The choice of cell line is critical. Using a cell line that stably expresses a specific calcium channel subtype (e.g., HEK293 cells expressing Cav1.2) allows for the study of the compound's effect on a homogenous population of channels.

  • Recording Configuration: The whole-cell configuration is commonly used to record the total calcium current from the entire cell membrane, providing a robust signal for pharmacological studies.

  • Voltage Protocol: A specific voltage protocol is applied to the cell to elicit calcium channel activation. This typically involves holding the cell at a negative potential and then applying a depolarizing voltage step.

  • Solution Composition: The ionic composition of the intracellular and extracellular solutions is carefully controlled to isolate the calcium current and maintain cell health. Barium is often used as the charge carrier instead of calcium to avoid calcium-dependent inactivation of the channels.

  • Cell Preparation:

    • Plate cells expressing the target calcium channel onto glass coverslips.

    • On the day of recording, place a coverslip in the recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an external solution containing the charge carrier (e.g., 10 mM BaCl2).

  • Pipette Preparation and Seal Formation:

    • Pull recording pipettes from borosilicate glass capillaries using a micropipette puller.

    • Fill the pipette with an internal solution designed to mimic the intracellular environment and maintain stable recording conditions.

    • Approach a cell with the recording pipette and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration and Data Acquisition:

    • Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential of -80 mV.

    • Apply a depolarizing voltage step (e.g., to +10 mV for 200 ms) to elicit an inward barium current through the calcium channels.

    • Record the current using a patch-clamp amplifier and digitize the signal for computer analysis.

  • Drug Application and Data Analysis:

    • After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing a known concentration of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one.

    • Record the current in the presence of the compound.

    • Wash out the compound to assess the reversibility of the block.

    • Measure the peak current amplitude before and after drug application.

    • Calculate the percentage of current inhibition at each drug concentration.

    • Construct a concentration-response curve and fit it to determine the IC50 value for the functional block of the calcium channel.

In Vitro Functional Assays: Evaluating Physiological Response

In vitro functional assays using isolated tissues provide a physiologically relevant system to assess the effects of a compound on smooth muscle contraction, which is largely dependent on calcium influx through L-type calcium channels. The potassium chloride (KCl)-induced contraction of isolated rat aorta or ileum is a classic and reliable method for screening calcium channel blockers.

  • Tissue Selection: Arterial smooth muscle, such as the thoracic aorta, is rich in L-type calcium channels and provides a robust contractile response to depolarization.

  • Depolarizing Agent: A high concentration of KCl is used to depolarize the smooth muscle cell membrane, which opens voltage-gated calcium channels and leads to calcium influx and contraction.

  • Isometric Tension Recording: An isometric force transducer is used to measure the contractile force of the tissue ring, allowing for the quantification of the relaxant effect of the test compound.

  • Tissue Preparation:

    • Humanely euthanize a rat and carefully dissect the thoracic aorta.

    • Place the aorta in cold, oxygenated Krebs-Henseleit solution.

    • Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in width.

    • Suspend the aortic rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Equilibration and Viability Check:

    • Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15 minutes.

    • Induce a contraction with a high concentration of KCl (e.g., 60-80 mM) to check the viability of the tissue.

    • Wash the tissue until it returns to the baseline resting tension.

  • Drug-Induced Relaxation:

    • Induce a sustained contraction with KCl.

    • Once the contraction has reached a stable plateau, add cumulative concentrations of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one to the organ bath.

    • Record the relaxation of the aortic ring at each concentration.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the maximal KCl-induced contraction.

    • Plot the percentage of relaxation against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, representing the concentration of the compound that causes 50% relaxation of the pre-contracted tissue.

Quantitative Data and Structure-Activity Relationships

CompoundTarget ChannelIC50 (µM)Reference
GD4 (a DHPM derivative)Cav1.21.3 ± 0.2[3]
GD4 (a DHPM derivative)Cav3.21.7 ± 0.1[3]
GD10 (a DHPM derivative)Cav1.22.6 ± 0.1[3]
GD10 (a DHPM derivative)Cav3.23.6 ± 0.1[3]

Note: The exact structures of GD4 and GD10 are detailed in the cited reference. This data is presented as a representative example of the potency of DHPMs.

Structure-Activity Relationship (SAR) Insights:

The biological activity of DHPMs as calcium channel blockers is influenced by the nature and position of substituents on the dihydropyrimidine ring. Key SAR observations from various studies include:

  • C4-Aryl Ring: The substitution pattern on the 4-aryl ring is a critical determinant of potency. Generally, electron-withdrawing groups at the ortho or meta positions enhance activity.[4]

  • C6-Position: The alkyl group at the C6 position influences the lipophilicity and overall conformation of the molecule, which can impact binding.

  • N1 and N3 Positions: Modifications at the N1 and N3 positions of the dihydropyrimidine ring can modulate the compound's activity and pharmacokinetic properties.[5]

  • C5-Ester Group: The nature of the ester group at the C5 position is also crucial for activity, with variations in the alkyl chain length affecting potency.[4]

Visualizing the Process and Mechanism

To better illustrate the experimental workflow and the proposed mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_Discovery Compound Synthesis & Initial Screening cluster_Characterization In-Depth Characterization cluster_Analysis Data Analysis & SAR Synthesis Synthesis of 2-phenyl-6-propyl- 3,4-dihydropyrimidin-4-one Functional_Screen In Vitro Functional Screen (e.g., Isolated Tissue Assay) Synthesis->Functional_Screen Test Compound Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Screen->Binding_Assay Active Compound Electrophysiology Patch-Clamp Electrophysiology (Determine Functional IC50) Functional_Screen->Electrophysiology Active Compound Data_Analysis Data Analysis (IC50, Ki calculation) Binding_Assay->Data_Analysis Electrophysiology->Data_Analysis SAR_Study Structure-Activity Relationship (SAR) Data_Analysis->SAR_Study

Caption: Experimental workflow for determining the binding affinity of a novel dihydropyrimidinone.

Mechanism_of_Action cluster_Membrane Cell Membrane Ca_Channel Voltage-Gated Ca²⁺ Channel (L-type) DHP Binding Site Ca_int Ca²⁺ (intracellular) Ca_Channel->Ca_int Ca²⁺ Influx Ca_Channel->Ca_int Contraction Smooth Muscle Contraction DHPM 2-phenyl-6-propyl- 3,4-dihydropyrimidin-4-one DHPM->Ca_Channel:d Binding Relaxation Relaxation DHPM->Relaxation Promotes Ca_ext Ca²⁺ (extracellular) Ca_ext->Ca_Channel Depolarization (e.g., high K⁺) Ca_int->Contraction

Caption: Proposed mechanism of action for 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one.

Conclusion

The determination of the binding affinity of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one to calcium channels is a critical step in its evaluation as a potential therapeutic agent. This guide has outlined a comprehensive and integrated approach, combining direct binding assays with functional assessments to provide a complete pharmacological profile. The detailed protocols for radioligand binding, patch-clamp electrophysiology, and isolated tissue assays serve as a practical resource for researchers in the field. While specific data for the title compound remains to be published, the information gathered from related dihydropyrimidinone analogs strongly supports the continued investigation of this chemical class as a source of novel calcium channel modulators. The methodologies and principles described herein provide a robust framework for such future investigations.

References

  • Gokcen, K., et al. (2025). Biginelli dihydropyrimidines and their acetylated derivatives as L-/T-type calcium channel blockers: Synthesis, enantioseparation, and molecular modeling studies. Archiv der Pharmazie, e2400584. [Link]

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An In-Depth Technical Guide to the Cytotoxicity and Safety Profile of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential and Toxicological Considerations of Dihydropyrimidinones

The dihydropyrimidinone (DHPM) scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2][3] First synthesized via the Biginelli reaction, this heterocyclic motif is integral to numerous compounds exhibiting anti-inflammatory, anticancer, antiviral, and antibacterial properties.[1][4][5][6][7] The specific analogue, 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one, belongs to this promising class of molecules. While the therapeutic potential of DHPMs is widely explored, a thorough understanding of their cytotoxicity and safety profile is paramount for their translation into clinical applications. This guide provides a comprehensive overview of the methodologies used to evaluate the cytotoxic and toxicological properties of DHPMs, with a specific focus on establishing a framework for assessing 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one.

General Cytotoxicity Profile of Dihydropyrimidinone Derivatives

Numerous studies have demonstrated the cytotoxic potential of various DHPM derivatives against a range of cancer cell lines. This activity is highly dependent on the nature and position of substituents on the dihydropyrimidine ring. For instance, certain derivatives have shown significant efficacy against breast cancer (MCF-7), colon cancer (Caco-2, HT-29), and lung cancer (A-549) cell lines.[5][8][9] The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, which can range from micromolar to nanomolar concentrations. Some DHPMs have been noted for their selective cytotoxicity towards cancer cells while exhibiting minimal effects on normal cell lines, such as 3T3 mouse fibroblast cells, suggesting a favorable therapeutic window.[9][10]

Table 1: Representative Cytotoxicity Data of Dihydropyrimidinone Derivatives

Compound IDSubstitution PatternCell LineIC50 (µM)Reference
4f VariesMCF-7 (Breast)2.15[5]
4e VariesMCF-7 (Breast)2.401[5]
3e VariesMCF-7 (Breast)2.41[5]
Compound 5f 5-CarboxamideHT-29 (Colon)Not specified[8]
Compound 5f 5-CarboxamideA-549 (Lung)Not specified[8]
Compound 10 Isopropyl esterNot applicableKi = 40.8 nM (A2B Receptor)[11]

In-Depth Methodologies for In Vitro Cytotoxicity Assessment

A critical first step in evaluating the safety profile of a novel compound like 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one is to determine its in vitro cytotoxicity. The MTT assay is a widely adopted, reliable, and colorimetric method for this purpose.[6][8][12]

Experimental Protocol: MTT Assay for Cell Viability

This protocol details the steps to assess the effect of a test compound on the viability of adherent cell lines.

Materials:

  • Target cell line (e.g., MCF-7, A549, or a non-cancerous line like HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compound (2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplate

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin-EDTA and resuspend in complete medium.

    • Perform a cell count and adjust the cell density to 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in complete medium. It is advisable to perform a range-finding experiment first, followed by a definitive experiment with a narrower concentration range.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the various concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, remove the medium containing the test compound.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization and Absorbance Measurement:

    • After the MTT incubation, carefully remove the medium.

    • Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add serial dilutions of test compound incubate_24h->add_compound incubate_treatment Incubate for 24/48/72h add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Add solubilization buffer incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

In Vivo Safety and Toxicity Profile of Dihydropyrimidinones

While in vitro assays provide valuable initial data, in vivo studies are essential for a comprehensive safety assessment. Acute oral toxicity studies in animal models, such as rats, are commonly performed to determine the potential adverse effects of a substance after a single high-dose exposure.[4] Some DHPM derivatives have been reported to be well-tolerated in vivo, with no signs of toxicity up to a certain dose.[4]

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is based on the OECD Test Guideline 425 and is designed to estimate the LD50 (median lethal dose) with a minimal number of animals.

Animals:

  • Healthy, young adult rodents (e.g., Sprague-Dawley rats), typically females as they are often slightly more sensitive.

  • Animals should be acclimatized to the laboratory conditions for at least 5 days prior to the study.

Procedure:

  • Dose Selection and Administration:

    • Based on in vitro cytotoxicity data and any available structure-activity relationship information, a starting dose is selected. A common starting dose is 175 mg/kg.

    • The test compound is typically formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

    • A single animal is fasted overnight (food, but not water) and then administered the starting dose via oral gavage.

  • Observation:

    • The animal is closely observed for signs of toxicity during the first few hours post-dosing and then periodically for 14 days.

    • Observations should include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

    • Body weight is recorded weekly.

  • Dosing of Subsequent Animals:

    • If the animal survives, the next animal is dosed at a higher level (e.g., 550 mg/kg).

    • If the animal dies, the next animal is dosed at a lower level (e.g., 55 mg/kg).

    • This up-and-down procedure continues until the stopping criteria are met (typically after observing a number of reversals in outcome).

  • Data Analysis and Interpretation:

    • The LD50 is calculated using specialized software (e.g., AOT425StatPgm).

    • A full necropsy is performed on all animals at the end of the study to identify any gross pathological changes.

Acute_Toxicity_Workflow start Select starting dose (e.g., 175 mg/kg) dose_animal Dose a single fasted animal start->dose_animal observe_14d Observe for 14 days for signs of toxicity and mortality dose_animal->observe_14d outcome Outcome? observe_14d->outcome increase_dose Increase dose for next animal outcome->increase_dose Survival decrease_dose Decrease dose for next animal outcome->decrease_dose Mortality stop_criteria Stopping criteria met? increase_dose->stop_criteria decrease_dose->stop_criteria stop_criteria->dose_animal No calculate_ld50 Calculate LD50 and perform necropsy stop_criteria->calculate_ld50 Yes

Caption: Workflow for an acute oral toxicity study using the up-and-down procedure.

Proposed Experimental Framework for 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one

To comprehensively evaluate the cytotoxicity and safety profile of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one, a tiered approach is recommended:

  • In Vitro Cytotoxicity Screening:

    • Perform the MTT assay on a panel of human cancer cell lines from different tissues (e.g., breast, colon, lung, prostate) to determine the IC50 values and assess the breadth of its cytotoxic activity.

    • Concurrently, test the compound on a non-cancerous human cell line (e.g., HEK293 or primary fibroblasts) to determine its selectivity index (SI = IC50 in normal cells / IC50 in cancer cells). A higher SI indicates greater cancer cell-specific toxicity.

  • Mechanism of Action Studies (if significant cytotoxicity is observed):

    • Investigate the effect of the compound on the cell cycle using flow cytometry to determine if it induces cell cycle arrest at a specific phase.

    • Assess the induction of apoptosis using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.

  • Preliminary In Vivo Toxicity Assessment:

    • If the in vitro data are promising (i.e., potent and selective cytotoxicity), proceed with an acute oral toxicity study in rodents as described above to estimate the LD50 and identify potential target organs of toxicity.

  • Further Safety Pharmacology and Toxicology Studies:

    • Depending on the intended therapeutic application and the results of the acute toxicity study, more extensive safety pharmacology and repeated-dose toxicity studies may be warranted to support further drug development.

Conclusion

The dihydropyrimidinone scaffold represents a rich source of biologically active compounds with therapeutic potential. However, a rigorous evaluation of their cytotoxicity and safety is a prerequisite for clinical advancement. This guide has outlined the key experimental approaches for characterizing the toxicological profile of DHPMs, providing a clear and actionable framework for researchers, scientists, and drug development professionals. By following a systematic, tiered approach, the specific cytotoxic and safety profile of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one can be thoroughly elucidated, paving the way for its potential development as a novel therapeutic agent.

References

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Methodological & Application

Green Chemistry in Action: Microwave-Assisted Synthesis of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Introduction: The Convergence of Efficiency and Sustainability in Drug Discovery

Dihydropyrimidinones (DHPMs) represent a cornerstone of modern medicinal chemistry, with a wide spectrum of biological activities including antiviral, antibacterial, and antihypertensive properties.[1][2] The multicomponent Biginelli reaction, a classic method for synthesizing these valuable scaffolds, has been a subject of intense optimization to align with the principles of green chemistry.[3][4] This application note details a robust, microwave-assisted protocol for the synthesis of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one, a representative DHPM derivative. By leveraging microwave irradiation, this method dramatically reduces reaction times, often increases yields, and minimizes solvent usage, thereby offering a more sustainable and efficient alternative to conventional heating methods.[5]

Microwave-assisted organic synthesis relies on the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture.[5] This often results in cleaner reactions with fewer byproducts, simplifying purification.[6] This protocol is designed for researchers, scientists, and drug development professionals seeking to implement green chemistry principles in their synthetic workflows without compromising on efficiency or yield.

The Biginelli Reaction: A Mechanistic Overview

The Biginelli reaction is a one-pot cyclocondensation involving an aldehyde, a β-ketoester, and urea (or thiourea). The currently accepted mechanism, particularly under acidic catalysis, proceeds through a series of key steps:

  • Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde (benzaldehyde) and urea to form an N-acyliminium ion intermediate. This electrophilic species is highly reactive.

  • Nucleophilic Addition: The enol form of the β-ketoester (ethyl 3-oxohexanoate) then acts as a nucleophile, attacking the iminium ion.

  • Cyclization and Dehydration: The final steps involve intramolecular cyclization through the attack of the remaining urea nitrogen onto the ester carbonyl group, followed by dehydration to yield the stable 3,4-dihydropyrimidin-4-one ring system.

Experimental Protocol: Synthesis of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one

This protocol is adapted from established microwave-assisted Biginelli reaction procedures.[4][6]

Reactants:

  • Benzaldehyde

  • Ethyl 3-oxohexanoate

  • Urea

  • Catalyst (e.g., a few drops of concentrated HCl, or a Lewis acid like Yb(OTf)₃)

  • Ethanol (for recrystallization)

Equipment:

  • Microwave reactor

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Standard laboratory glassware

  • Filtration apparatus

  • Melting point apparatus

  • Analytical instrumentation for characterization (NMR, IR, MS)

Reaction Scheme:

G reagents Benzaldehyde + Ethyl 3-oxohexanoate + Urea conditions Microwave Irradiation Catalyst reagents->conditions product 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one conditions->product

Figure 1: General reaction scheme for the microwave-assisted Biginelli synthesis.

Step-by-Step Procedure:

  • Reactant Preparation: In a 10 mL microwave reaction vial, combine benzaldehyde (1 mmol, 0.106 g), ethyl 3-oxohexanoate (1 mmol, 0.158 g), and urea (1.5 mmol, 0.090 g).

  • Catalyst Addition: Add a catalytic amount of a suitable acid. For example, 2-3 drops of concentrated hydrochloric acid or a Lewis acid such as Ytterbium triflate (Yb(OTf)₃, 5-10 mol%).

  • Microwave Irradiation: Seal the reaction vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 100-120°C for 10-20 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Add 10 mL of ice-cold water to the reaction mixture.

  • Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water to remove any unreacted urea and catalyst.

  • Purification: Recrystallize the crude product from hot ethanol to obtain the pure 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one.

  • Characterization: Dry the purified product and characterize it using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry) to confirm its identity and purity.

Data Presentation: A Comparative Overview

The following table summarizes typical results for microwave-assisted Biginelli reactions, demonstrating the significant reduction in reaction time and high yields achievable with this method compared to conventional heating.

Aldehydeβ-KetoesterCatalystPower (W)Time (min)Yield (%)Reference
BenzaldehydeEthyl acetoacetateSulfamic Acid450392[4]
4-ChlorobenzaldehydeEthyl acetoacetateSulfamic Acid450495[4]
BenzaldehydeEthyl acetoacetatePiperidine6005High[6]
3-NitrobenzaldehydeEthyl acetoacetateYb(OTf)₃-1090[7]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the microwave-assisted synthesis of DHPMs.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants and Catalyst in Microwave Vial B Microwave Irradiation (100-120°C, 10-20 min) A->B C Cool and Add Ice-Cold Water B->C D Filter Precipitate C->D E Recrystallize from Ethanol D->E F Characterize Product (NMR, IR, MS) E->F

Figure 2: Step-by-step experimental workflow.

Expected Characterization

  • ¹H NMR: Expect signals for the aromatic protons of the phenyl group, a characteristic singlet for the C4-H proton, signals corresponding to the propyl group at C6, and two distinct signals for the N1-H and N3-H protons.

  • ¹³C NMR: The spectrum should show characteristic peaks for the carbonyl carbon, the carbons of the pyrimidine ring, the phenyl ring carbons, and the carbons of the propyl group.

  • IR Spectroscopy: Key vibrational bands are expected for the N-H stretching, C=O stretching of the urea moiety, and C=C stretching within the ring.

Conclusion: A Greener Path to a Privileged Scaffold

This application note provides a detailed and scientifically grounded protocol for the microwave-assisted synthesis of a dihydropyrimidinone derivative. The method aligns with the principles of green chemistry by significantly reducing reaction times and solvent consumption while maintaining high yields.[5] This approach is not only environmentally conscious but also enhances laboratory productivity, making it an invaluable tool for researchers in drug discovery and organic synthesis.

References

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solvent-free synthesis methods for 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the solvent-free synthesis of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one, a valuable heterocyclic compound belonging to the dihydropyrimidinone (DHPM) family. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of modern, environmentally benign synthetic strategies, moving beyond classical, solvent-heavy methods.

Dihydropyrimidinones are of significant interest in medicinal chemistry due to their diverse biological activities, including roles as calcium channel blockers, antibacterial, anti-inflammatory, and antitumoral agents.[1][2][3] The target molecule, 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one, is synthesized via the Biginelli reaction, a multicomponent reaction that has been a cornerstone of heterocyclic chemistry for over a century.[4]

The imperative of green chemistry has driven the evolution of the Biginelli reaction, shifting focus away from traditional methods that often involve long reaction times, harsh acidic conditions, and volatile organic solvents (VOCs).[5][6] Solvent-free synthesis represents a paradigm shift, offering numerous advantages such as reduced pollution, lower costs, enhanced reaction rates, higher yields, and simplified work-up procedures.[5][7][8][9] This guide details several robust solvent-free protocols, including microwave-assisted, mechanochemical, and ultrasound-assisted methods.

Core Principle: The Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation involving three key components: an aldehyde (benzaldehyde), a β-dicarbonyl compound (ethyl 3-oxohexanoate), and a urea-containing component (urea).[4] While the precise mechanism has been debated, a widely accepted pathway proceeds through an N-acyliminium ion intermediate.

The catalytic cycle begins with the acid-catalyzed condensation of the aldehyde and urea to form an acyliminium ion. This electrophilic intermediate then reacts with the enol form of the β-ketoester. Subsequent cyclization via nucleophilic attack by the free amine group onto the ester carbonyl, followed by dehydration, yields the final dihydropyrimidinone product.[10] Solvent-free conditions enhance this process by increasing reactant concentration and, in many cases, accelerating reaction kinetics.[8]

Biginelli_Mechanism R1 Benzaldehyde I1 N-Acyliminium Ion (Intermediate) R1->I1 + H⁺ - H₂O R2 Urea R2->I1 + H⁺ - H₂O R3 Ethyl 3-oxohexanoate I2 Open-Chain Adduct I1->I2 + Enol of (R3) P 2-phenyl-6-propyl-3,4- dihydropyrimidin-4-one I2->P Cyclization - EtOH, -H₂O

Caption: Plausible mechanism of the Biginelli reaction.

Method 1: Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has become a powerful tool in organic synthesis, offering dramatic rate enhancements and often leading to higher yields compared to conventional heating.[11][12] This is attributed to efficient and uniform heating of the reaction mixture. In the context of the Biginelli reaction, MAOS under solvent-free conditions provides a rapid and clean route to DHPMs.[13][14]

Causality and Scientific Insights

The efficiency of MAOS stems from the direct coupling of microwave energy with polar molecules in the reaction mixture. This localized heating is instantaneous and uniform, avoiding the thermal gradients common with conventional oil baths. This leads to a significant reduction in reaction times, often from hours to mere minutes, and can minimize the formation of side products.[11][12] The use of a solid support or catalyst can further enhance reaction efficiency.

Experimental Protocol: MAOS

This protocol describes the synthesis using a catalytic amount of ferric hydrogen sulfate (SFHS), an efficient and reusable catalyst.[15]

  • Reactant Preparation: In a round-bottom flask or a dedicated microwave reaction vessel, combine:

    • Benzaldehyde (2 mmol)

    • Ethyl 3-oxohexanoate (2 mmol)

    • Urea (4 mmol, a slight excess is often used)

    • Ferric Hydrogen Sulfate (SFHS) (5 mol%)

  • Mixing: Thoroughly mix the components with a glass rod or magnetic stirrer to ensure a homogenous paste.

  • Microwave Irradiation: Place the vessel in a microwave reactor. Irradiate the mixture at a power level of approximately 420W. Monitor the reaction progress via Thin Layer Chromatography (TLC). The reaction is typically complete within 5-15 minutes.[15]

  • Work-up and Purification:

    • After completion, allow the vessel to cool to room temperature.

    • Add 20 mL of cold water to the reaction mixture to precipitate the crude product.

    • Collect the solid by filtration and wash thoroughly with water to remove unreacted urea and the catalyst.

    • Dry the crude product.

    • Recrystallize the solid from ethanol to afford the pure 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one.[15]

MAOS_Workflow A 1. Combine Reactants & Catalyst (Benzaldehyde, Ethyl 3-oxohexanoate, Urea, Catalyst) B 2. Mix to Homogenous Paste A->B C 3. Microwave Irradiation (e.g., 420W, 5-15 min) B->C D 4. Cool to Room Temperature C->D E 5. Add Cold Water & Filter D->E F 6. Recrystallize from Ethanol E->F G Pure Product F->G

Caption: Workflow for Microwave-Assisted Synthesis.

Method 2: Mechanochemical Synthesis (Grinding)

Mechanochemistry utilizes mechanical force, such as grinding or milling, to initiate chemical reactions in the absence of a solvent.[7] This technique is highly aligned with the principles of green chemistry and has been successfully applied to the Biginelli reaction.[16][17]

Causality and Scientific Insights

Grinding the solid reactants together increases the surface area and brings the molecules into close contact, facilitating the reaction without the need for a solvent to mediate interactions. The mechanical energy can also create localized "hot spots" that provide the necessary activation energy. This method is operationally simple, requires minimal energy input, and avoids the risks associated with heated solvents.[18]

Experimental Protocol: Grinding Synthesis

This protocol is adapted from the "grindstone chemistry" method and can be performed with a simple mortar and pestle.[17][18]

  • Reactant Preparation: In a porcelain mortar, place:

    • Benzaldehyde (10 mmol)

    • Ethyl 3-oxohexanoate (10 mmol)

    • Urea (15 mmol)

    • A suitable catalyst, such as cupric chloride (e.g., 5 mol%), can be added. Some variations proceed without a catalyst.[19][20]

  • Grinding: Grind the mixture vigorously with a pestle at room temperature. The reaction is often accompanied by a change in color or consistency. The reaction time can range from 10 to 30 minutes.

  • Monitoring: Periodically check the reaction progress using TLC.

  • Work-up and Purification:

    • Once the reaction is complete, add the solid mass to ice-cold water with stirring.

    • Filter the resulting precipitate under vacuum.

    • Wash the solid with cold water to remove any unreacted starting materials and catalyst.

    • Dry the product and recrystallize from ethanol for purification.

Grinding_Workflow A 1. Add Reactants to Mortar B 2. Grind Vigorously (10-30 min at RT) A->B C 3. Monitor by TLC B->C D 4. Quench with Ice Water C->D E 5. Filter and Wash Solid D->E F 6. Recrystallize from Ethanol E->F G Pure Product F->G

Caption: Workflow for Mechanochemical (Grinding) Synthesis.

Method 3: Ultrasound-Assisted Synthesis (Sonochemistry)

Ultrasound irradiation provides an alternative energy source for promoting chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—creates localized high-pressure and high-temperature zones, accelerating mass transfer and reaction rates.[1][21]

Causality and Scientific Insights

Sonochemistry under solvent-free conditions offers an efficient and rapid pathway for the Biginelli condensation. The intense energy released during bubble collapse can break intermolecular forces and enhance the reactivity of the solid-phase reactants. This method often proceeds at ambient temperature, providing a mild and energy-efficient alternative to thermal methods.[1][22]

Experimental Protocol: Ultrasound-Assisted Synthesis

This protocol uses chlorosulfonic acid as a promoter under ambient temperature.[1]

  • Reactant Preparation: In a flask, combine:

    • Benzaldehyde (10 mmol)

    • Ethyl 3-oxohexanoate (10 mmol)

    • Urea (15 mmol)

  • Catalyst Addition: Carefully add a catalytic amount of chlorosulfonic acid (ClSO₃H) to the mixture.

  • Sonication: Place the flask in an ultrasonic cleaning bath. Irradiate the mixture at ambient temperature. Reaction times are typically short, in the range of 30-60 minutes.

  • Monitoring and Work-up:

    • Monitor the reaction by TLC.

    • Upon completion, pour the mixture into crushed ice.

    • Stir until the solid product precipitates completely.

    • Filter the solid, wash with cold water, and dry.

    • Recrystallize from ethanol to obtain the pure product.

Ultrasound_Workflow A 1. Combine Reactants in Flask B 2. Add Catalyst (e.g., ClSO₃H) A->B C 3. Sonicate at Ambient Temp (30-60 min) B->C D 4. Pour into Crushed Ice C->D E 5. Filter and Wash Solid D->E F 6. Recrystallize from Ethanol E->F G Pure Product F->G

Caption: Workflow for Ultrasound-Assisted Synthesis.

Data Presentation: Comparison of Solvent-Free Methods

The choice of synthetic method often depends on available equipment, desired reaction time, and energy considerations. The following table summarizes typical parameters for the solvent-free Biginelli reaction based on literature for analogous compounds.

Method Energy Source Typical Temperature Typical Reaction Time Catalyst Requirement Reported Yields
Microwave-Assisted (MAOS) Microwave Irradiation80-120 °C[12][14]5-25 min[11][13]Often used (e.g., solid acids, Lewis acids)>85%[11][13]
Mechanochemical (Grinding) Mechanical ForceRoom Temperature10-30 min[16]Optional, can be catalyst-free86-96%[16]
Ultrasound-Assisted Acoustic CavitationAmbient - 50 °C[21]30-60 min[1]Often used (e.g., Brønsted acids)>90%[1][21]
Conventional Heating Thermal80-100 °C[23][24]1-5 hours[16][24]Often used85-98%[25]

Conclusion

The solvent-free synthesis of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one via the Biginelli reaction is a prime example of the successful application of green chemistry principles to the production of pharmacologically relevant molecules. Methods utilizing microwave irradiation, mechanical grinding, and ultrasound offer significant advantages over classical solvent-based protocols, including drastically reduced reaction times, high yields, operational simplicity, and a minimized environmental footprint.[5][6][26] These protocols provide robust and scalable alternatives for modern research and drug development, aligning chemical synthesis with sustainability goals.

References

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Application Notes and Protocols: 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dihydropyrimidinone Scaffold - A Versatile Core in Medicinal Chemistry

The 3,4-dihydropyrimidin-4-one (DHPM) scaffold is a privileged heterocyclic motif in drug discovery, renowned for its synthetic accessibility and broad spectrum of pharmacological activities.[1][2] First synthesized by Pietro Biginelli in 1893, this class of compounds has garnered significant attention for its therapeutic potential in diverse disease areas, including oncology, inflammation, infectious diseases, and cardiovascular disorders.[3][4] The structural versatility of the DHPM core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.

This document provides a detailed guide on the potential applications and experimental evaluation of a representative DHPM, 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one, in a drug discovery context. While this specific molecule serves as a template, the principles and protocols described herein are broadly applicable to the wider class of dihydropyrimidinone derivatives.

Synthesis of 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one

The most common and efficient method for the synthesis of 3,4-dihydropyrimidin-4-ones is the Biginelli reaction , a one-pot, three-component condensation.[4][5]

Reaction Scheme:

A mixture of an aldehyde (benzaldehyde), a β-ketoester (ethyl pentanoylacetate), and urea are reacted under acidic conditions to yield the desired dihydropyrimidinone.[5][6]

Protocol for Synthesis:

  • Reagents and Materials:

    • Benzaldehyde

    • Ethyl pentanoylacetate

    • Urea

    • Ethanol

    • Concentrated Hydrochloric Acid (catalyst)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating

    • Ice bath

    • Buchner funnel and filter paper

    • Recrystallization solvent (e.g., ethanol)

  • Procedure:

    • In a round-bottom flask, combine benzaldehyde (1 equivalent), ethyl pentanoylacetate (1 equivalent), and urea (1.5 equivalents) in ethanol.

    • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

    • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

    • Collect the solid product by vacuum filtration using a Buchner funnel and wash with cold ethanol.

    • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one.

    • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[5]

Potential Therapeutic Applications and Mechanisms of Action

Derivatives of the dihydropyrimidinone scaffold have been reported to interact with a variety of biological targets. The specific substitutions on the DHPM ring dictate the pharmacological activity. Below are some potential applications for 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one, based on the known activities of this compound class.

Anticancer Activity

Many DHPM derivatives exhibit significant cytotoxic effects against various cancer cell lines.[7][8] One of the well-studied mechanisms is the inhibition of the mitotic kinesin Eg5, which is essential for the formation of the bipolar mitotic spindle.[9]

Hypothesized Signaling Pathway: Inhibition of Mitotic Progression

G DHP_compound 2-Phenyl-6-propyl-3,4- dihydropyrimidin-4-one Eg5 Mitotic Kinesin Eg5 DHP_compound->Eg5 Inhibition Spindle Bipolar Spindle Formation Eg5->Spindle Essential for Mitotic_Arrest Mitotic Arrest (G2/M Phase) Spindle->Mitotic_Arrest Blocked Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Hypothesized inhibition of Eg5 by a DHPM, leading to mitotic arrest.

Anti-inflammatory Activity

Certain DHPMs have demonstrated potent anti-inflammatory properties.[10] The mechanism can involve the downregulation of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-1β, often through the inhibition of pathways involving iNOS, COX-2, and MAP kinases.[10]

Hypothesized Signaling Pathway: Modulation of Inflammatory Response

G LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK iNOS_COX2 iNOS / COX-2 Expression MAPK->iNOS_COX2 DHP_compound 2-Phenyl-6-propyl-3,4- dihydropyrimidin-4-one DHP_compound->MAPK Inhibition Pro_inflammatory Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-1β) iNOS_COX2->Pro_inflammatory Inflammation Inflammatory Response Pro_inflammatory->Inflammation cluster_prep Preparation cluster_incubation Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cancer cells in 96-well plates treatment Treat cells with compound (e.g., 24, 48, 72h) cell_seeding->treatment compound_prep Prepare serial dilutions of 2-phenyl-6-propyl-3,4- dihydropyrimidin-4-one compound_prep->treatment add_mtt Add MTT reagent and incubate (2-4h) treatment->add_mtt add_solubilizer Add solubilizing agent (e.g., DMSO) add_mtt->add_solubilizer read_absorbance Read absorbance at ~570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, PC-3 - prostate) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one in DMSO. Perform serial dilutions to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: Replace the culture medium with fresh medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the treated plates for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Parameter Description
Cell LinesA549 (lung), MCF-7 (breast), PC-3 (prostate)
Seeding Density5,000 - 10,000 cells/well
Compound Conc.0.1 - 100 µM
Incubation Time24, 48, 72 hours
Positive ControlDoxorubicin
EndpointIC₅₀ Value (µM)
Protocol 2: In Vivo Efficacy in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one. [11][12] Step-by-Step Methodology:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice), typically 6-8 weeks old.

  • Tumor Cell Implantation: Subcutaneously implant a human cancer cell line (e.g., 1x10⁶ A549 cells in Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Grouping: Randomize the tumor-bearing mice into treatment and control groups (n=5-10 mice per group).

  • Compound Administration:

    • Vehicle Control Group: Administer the vehicle (e.g., saline with 5% DMSO and 5% Tween-80) intraperitoneally (i.p.) or orally (p.o.) daily.

    • Treatment Group: Administer 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one at a predetermined dose (e.g., 50 mg/kg) via the same route and schedule.

    • Positive Control Group: Administer a standard-of-care chemotherapy agent (e.g., paclitaxel).

  • Monitoring: Monitor tumor volume, body weight, and the general health of the mice throughout the study.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size or after a specific duration.

  • Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and calculate the tumor growth inhibition (TGI). Analyze the data for statistical significance.

Structure-Activity Relationship (SAR) Insights

The biological activity of DHPMs is highly dependent on the nature and position of substituents on the pyrimidine ring. [13]

  • Position 4 (Phenyl group): The substitution pattern on the aromatic ring at this position significantly influences activity. Electron-withdrawing or electron-donating groups can modulate potency and selectivity.

  • Position 6 (Propyl group): The nature of the alkyl or aryl group at this position affects lipophilicity and target engagement.

  • Position 2 (Oxo group): Replacement of the oxygen with sulfur (to form a dihydropyrimidinethione) can alter the biological activity profile, sometimes leading to enhanced potency. [14]

Conclusion

2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one, as a representative of the dihydropyrimidinone class, holds considerable promise for drug discovery. Its straightforward synthesis and the vast chemical space accessible through modifications make it an attractive scaffold for developing novel therapeutics. The protocols and insights provided in this document offer a foundational framework for researchers to explore the potential of this and other DHPM derivatives in various disease models.

References

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  • Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. MDPI. Available at: [Link]

  • Dihydropyrimidinones Against Multiresistant Bacteria. Frontiers. Available at: [Link]

  • Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties. PubMed. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Dihydropyrimidinones. International Journal of Drug Development and Research. Available at: [Link]

  • In vivo Efficacy Testing. Creative Animodel. Available at: [Link]

  • Theoretical Investigation of 3,4-Dihydropyrimidin-2(1H)-Ones Derivatives and in-Silico Biological Analysis. The Eurasia Proceedings of Science, Technology, Engineering and Mathematics. Available at: [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. Available at: [Link]

  • Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. Manifold. Available at: [Link]

  • Discovery of 3,4-Dihydropyrimidin-2(1H)-ones As a Novel Class of Potent and Selective A2B Adenosine Receptor Antagonists. PMC. Available at: [Link]

  • An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions. PMC. Available at: [Link]

  • Discovery of 3,4-Dihydropyrimidin-2(1H)-ones As a Novel Class of Potent and Selective A 2B Adenosine Receptor Antagonists. ACS Publications. Available at: [Link]

  • A substituted 3,4-dihydropyrimidinone derivative (compound D22) prevents inflammation mediated neurotoxicity; role in microglial activation in BV-2 cells. PubMed. Available at: [Link]

  • Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

  • Synthesis and cardiac effects of 3,4-dihydropyrimidin-2(1H)-one-5 carboxylates. PubMed. Available at: [Link]

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Application Notes and Protocols for Solubilizing 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one in Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Solubility Challenge of Lipophilic Dihydropyrimidinones

The 3,4-dihydropyrimidin-4-one (DHPM) scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antiviral, antitumor, and antibacterial properties.[1][2][3] The specific compound, 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one, incorporates a lipophilic phenyl group and a propyl chain, which are crucial for its biological target engagement but also contribute to its poor aqueous solubility. This low solubility presents a significant hurdle for accurate and reproducible in vitro and in vivo biological assays, as it can lead to underestimated activity, data variability, and even precipitation of the compound in the assay medium.[4][5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal solvent and developing robust protocols for solubilizing 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one for biological evaluation. We will explore a tiered approach, starting with commonly used co-solvents and progressing to more advanced solubilization techniques, while emphasizing the importance of minimizing solvent-induced artifacts and toxicity.

Understanding the Physicochemical Properties of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one

A Tiered Approach to Solvent Selection

The selection of an appropriate solvent system is a critical first step and should be approached systematically. The primary goal is to achieve complete dissolution of the compound while ensuring the solvent has minimal impact on the biological assay.

Tier 1: Co-Solvent Systems

For initial screening and most standard in vitro assays, a co-solvent approach is the most direct method.[7] This involves preparing a high-concentration stock solution in a water-miscible organic solvent and then diluting it into the aqueous assay medium.

Recommended Co-Solvents:

Co-SolventRecommended Stock ConcentrationMaximum Final Assay ConcentrationKey Considerations
Dimethyl Sulfoxide (DMSO) 10-30 mM< 0.5% (v/v)The most common and versatile solvent for initial screening.[8][9] However, concentrations above 0.1% can induce cellular stress, differentiation, or toxicity in some cell lines.[10][11][12] It is crucial to determine the tolerance of your specific cell line or assay system.
Ethanol 10-30 mM< 0.5% (v/v)A viable alternative to DMSO. Can affect membrane proteins and cellular metabolism at higher concentrations.[7]
Dimethylformamide (DMF) 10-30 mM< 0.1% (v/v)Another polar aprotic solvent, but generally more toxic than DMSO. Use with caution and only when other options are not suitable.

Protocol 1: Preparing a Stock Solution with a Co-Solvent

  • Weighing the Compound: Accurately weigh the desired amount of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one in a sterile microcentrifuge tube or glass vial.

  • Adding the Solvent: Add the appropriate volume of 100% DMSO or ethanol to achieve the target stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution.[7] Visually inspect the solution for any undissolved particulates.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Serial Dilution for Biological Assays

  • Intermediate Dilution: Prepare an intermediate dilution of the stock solution in the same solvent or in the assay medium. This helps to minimize the final solvent concentration.

  • Final Dilution: Perform serial dilutions from the intermediate solution into the final assay medium to achieve the desired test concentrations.

  • Solvent Control: It is imperative to include a vehicle control in all experiments. This control should contain the highest final concentration of the co-solvent used in the assay to account for any solvent-induced effects.[13][14]

Experimental Workflow for Co-Solvent Selection

Caption: A decision tree for initial co-solvent selection.

Tier 2: Advanced Solubilization Strategies

If co-solvents prove to be unsuitable due to poor solubility at the desired concentration or unacceptable interference with the assay, more advanced techniques should be employed.

1. Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16] They can encapsulate hydrophobic molecules like 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one, forming inclusion complexes that are more soluble in aqueous solutions.[16][17]

Types of Cyclodextrins:

  • β-Cyclodextrin (β-CD): Commonly used, but has limited aqueous solubility itself.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified form with significantly higher aqueous solubility and lower toxicity, making it a preferred choice for biological assays.[18][19]

  • Methyl-β-cyclodextrin (M-β-CD): Also highly soluble and can be very effective, but may have higher cellular toxicity than HP-β-CD.

Protocol 3: Solubilization with Cyclodextrins

  • Prepare Cyclodextrin Solution: Prepare a stock solution of the chosen cyclodextrin (e.g., 10-40% w/v HP-β-CD) in the assay buffer.

  • Add Compound: Add the powdered 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one to the cyclodextrin solution.

  • Incubation and Dissolution: Vortex or sonicate the mixture and incubate at room temperature or 37°C for several hours to facilitate the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Concentration Determination: It is advisable to determine the actual concentration of the solubilized compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

2. Surfactants (Micellar Solubilization)

Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate non-polar compounds, effectively increasing their solubility.

Commonly Used Surfactants:

  • Polysorbate 80 (Tween® 80): A non-ionic surfactant widely used in pharmaceutical formulations.

  • Cremophor® EL: A polyethoxylated castor oil.

Considerations for Surfactant Use:

  • Toxicity: Surfactants can be toxic to cells, so their concentration must be carefully controlled and kept as low as possible.

  • Assay Interference: Surfactants can interfere with certain assays, particularly those involving proteins or membranes.

Protocol 4: Micellar Solubilization

  • Prepare Surfactant Solution: Prepare a solution of the surfactant in the assay buffer at a concentration above its CMC.

  • Add Compound: Add the 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one to the surfactant solution.

  • Dissolution: Vortex or sonicate the mixture to aid in dissolution.

  • Equilibration: Allow the solution to equilibrate for a period of time to ensure stable micelle formation and compound encapsulation.

Workflow for Advanced Solubilization

Caption: A workflow for selecting an advanced solubilization method.

Troubleshooting and Best Practices

  • Precipitation upon Dilution: If the compound precipitates when diluted into the aqueous assay medium, try a lower stock concentration, a different co-solvent, or one of the advanced solubilization methods.

  • Inconsistent Results: Ensure that the stock solutions are properly stored and that the compound remains in solution throughout the experiment. Vortexing the assay plate immediately after adding the compound can help.

  • Solvent Effects: Always include a vehicle control with the same final solvent concentration as the test samples. If solvent effects are observed, the final concentration must be reduced.

  • Sonication: For difficult-to-dissolve compounds, brief sonication in a water bath can be beneficial. However, be cautious as excessive sonication can generate heat and potentially degrade the compound.

  • Filtration: After preparing a stock solution, especially with advanced methods, filtering through a 0.22 µm syringe filter can remove any remaining micro-precipitates.

Conclusion

Successfully dissolving poorly soluble compounds like 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one is fundamental to obtaining reliable data in biological assays. By following a systematic, tiered approach to solvent selection and protocol optimization, researchers can minimize the risk of artifacts and ensure the accurate assessment of the compound's biological activity. It is crucial to validate the chosen solvent system for compatibility with the specific assay being performed and to always include appropriate vehicle controls.

References

  • Considerations regarding use of solvents in in vitro cell based assays. (2013). PLoS ONE.
  • Considerations regarding use of solvents in in vitro cell based assays - PMC. (n.d.).
  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays | Environmental Science & Technology. (2010).
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  • DMSO in cell based assays. (2025). Scientist Solutions.
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  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Nikon Healthcare.
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  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). Semantic Scholar.
  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC. (n.d.).
  • Overcoming poor solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in biological assays. (n.d.). Benchchem.
  • Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid. (2022).
  • Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid. (2022). MDPI.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024). World Journal of Biology Pharmacy and Health Sciences.
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  • (PDF) Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. (2025).
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Topic: Optimized Recrystallization and Purification Strategies for 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the purification of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one, a member of the dihydropyrimidinone (DHPM) class of heterocyclic compounds. Synthesized via the Biginelli reaction, crude DHPMs often contain unreacted starting materials and side products that necessitate robust purification.[1] This document outlines scientifically-grounded protocols for recrystallization, the most effective and scalable method for purifying these compounds. We present a primary single-solvent protocol using ethanol, a widely cited and effective solvent for this class of molecules, and an advanced mixed-solvent protocol for instances requiring enhanced purification.[2][3][4] The underlying principles of solvent selection, impurity removal, and process optimization are discussed to empower researchers to achieve high-purity material essential for accurate biological evaluation and drug development.

Introduction: The Challenge of Purity in DHPM Synthesis

2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one is synthesized through the Biginelli reaction, a one-pot, three-component condensation of an aldehyde (benzaldehyde), a β-ketoester (ethyl butyrylacetate), and urea. While efficient, this reaction can yield a crude product contaminated with residual starting materials and various side-products. For applications in medicinal chemistry and drug development, where compound purity is paramount, an effective purification strategy is critical. Recrystallization is the method of choice, offering an unparalleled balance of efficiency, scalability, and cost-effectiveness for obtaining crystalline solids of high purity.[5][6]

The success of any purification protocol hinges on a clear understanding of the target molecule and its likely contaminants. The structure of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one, with its aromatic and aliphatic moieties combined with hydrogen-bond donating and accepting groups (amide functions), confers a moderate polarity. This dictates its solubility profile and forms the basis for the rational selection of recrystallization solvents.

Foundational Principles of Recrystallization

The core principle of recrystallization is the differential solubility of a compound in a given solvent at different temperatures.[5] An ideal solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point. Impurities, ideally, either remain insoluble in the hot solvent (and can be filtered off) or are present in such small quantities that they remain dissolved in the cold solvent upon crystallization of the target compound.[7]

Solvent Selection: The Key to Success

The maxim "like dissolves like" is the guiding principle for solvent selection.[5] The moderate polarity of DHPMs makes polar protic solvents, particularly alcohols, excellent candidates.

  • High Solubility at Elevated Temperatures: The solvent must be capable of fully dissolving the crude product near its boiling point to liberate the desired molecules from the impurity matrix.

  • Low Solubility at Reduced Temperatures: Upon cooling, the solvent's dissolving power must decrease significantly, allowing the target compound to crystallize out of the saturated solution. A large temperature gradient between hot and cold is beneficial.[6]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[5]

  • Inertness: The solvent must not react with the compound.

Based on extensive literature for DHPMs, ethanol is the most frequently cited and successful solvent for recrystallization.[2][3]

Purification Workflow and Logic

The following diagram illustrates the logical workflow for the purification of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one, from the crude reaction output to the final, validated pure compound.

cluster_0 Purification Process cluster_1 Validation crude Crude Product (from Biginelli Reaction) dissolve Dissolve in Minimum Hot Solvent (e.g., Ethanol) crude->dissolve hot_filter Hot Gravity Filtration (If insoluble impurities or charcoal present) dissolve->hot_filter Optional cool Slow Cooling (Induces Crystallization) dissolve->cool hot_filter->cool ice_bath Ice Bath (Maximizes Yield) cool->ice_bath vac_filter Vacuum Filtration (Isolate Crystals) ice_bath->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Crystals Under Vacuum wash->dry pure Pure Crystalline Product dry->pure mp Melting Point Analysis pure->mp nmr NMR Spectroscopy pure->nmr ftir FTIR Spectroscopy pure->ftir

Caption: General workflow for the purification and validation of DHPMs.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Primary Purification via Single-Solvent Recrystallization from Ethanol

This protocol is the standard and most frequently successful method for purifying DHPMs.[2][3][4][8]

Methodology:

  • Preparation: Place the crude 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one solid into an Erlenmeyer flask. For every 1 gram of crude material, prepare approximately 20-30 mL of ethanol.

  • Dissolution: Add a boiling chip to the Erlenmeyer flask. Add a small portion of ethanol to the crude solid to create a slurry. Heat the mixture on a hot plate to the boiling point of ethanol (~78 °C).

  • Achieve Saturation: Continue adding hot ethanol in small portions until the solid just completely dissolves. Avoid adding a large excess of solvent, as this will reduce the final yield.[6]

  • (Optional) Decolorization: If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (1-2% by weight of the sample). Reheat the solution to boiling for a few minutes.[7]

  • (Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization.[7]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

  • Validation: Determine the melting point of the dried solid. A sharp melting range close to the literature value indicates high purity. Further confirm purity using NMR and/or FTIR spectroscopy.[8][9]

Protocol 2: Advanced Purification via Mixed-Solvent Recrystallization (Ethanol-Water)

This method is useful if the target compound is too soluble in pure ethanol even when cold, or if impurities have similar solubility profiles in ethanol. Water acts as an "anti-solvent" or "bad solvent".[5]

Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of near-boiling ethanol, following steps 1-3 of Protocol 1.

  • Induce Saturation: While keeping the ethanol solution hot, add water dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

  • Re-homogenize: Add a few drops of hot ethanol to the mixture until the cloudiness just disappears, resulting in a clear, saturated solution at high temperature.

  • Crystallization and Isolation: Follow steps 6-11 from Protocol 1. Use an ice-cold ethanol-water mixture of the same approximate ratio for the final wash.

Data and Expected Outcomes

The choice of solvent is critical and should be guided by experimental testing. The following table summarizes key solvents and their properties relevant to the purification of DHPMs.

Solvent Boiling Point (°C) Polarity Rationale for Use with DHPMs
Ethanol 78Polar ProticPrimary Choice. Excellent balance of dissolving the compound when hot and allowing crystallization when cold. Widely documented for DHPM purification.[2][3]
Methanol 65Polar ProticGood alternative to ethanol, though its lower boiling point provides a smaller temperature gradient for crystallization.
Water 100Very PolarGenerally a poor solvent for DHPMs alone, but excellent as an anti-solvent in a mixed-solvent system with an alcohol.[5][7]
Ethyl Acetate 77Polar AproticCan be effective; solubility should be tested. May be used in a mixed system with a non-polar solvent like hexanes.
Toluene/Hexane 111 / 69Non-polarGenerally poor solvents for DHPMs, but can be used as anti-solvents or for washing to remove non-polar impurities.

Expected Yield and Purity: A successful recrystallization should yield a recovery of 70-90%. The final product should be a crystalline solid with a sharp melting point. Purity, as determined by ¹H NMR, should be >99%.

Troubleshooting Common Issues

  • Oiling Out: The compound separates as a liquid instead of a solid. This occurs if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly. Solution: Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly.[7]

  • No Crystal Formation: The solution remains clear even after cooling in an ice bath. This indicates that the solution is not saturated (too much solvent was added) or the compound is highly soluble. Solution: Gently boil off some of the solvent to increase the concentration. If crystals still do not form, scratch the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site.

  • Low Recovery: The final yield is significantly less than expected. Solution: Ensure the minimum amount of hot solvent was used for dissolution. Avoid using too much solvent during the cold wash. Check the filtrate; if it is cloudy, a second crop of crystals may be recoverable by concentrating the mother liquor.[6]

References

  • Nichols, L. (n.d.). Recrystallization. Chemistry LibreTexts. Available at: [Link]

  • Woerly, E. (2008). The Biginelli Reaction: Development and Applications. University of Illinois Urbana-Champaign. Available at: [Link]

  • Vijay, K., et al. (2012). Synthesis, Characterization and Biological Evaluation of Some Dihydropyrimidinones. Asian Journal of Chemistry. Available at: [Link]

  • Shaabani, A., et al. (2010). Synthesis of 3,4-dihydropyrimidinones in the presence of water under solvent free conditions using conventional heating, microwave irradiation/ultrasound. Journal of the Serbian Chemical Society. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Available at: [Link]

  • Chemistry Steps. (n.d.). Recrystallization. Available at: [Link]

  • Reguri, B. R. (n.d.). Synthesis of dihydropyrimidinones via Biginelli multi-component reaction. Academia.edu. Available at: [Link]

  • De, S. K. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry. Available at: [Link]

  • University of West Florida. (n.d.). Recrystallization. Available at: [Link]

  • Zhdankin, V. V., & Neverov, A. A. (2019). A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS. Chemical Science. Available at: [Link]

  • Kumar, S., et al. (2010). Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. Molecules. Available at: [Link]

  • Valdés, C., & Orozco, L. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules. Available at: [Link]

  • Gawande, M. B., et al. (2021). Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. ACS Omega. Available at: [Link]

  • Sharma, G., et al. (2023). DES-Promoted Synthesis of 3,4-Dihydropyrimidinones and Their Antidiabetic and Antioxidant Evaluation Supported With Computational Studies. Chemistry & Biodiversity. Available at: [Link]

  • Thorat, B. R., & Gill, C. H. (2015). Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. Oriental Journal of Chemistry. Available at: [Link]

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Application Notes & Protocols: Leveraging 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one as a Versatile Precursor for Novel DHPM Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Potential of the Dihydropyrimidinone Scaffold

The 3,4-dihydropyrimidin-2(1H)-one (DHPM) core is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse and significant biological activities.[1][2][3] First synthesized by Pietro Biginelli in 1893, this scaffold is present in numerous pharmacologically active compounds, including calcium channel blockers, antiviral agents, and anticancer therapeutics.[4][5][6] The well-known DHPM derivative, Monastrol, for instance, is a potent and specific inhibitor of the mitotic kinesin Eg5, highlighting the therapeutic potential of this class of compounds.[1][7] The versatility of the DHPM core lies in its multiple reactive sites, which allow for extensive chemical modifications to explore structure-activity relationships (SAR) and develop novel therapeutic agents.[3][8]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on utilizing 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one as a key precursor for the synthesis of novel DHPM derivatives. We will delve into the synthesis of the precursor itself, explore its reactivity, and provide detailed, field-proven protocols for its derivatization at key positions. The causality behind experimental choices will be explained, ensuring a deep understanding of the underlying chemical principles.

Part 1: Synthesis of the Precursor: 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one

The synthesis of the title precursor is readily achieved through the classical Biginelli reaction, a one-pot, three-component condensation.[9][10][11] This acid-catalyzed reaction brings together an aldehyde (benzaldehyde), a β-dicarbonyl compound (ethyl 3-oxohexanoate), and a urea source.

Biginelli Reaction: Mechanism and Rationale

The Biginelli reaction mechanism is believed to proceed through a series of acid-catalyzed steps.[5][10] The reaction is typically initiated by the condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the remaining urea nitrogen onto the carbonyl group, followed by dehydration, yields the final dihydropyrimidinone product. The use of an acid catalyst is crucial for activating the aldehyde and facilitating the dehydration steps.[4][9]

Biginelli_Mechanism Aldehyde Benzaldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium + Urea, H+ Urea Urea Urea->Acyliminium Ketoester Ethyl 3-oxohexanoate Adduct Open-chain Adduct Ketoester->Adduct + Acyliminium Acyliminium->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization DHPM 2-Phenyl-6-propyl-3,4- dihydropyrimidin-4-one Cyclized->DHPM - H2O DHPM_Reactivity DHPM 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one N1 N3 C5 N1_Deriv N1-Alkylation/ N1-Acylation DHPM:n1->N1_Deriv Electrophilic Substitution N3_Deriv N3-Alkylation/ N3-Acylation/ Mannich Reaction DHPM:n3->N3_Deriv Electrophilic Substitution C5_Deriv C5-Functionalization (e.g., Halogenation followed by Suzuki-Miyaura Coupling) DHPM:c5->C5_Deriv Electrophilic Substitution

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to this synthesis. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability.

Introduction

The synthesis of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one and its analogs, often achieved through the Biginelli reaction, is a cornerstone in medicinal chemistry due to the diverse biological activities of the dihydropyrimidinone (DHPM) scaffold.[1][2][3][4] These compounds have shown potential as antiviral, antitumor, antibacterial, and anti-inflammatory agents.[3] The classical Biginelli reaction is a one-pot, three-component condensation of an aldehyde (benzaldehyde), a β-ketoester (ethyl acetoacetate), and urea.[5][6][7] While elegant in its simplicity, the reaction can be plagued by issues such as low yields, side product formation, and purification challenges, particularly when using substituted starting materials.[8][9]

This guide provides a structured approach to troubleshooting and optimizing the synthesis of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one, empowering you to overcome common experimental hurdles and achieve higher yields and purity.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis, offering explanations for the underlying causes and providing actionable solutions.

Problem 1: Low or No Product Yield

A low yield of the target dihydropyrimidinone is one of the most frequent challenges in the Biginelli reaction.[10] This can often be attributed to several factors related to the catalyst and reaction conditions.[11]

Question: I'm getting a very low yield of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one. What are the likely causes and how can I improve it?

Answer:

Low yields can stem from several factors, primarily related to catalyst inefficiency, suboptimal reaction conditions, or reactant-related issues.

Causality & Solutions:

  • Inappropriate or Inactive Catalyst: The Biginelli reaction is acid-catalyzed.[5][11] Without a catalyst, yields are often negligible.[11] Both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., FeCl₃, InCl₃, Yb(OTf)₃) are effective.[11][12]

    • Troubleshooting:

      • Catalyst Choice: If you are not using a catalyst, introduce a catalytic amount of a Brønsted or Lewis acid. For this specific synthesis, a Lewis acid like Yb(OTf)₃ can be particularly effective, potentially increasing yields and shortening reaction times.[5]

      • Catalyst Loading: The amount of catalyst is crucial. A good starting point is 10-20 mol%.[11] You can optimize this by running small-scale reactions with varying catalyst loads.

      • Catalyst Activity: Ensure your catalyst is fresh and has been stored correctly, as some can be sensitive to air and moisture.[11]

  • Suboptimal Reaction Temperature: Temperature significantly influences the reaction rate and the formation of side products.[13][14][15]

    • Troubleshooting:

      • Temperature Optimization: The optimal temperature can vary depending on the solvent and catalyst used. A systematic approach would be to screen temperatures, for example, from room temperature up to the reflux temperature of the solvent.[13] For many Biginelli reactions, heating is necessary to drive the reaction to completion.[10]

      • Microwave Irradiation: Microwave-assisted synthesis has been shown to sometimes enhance reaction rates and yields, although this is often due to thermal effects rather than a specific "microwave effect".[16]

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion of starting materials.[17]

    • Troubleshooting:

      • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[17] This will allow you to determine the point at which the reaction has gone to completion and avoid prematurely stopping the reaction.

  • Solvent Choice: The solvent plays a critical role in dissolving the reactants and catalyst, thereby influencing the reaction rate.[11][17]

    • Troubleshooting:

      • Solvent Screening: While ethanol is a common solvent for the Biginelli reaction, other solvents like acetonitrile or even solvent-free conditions can lead to improved yields.[17][18][19] Solvent-free reactions, in particular, can be more environmentally friendly and cost-effective.[18]

  • Order of Addition of Reactants: The sequence in which the reactants are mixed can influence the reaction pathway and the formation of intermediates.[6][20]

    • Troubleshooting:

      • Varying the Order: Experiment with different orders of addition. For instance, pre-mixing the benzaldehyde and urea before adding the β-ketoester can favor the formation of the N-acyliminium ion intermediate, which is key to the Biginelli pathway.[6][20]

Problem 2: Formation of Significant Side Products

The presence of impurities and side products complicates purification and reduces the overall yield of the desired product.

Question: My crude product shows multiple spots on TLC, and purification is difficult. What are the common side products and how can I minimize their formation?

Answer:

Side product formation is a common issue in multicomponent reactions like the Biginelli synthesis. The most prevalent side products are typically the Knoevenagel condensation product and Hantzsch-type dihydropyridines.

Causality & Solutions:

  • Knoevenagel Condensation: This occurs between the aldehyde (benzaldehyde) and the β-ketoester (ethyl 3-oxohexanoate for your target molecule).[10]

    • Troubleshooting:

      • Stoichiometry Adjustment: Using a slight excess of urea (e.g., 1.2-1.5 equivalents) can favor the formation of the desired Biginelli product over the Knoevenagel adduct.[10]

      • Catalyst Choice: Certain Lewis acids may be more selective for the Biginelli pathway.

  • Hantzsch Dihydropyridine Synthesis: This competing reaction can occur, especially at higher temperatures, where urea might decompose to ammonia. The ammonia then reacts with the aldehyde and two equivalents of the β-ketoester.[17]

    • Troubleshooting:

      • Temperature Control: Running the reaction at a lower temperature can significantly reduce the formation of the Hantzsch byproduct.[17]

Problem 3: Difficulty in Product Purification

Even with a good yield, isolating the pure 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one can be challenging.

Question: I'm struggling to purify my product. What are the best methods for purification?

Answer:

The most common and effective methods for purifying dihydropyrimidinones are recrystallization and silica gel column chromatography.[21]

Causality & Solutions:

  • Recrystallization: This technique is ideal for removing small amounts of impurities from a solid product.[21]

    • Protocol:

      • Solvent Selection: Ethanol is often a good choice for recrystallizing DHPMs.[18][21] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

      • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.[21]

      • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.[21]

      • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[21]

      • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.[21]

      • Drying: Dry the purified crystals under vacuum.[21]

  • Silica Gel Column Chromatography: This method is used when recrystallization is ineffective, especially for separating compounds with similar polarities.

    • Protocol:

      • Solvent System (Eluent): The choice of eluent is critical. A common starting point for DHPMs is a mixture of hexane and ethyl acetate.[17] The optimal ratio should be determined by TLC analysis.

      • Column Packing: Pack a chromatography column with silica gel slurried in the chosen eluent.

      • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.

      • Elution and Fraction Collection: Elute the column with the chosen solvent system and collect the eluate in fractions.[21]

      • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

      • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.[21]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Biginelli reaction?

A1: The most widely accepted mechanism involves three key steps:

  • N-Acyliminium Ion Formation: The reaction is believed to begin with the acid-catalyzed condensation of the aldehyde (benzaldehyde) and urea to form an N-acyliminium ion intermediate.[5]

  • Nucleophilic Addition: The enol form of the β-ketoester (ethyl 3-oxohexanoate) then acts as a nucleophile and adds to the iminium ion.[5]

  • Cyclization and Dehydration: The final step involves an intramolecular condensation between the amino group of the urea moiety and the ketone carbonyl, followed by dehydration to yield the dihydropyrimidinone ring.[5]

Q2: Can I use thiourea instead of urea in this synthesis?

A2: Yes, thiourea can be used in place of urea to synthesize the corresponding 3,4-dihydropyrimidine-2(1H)-thiones.[8][18] In some cases, thiourea has been found to be more reactive than urea.[4]

Q3: Are there alternative, "greener" methods for this synthesis?

A3: Yes, several more environmentally friendly approaches have been developed. These include:

  • Solvent-free reactions: Simply heating the neat reactants together, often without a catalyst, can provide high yields of pure product.[18]

  • Use of recoverable and reusable catalysts: Solid-supported catalysts and certain ionic liquids can be recovered and reused, reducing waste.[5][22]

  • Water as a solvent: In some cases, water can be used as a green solvent for the Biginelli reaction.[23]

Q4: How do electron-donating or electron-withdrawing groups on the benzaldehyde affect the reaction?

A4: The electronic nature of the substituents on the aromatic aldehyde can influence the reaction rate and yield. Generally, aromatic aldehydes with electron-withdrawing groups tend to react faster and give higher yields compared to those with electron-donating groups.[4] However, with optimized conditions and a suitable catalyst, a wide range of substituted benzaldehydes can be used successfully.[22]

Experimental Protocols

Optimized Protocol for the Synthesis of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one

This protocol is a generalized starting point and may require further optimization based on your specific laboratory conditions and available reagents.

Materials:

  • Benzaldehyde

  • Ethyl 3-oxohexanoate

  • Urea

  • Catalyst (e.g., Ytterbium(III) triflate - Yb(OTf)₃)

  • Solvent (e.g., Ethanol or Acetonitrile)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (1 mmol), ethyl 3-oxohexanoate (1 mmol), and urea (1.2 mmol).

  • Add the chosen solvent (e.g., 5 mL of ethanol).

  • Add the catalyst (e.g., Yb(OTf)₃, 10 mol%).

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).[17]

  • Once the reaction is complete (typically after a few hours, but this should be determined by TLC), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, the solvent may need to be partially evaporated under reduced pressure to induce crystallization.

  • Wash the crude product with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.

  • Characterize the final product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry).

Data Presentation

Table 1: Comparison of Catalysts for the Biginelli Reaction

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
HClCatalyticEthanolReflux18Low to Moderate[8]
Yb(OTf)₃10AcetonitrileReflux2>90[5]
InCl₃10EthanolReflux7High[12]
FeCl₃20Acetic Acid802-4High[13]
No CatalystN/ANeat100-1051High[18]

Visualizations

Biginelli Reaction Workflow

Biginelli_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Benzaldehyde D One-Pot Condensation A->D Add Catalyst & Solvent, Heat B Ethyl 3-oxohexanoate B->D Add Catalyst & Solvent, Heat C Urea C->D Add Catalyst & Solvent, Heat E Cooling & Precipitation D->E Monitor by TLC F Filtration E->F G Recrystallization or Column Chromatography F->G H 2-phenyl-6-propyl-3,4- dihydropyrimidin-4-one G->H

Caption: A generalized workflow for the synthesis and purification of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one via the Biginelli reaction.

Troubleshooting Decision Tree for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Q1 Are you using a catalyst? Start->Q1 A1_No Add an acid catalyst (e.g., Yb(OTf)₃, 10-20 mol%) Q1->A1_No No Q2 Is the reaction temperature optimized? Q1->Q2 Yes A1_No->Q2 A2_No Screen different temperatures (e.g., RT to reflux) Q2->A2_No No Q3 Is the reaction time sufficient? Q2->Q3 Yes A2_No->Q3 A3_No Monitor reaction by TLC to determine completion Q3->A3_No No Q4 Is the solvent appropriate? Q3->Q4 Yes A3_No->Q4 A4_No Try alternative solvents (e.g., acetonitrile) or solvent-free conditions Q4->A4_No No End Yield Improved Q4->End Yes A4_No->End

Caption: A decision tree to systematically troubleshoot and address the issue of low product yield in the Biginelli synthesis.

References

  • Der Pharma Chemica. A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. Available from: [Link]

  • Frontiers in Chemistry. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Available from: [Link]

  • Organic Chemistry Portal. Biginelli Reaction. Available from: [Link]

  • ResearchGate. (2017). Effect of temperature on Biginelli reaction catalyzed by Lewis acids (20mol %). Available from: [Link]

  • PMC. (2018). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Available from: [Link]

  • Jurnal Kimia Riset. (2023). 124 DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION. Available from: [Link]

  • Bentham Science. (2024). Recent Advances in Biginelli Reaction using Nanoparticles, Zeolites and Metal Compounds as Catalyst: A Concise Review. Available from: [Link]

  • ResearchGate. (2018). Effects of the reaction temperature on the solvent-free model Biginelli reaction yields. Available from: [Link]

  • PMC. (2018). Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. Available from: [Link]

  • ACS Publications. (2002). A Practical and Green Approach towards Synthesis of Dihydropyrimidinones without Any Solvent or Catalyst. Available from: [Link]

  • ResearchGate. (2023). different routes for the synthesis of benzaldehyde-based dihydropyimidinones via biginelli reaction. Available from: [Link]

  • Royal Society of Chemistry. (2000). Microwave-mediated Biginelli reactions revisited. On the nature of rate and yield enhancements. Available from: [Link]

  • MDPI. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Available from: [Link]

  • Journal of Synthetic Chemistry. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Available from: [Link]

  • International Journal of Pharmacy and Technology. (2011). Synthesis, Characterization and Biological Evaluation of Some Dihydropyrimidinones. Available from: [Link]

  • Atlas Protocol. Biginelli Reaction Experiment Analysis Guide. Available from: [Link]

  • Arkivoc. (2004). New protocol for Biginelli reaction-a practical synthesis of Monastrol. Available from: [Link]

  • PMC. (2006). Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. Available from: [Link]

  • ACS Publications. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Available from: [Link]

  • Taylor & Francis Online. (2018). Facile synthesis of 3,4-dihydropyrimidin-2(1H)-ones and -thiones and indeno[1,2-d]pyrimidines catalyzed by p-dodecylbenzenesulfonic acid. Available from: [Link]

  • MDPI. (2022). Efficient Synthesis of Dihydropyrimidines Using a Highly Ordered Mesoporous Functionalized Pyridinium Organosilica. Available from: [Link]

  • ResearchGate. (2013). Synthesis of various 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione derivatives. Available from: [Link]

  • MDPI. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Available from: [Link]

  • SpringerLink. (2011). Synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones via Biginelli reaction promoted by bismuth(III)nitrate or PPh 3 without solvent. Available from: [Link]

  • Indian Academy of Sciences. (2014). B(C6F5)3 catalyzed one-pot three-component Biginelli reaction: An efficient and environmentally benign protocol for the synthesis of 3,4-dihydropyrimidin-2(1H). Available from: [Link]

  • PMC. (2023). DES‐Promoted Synthesis of 3,4‐Dihydropyrimidinones and Their Antidiabetic and Antioxidant Evaluation Supported With Computational Studies. Available from: [Link]

Sources

troubleshooting low conversion rates in 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one preparation

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one and related dihydropyrimidinones (DHPMs). It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this multicomponent reaction, which is a variation of the classic Biginelli reaction. The insights provided herein are grounded in established reaction mechanisms and field-proven optimization strategies to help you achieve higher conversion rates and product purity.

Introduction to the Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation involving an aldehyde (benzaldehyde), a β-dicarbonyl compound (in this case, a β-ketoester like ethyl 3-oxohexanoate for the 6-propyl group), and urea.[1][2] This acid-catalyzed reaction is a cornerstone for generating a diverse library of DHPMs, which are of significant interest in medicinal chemistry due to their wide range of biological activities, including their roles as calcium channel blockers and antihypertensive agents.[1][3] While seemingly straightforward, the reaction is often plagued by low yields and the formation of side products, necessitating careful optimization of reaction conditions.[4][5]

The generally accepted mechanism involves the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[6][7] This reactive species is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration lead to the final dihydropyrimidinone product.[1][7] Understanding this pathway is crucial for diagnosing and resolving issues related to low conversion rates.

Frequently Asked Questions (FAQs)

Q1: My reaction has a very low yield of the desired 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one. What are the most common initial factors to investigate?

A1: Low yields in the Biginelli reaction are a frequent challenge.[8] The primary factors to scrutinize are:

  • Catalyst Choice and Concentration: The traditional use of strong Brønsted acids like HCl can be suboptimal.[8] Consider using milder Lewis acids (e.g., Yb(OTf)₃, InCl₃) or solid acid catalysts which can improve yields and simplify workup.[7][9] The catalyst loading is also critical; typically 10-20 mol% is a good starting point, but this may require optimization.[9]

  • Reaction Temperature: Temperature plays a significant role. While higher temperatures can increase the reaction rate, they can also promote the decomposition of urea into ammonia, leading to the formation of Hantzsch-type dihydropyridine byproducts.[10][11] A moderate temperature, often refluxing in a suitable solvent like ethanol, is a common starting point.[12]

  • Purity of Reactants: Impurities in the benzaldehyde, β-ketoester, or urea can inhibit the catalyst or participate in side reactions.[11] Ensure all starting materials are of high purity.

Q2: I'm observing a significant amount of a major byproduct. How can I identify and minimize it?

A2: The most common byproduct in this reaction is a Hantzsch 1,4-dihydropyridine.[10] This occurs when the aldehyde reacts with two equivalents of the β-ketoester and ammonia, which can be generated from the thermal decomposition of urea.[10] Another common side product is the Knoevenagel condensation product of the aldehyde and the β-ketoester.[8][10]

  • Identification: These byproducts can typically be identified by NMR and mass spectrometry. The Hantzsch product will incorporate two molecules of the β-ketoester, while the Knoevenagel adduct will be missing the urea component.[8]

  • Minimization: To reduce Hantzsch byproduct formation, lower the reaction temperature to minimize urea decomposition.[10] To avoid the accumulation of the Knoevenagel intermediate, ensure that the subsequent cyclization with urea is efficient. This can often be achieved by optimizing the catalyst and reaction time.[10]

Q3: Can I use aliphatic aldehydes in place of benzaldehyde?

A3: Yes, but aliphatic aldehydes are often less reactive and more prone to self-condensation, which can lead to lower yields compared to aromatic aldehydes.[8][13] To improve the success rate with aliphatic aldehydes, specialized conditions may be necessary, such as the use of more potent Lewis acid catalysts or solvent-free methods.[13]

Q4: Is it possible to run this reaction under solvent-free conditions?

A4: Yes, solvent-free, or "neat," conditions have been successfully employed for the Biginelli reaction and can offer several advantages, including reduced waste, shorter reaction times, and sometimes higher yields.[14][15] This approach often involves heating the mixture of reactants with a catalyst.[15]

Troubleshooting Guide: Low Conversion Rates

This section provides a systematic approach to diagnosing and resolving low conversion rates in the synthesis of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one.

Problem 1: Low or No Product Formation with Unreacted Starting Materials

If you observe a significant amount of unreacted starting materials by TLC or other analytical methods, consider the following potential causes and solutions.

Potential Causes and Solutions

Potential CauseRecommended ActionScientific Rationale
Inactive or Inappropriate Catalyst - Verify the activity of your catalyst. If using a reusable catalyst, it may require regeneration.[11]- For Brønsted acids, confirm the concentration.[11]- Experiment with different types of catalysts (e.g., Lewis acids like Yb(OTf)₃ or solid-supported acids).[7][14]The catalyst is crucial for activating the aldehyde and facilitating the key C-C and C-N bond-forming steps.[6][9] Different substrates may have different optimal catalysts.
Suboptimal Reaction Temperature - If the reaction is sluggish at lower temperatures, a moderate increase may be necessary.[11]- Conversely, if byproduct formation is an issue, try lowering the temperature.[10]The reaction rate is temperature-dependent, but higher temperatures can also favor side reactions like the Hantzsch pyridine synthesis.[10]
Insufficient Reaction Time - Monitor the reaction progress over a longer period using TLC. Some variations of the Biginelli reaction can be slow and require extended reaction times.[11][16]The reaction proceeds through several intermediates, and the rate-limiting step can vary depending on the specific substrates and conditions.[1]
Poor Reactant Solubility - The choice of solvent can significantly impact the reaction. While ethanol is common, other solvents like acetonitrile or even solvent-free conditions might improve results.[11][12]All reactants must be sufficiently soluble to interact effectively in the reaction medium.
Impure Reactants - Purify all starting materials (benzaldehyde, ethyl 3-oxohexanoate, and urea) before use.[11]Impurities can poison the catalyst or lead to the formation of unwanted byproducts.[11]
Problem 2: Accumulation of an Intermediate

If TLC or NMR analysis indicates the presence of a major intermediate and little of the final product, the reaction may be stalling at a specific step.

Potential Causes and Solutions

Potential CauseRecommended ActionScientific Rationale
Inefficient Cyclization - Increase the concentration or strength of the acid catalyst.[8]- Increase the reaction temperature to provide the necessary activation energy for ring closure.[8]The final step of the mechanism is an intramolecular cyclization followed by dehydration. This step is often acid-catalyzed and requires sufficient thermal energy to overcome the activation barrier.[1]
Steric Hindrance - While less common with this specific product, highly substituted reactants can sterically hinder the cyclization step. Consider using a more reactive dicarbonyl compound if applicable.Steric bulk around the reacting centers can slow down or prevent the intramolecular reaction required for ring formation.

Experimental Protocols

General Protocol for the Synthesis of 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one

This protocol is a starting point and may require optimization based on your specific laboratory conditions and observations.

Materials:

  • Benzaldehyde (1 mmol)

  • Ethyl 3-oxohexanoate (1 mmol)

  • Urea (1.5 mmol)

  • Catalyst (e.g., 4 drops of concentrated HCl or 1-5 mol% of a Lewis acid like Yb(OTf)₃)[10]

  • Ethanol (10-20 mL)[10]

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the benzaldehyde, ethyl 3-oxohexanoate, urea, and ethanol.[10]

  • Add the catalyst to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration and wash it with cold ethanol.[11]

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[11][17]

TLC Monitoring Protocol

Materials:

  • TLC plates (silica gel 60 F254)

  • Eluent (e.g., a 7:3 mixture of hexane and ethyl acetate)[11]

  • Developing chamber

  • UV lamp for visualization

Procedure:

  • Prepare the eluent and pour a small amount into the developing chamber. Allow the chamber to become saturated with the solvent vapors.

  • Dissolve small amounts of your starting materials and a sample of the reaction mixture in a suitable solvent (e.g., ethyl acetate).

  • Spot the starting materials and the reaction mixture onto the baseline of a TLC plate.

  • Place the TLC plate in the developing chamber and allow the eluent to run up the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp. The disappearance of starting material spots and the appearance of a new product spot will indicate the progress of the reaction.

Visualizations

Biginelli Reaction Mechanism

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A Aldehyde D N-Acyliminium Ion A->D + Urea, H+ B β-Ketoester E Open-Chain Ureide B->E + N-Acyliminium Ion C Urea D->E F Dihydropyrimidinone E->F Cyclization & Dehydration

Caption: Simplified mechanism of the Biginelli reaction.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low Conversion Observed Check_Catalyst Is the catalyst active and appropriate? Start->Check_Catalyst Check_Conditions Are reaction time and temperature optimized? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst Experiment with different catalysts/loadings Check_Catalyst->Optimize_Catalyst No Check_Purity Are reactants pure? Check_Conditions->Check_Purity Yes Optimize_Conditions Adjust time and temperature Check_Conditions->Optimize_Conditions No Purify_Reactants Purify starting materials Check_Purity->Purify_Reactants No Success Improved Conversion Check_Purity->Success Yes Optimize_Catalyst->Check_Catalyst Optimize_Conditions->Check_Conditions Purify_Reactants->Check_Purity Failure Re-evaluate Reaction Strategy

Caption: A logical workflow for troubleshooting low conversion rates.

References

  • Song, L., et al. (2015). Optimization of the enantioselective Biginelli reaction conditions. ResearchGate. Retrieved from [Link]

  • Kumar, T. D. A., et al. (2021). Application of Design of Experiments (DoE) Approach for the Optimization of Phase-transfer Catalyzed Biginelli Dihydropyrimidinone (DHPM) Synthesis. Letters in Organic Chemistry, 18(7), 520-531. Retrieved from [Link]

  • Buttigieg, G., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molecules, 26(12), 3698. Retrieved from [Link]

  • Konkala, K., et al. (2018). Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. ACS Omega, 3(11), 15993-16001. Retrieved from [Link]

  • Wikipedia. (2023). Biginelli reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

  • Gasparyan, S. P., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research, 14(5). Retrieved from [Link]

  • Atlas. (n.d.). Biginelli Reaction Experiment Analysis Guide. Retrieved from [Link]

  • Heravi, M. M., et al. (2010). Synthesis of 3,4-dihydropyrimidinones in the presence of water under solvent free conditions using conventional heating, microwave irradiation/ultrasound. Journal of the Iranian Chemical Society, 7(3), 615-620. Retrieved from [Link]

  • Unknown. (n.d.). Synthesis, Characterization and Biological Evaluation of Some Dihydropyrimidinones. Retrieved from [Link]

  • Unknown. (2021). Synthesis and Bioactivity of Dihydropyrimidinone Derivatives Containing Phthalimide Moiety. International Journal of Innovative Research in Technology, 7(12). Retrieved from [Link]

  • Krems, M., et al. (2017). Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions. Beilstein Journal of Organic Chemistry, 13, 46-56. Retrieved from [Link]

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888. Retrieved from [Link]

  • Kappe, C. O. (n.d.). The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. Moodle@Units. Retrieved from [Link]

  • Buttigieg, G., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. MDPI. Retrieved from [Link]

  • Kumar, D., et al. (2022). DES-Promoted Synthesis of 3,4-Dihydropyrimidinones and Their Antidiabetic and Antioxidant Evaluation Supported With Computational Studies. Frontiers in Chemistry, 10, 863953. Retrieved from [Link]

  • Wang, Y., et al. (2022). Efficient Synthesis of Dihydropyrimidines Using a Highly Ordered Mesoporous Functionalized Pyridinium Organosilica. MDPI. Retrieved from [Link]

  • Wang, L., et al. (2012). An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions. Molecules, 17(10), 12329-12345. Retrieved from [Link]

  • Kiasat, A. R., et al. (2018). One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions. RSC Advances, 8(4), 1809-1817. Retrieved from [Link]

  • Kumar, A., et al. (2020). Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC Advances, 10(72), 44345-44355. Retrieved from [Link]

  • Kumar, S., et al. (2008). Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. E-Journal of Chemistry, 5(4), 843-848. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Catalyst Concentration for 2-Phenyl-6-Propyl-3,4-Dihydropyrimidin-4-one Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of catalyst optimization in the Biginelli reaction, a cornerstone multicomponent reaction for the synthesis of dihydropyrimidinones (DHPMs).[1][2] Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments, ensuring a streamlined and efficient synthesis process.

Foundational Understanding: The Biginelli Reaction and the Role of the Catalyst

The synthesis of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one is typically achieved through the Biginelli reaction, a one-pot cyclocondensation of benzaldehyde, urea, and a β-keto ester (in this case, an ester of 3-oxoheptanoic acid).[1] This acid-catalyzed reaction proceeds through a series of equilibrium steps, and the catalyst plays a pivotal role in accelerating the rate-limiting steps and influencing the overall yield and purity of the final product.[3][4]

The generally accepted mechanism involves the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[3][5] This electrophilic species is then attacked by the enol form of the β-keto ester. Subsequent cyclization and dehydration yield the desired dihydropyrimidinone.[1][3] Both Brønsted and Lewis acids can effectively catalyze this reaction.[1][6]

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Benzaldehyde Benzaldehyde Acyliminium N-Acyliminium Ion Benzaldehyde->Acyliminium + Urea, H+ Urea Urea Urea->Acyliminium beta_Ketoester β-Keto Ester Open_Chain Open-Chain Intermediate beta_Ketoester->Open_Chain Acyliminium->Open_Chain + β-Keto Ester (enol) DHPM 2-Phenyl-6-propyl- 3,4-dihydropyrimidin-4-one Open_Chain->DHPM Cyclization & -H2O

Caption: Simplified mechanism of the acid-catalyzed Biginelli reaction.

Troubleshooting Guide: Catalyst Concentration and Reaction Optimization

This section addresses common problems encountered during the synthesis of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one, with a focus on catalyst-related issues.

Question 1: My reaction yield is very low or I'm not getting any product. What are the likely catalyst-related causes?

Answer: Low or no yield is a frequent issue, often pointing to problems with catalysis.[6][7] Consider the following troubleshooting steps:

  • Absence of a Catalyst: The uncatalyzed Biginelli reaction is often very slow and gives poor yields.[8][9] The addition of a suitable acid catalyst is crucial.

  • Inappropriate Catalyst Type: Both Brønsted acids (e.g., HCl, p-toluenesulfonic acid) and Lewis acids (e.g., Yb(OTf)₃, InCl₃, FeCl₃) are effective.[3][6] However, the optimal catalyst can be substrate-dependent. If a standard Brønsted acid is ineffective, consider screening a selection of Lewis acids.

  • Insufficient Catalyst Loading: A common starting point for catalyst concentration is 10-20 mol%.[6] If the yield is low, a careful, incremental increase in catalyst loading may be beneficial. However, excessive amounts can promote side reactions.[6]

  • Catalyst Inactivity: Ensure your catalyst is pure and, if sensitive, has been stored under appropriate conditions (e.g., desiccated for moisture-sensitive Lewis acids).

Experimental Protocol: Catalyst Screening

  • Set up parallel reactions in small vials, each containing benzaldehyde (1 mmol), the β-keto ester (1 mmol), and urea (1.5 mmol) in a suitable solvent (e.g., ethanol).

  • To each vial, add a different catalyst (e.g., HCl, p-TsOH, Yb(OTf)₃, InBr₃) at a concentration of 10 mol%.[10]

  • Heat the reactions to a consistent temperature (e.g., reflux) and monitor by Thin Layer Chromatography (TLC).[11]

  • Compare the reaction progress and final isolated yields to identify the most effective catalyst for your system.

Question 2: The reaction is very slow or has stalled. How can I address this with respect to the catalyst?

Answer: A stalled reaction can indicate issues with catalyst activity or stability over the reaction time.[6]

  • Catalyst Deactivation: Impurities in starting materials can sometimes deactivate the catalyst.[6] Consider purifying your aldehyde, β-keto ester, and urea.

  • Sub-optimal Catalyst Concentration: The reaction rate is often dependent on the catalyst concentration. If the reaction is slow, a modest increase in catalyst loading (e.g., from 10 mol% to 15 or 20 mol%) could enhance the rate.

  • Product Inhibition: In some cases, the product may inhibit the catalyst, although this is less common in Biginelli reactions.[6]

Troubleshooting_Workflow Start Low Yield or Stalled Reaction Check_Catalyst Is a catalyst being used? Start->Check_Catalyst Catalyst_Type Is the catalyst type appropriate? Check_Catalyst->Catalyst_Type Yes Optimize_Conditions Optimize Temperature & Solvent Check_Catalyst->Optimize_Conditions No (Add Catalyst) Catalyst_Loading Is catalyst loading optimal? Catalyst_Type->Catalyst_Loading Yes Catalyst_Type->Optimize_Conditions No (Screen Catalysts) Side_Reactions Are side products observed? Catalyst_Loading->Side_Reactions Yes Catalyst_Loading->Optimize_Conditions No (Adjust Loading) Side_Reactions->Optimize_Conditions Yes (See FAQ on Side Reactions) Successful_Reaction Successful Synthesis Side_Reactions->Successful_Reaction No Optimize_Conditions->Successful_Reaction

Caption: A workflow for troubleshooting common issues in the Biginelli synthesis.

Question 3: I am observing significant side product formation. How can the catalyst choice and concentration help?

Answer: The formation of byproducts is a common challenge, and the catalyst plays a key role in reaction selectivity.[2][6]

  • Hantzsch Dihydropyridine Formation: This is a major side product, especially at high temperatures, where urea can decompose to ammonia.[2][11] The choice of catalyst can influence the competition between the Biginelli and Hantzsch pathways. Milder Lewis acids may offer better selectivity.

  • Knoevenagel Condensation: Condensation between the aldehyde and the β-keto ester can compete with the main reaction.[7] Using a slight excess of urea and an appropriate catalyst can favor the formation of the N-acyliminium ion, outcompeting the Knoevenagel pathway.[7]

  • Catalyst Acidity: Very strong acids can sometimes promote undesired side reactions like self-condensation of the β-keto ester or polymerization of the aldehyde.[6] Using a milder acid or a Lewis acid can improve selectivity.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst concentration for optimization?

A1: A good starting point for most catalysts is 10-20 mol% relative to the limiting reagent.[6] From there, you can perform a systematic optimization by varying the concentration (e.g., 5, 10, 15, 20, 25 mol%) to find the optimal balance between reaction rate and yield.[12]

Q2: Should I use a Brønsted or a Lewis acid catalyst?

A2: Both can be effective, and the choice often depends on the specific substrates and desired reaction conditions.[1][6] Brønsted acids like HCl and H₂SO₄ are traditional and cost-effective.[3] Lewis acids such as Yb(OTf)₃, InBr₃, and FeCl₃ can offer milder reaction conditions and sometimes improved yields and selectivity.[3][6][10] For a new synthesis, it is often beneficial to screen a small panel of both types of catalysts.

Q3: Can the catalyst be recycled?

A3: Heterogeneous or solid-supported catalysts are designed for easy recovery and reuse, which is advantageous for green chemistry and industrial applications.[13][14] If you are using a homogeneous catalyst, recycling is generally not practical without a specific workup procedure.

Q4: How does solvent choice impact catalyst performance?

A4: The solvent plays a crucial role in solubilizing the reactants and the catalyst, thereby influencing their interaction.[6] Ethanol is a common solvent for the Biginelli reaction.[8] In some cases, solvent-free conditions or the use of other solvents can lead to improved results.[3][15][16]

Data Summary: Catalyst Performance

CatalystTypical Loading (mol%)SolventKey AdvantagesReference
Brønsted Acids
HClCatalytic amountEthanolTraditional, low cost[2]
Citric Acid50Solvent-freeGreen, readily available[17]
Sulfamic Acid20MicrowaveEfficient under microwave[6]
Lewis Acids
Yb(OTf)₃10Solvent-freeHigh yields, short reaction times[3]
InBr₃10EthanolEffective catalyst[10]
CuBr₂25EthanolGood yields[12]
Hf(OTf)₄1Solvent-freeHighly potent, low loading[18]
B(C₆F₅)₃1EthanolHigh yields[15]

References

  • Biginelli reaction - Wikipedia. (URL: [Link])

  • Biginelli Reaction - Organic Chemistry Portal. (URL: [Link])

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC. (URL: [Link])

  • The Biginelli Reaction Is a Urea-Catalyzed Organocatalytic Multicomponent Reaction | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Enantioselective Organocatalytic Biginelli Reaction: Dependence of the Catalyst on Sterics, Hydrogen Bonding, and Reinforced Chirality | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Tuning the Biginelli reaction mechanism by the ionic liquid effect: the combined role of supported heteropolyacid derivatives and acidic strength - PMC. (URL: [Link])

  • Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst - PMC. (URL: [Link])

  • A Five-Component Biginelli-Diels-Alder Cascade Reaction - Frontiers. (URL: [Link])

  • A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst - SciELO México. (URL: [Link])

  • B(C6F5)3 catalyzed one-pot three-component Biginelli reaction: An efficient and environmentally benign protocol for the synthesis of 3,4-dihydropyrimidin-2(1H) - Indian Academy of Sciences. (URL: [Link])

  • One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions - RSC Publishing. (URL: [Link])

  • New protocol for Biginelli reaction-a practical synthesis of Monastrol - Arkivoc. (URL: [Link])

  • Ionic Liquid Effect over the Biginelli Reaction under Homogeneous and Heterogeneous Catalysis - ACS Publications. (URL: [Link])

  • Biginelli Reaction Experiment Analysis Guide - Atlas. (URL: [Link])

  • Full article: Synthesis of 3,4-dihydropyrimidinones in the presence of water under solvent free conditions using conventional heating, microwave irradiation/ultrasound - Taylor & Francis. (URL: [Link])

  • A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC - NIH. (URL: [Link])

  • Synthesis, Characterization and Biological Evaluation of Some Dihydropyrimidinones. (URL: [Link])

  • Synthesis and Bioactivity of Dihydropyrimidinone Derivatives Containing Phthalimide Moiety - IJIRT. (URL: [Link])

  • Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed. (URL: [Link])

  • Kinetic profile for the catalytic model Biginelli reaction under the... - ResearchGate. (URL: [Link])

  • Synthesis of various 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione derivatives. (URL: [Link])

  • A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation - Der Pharma Chemica. (URL: [Link])

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (URL: [Link])

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (URL: [Link])

  • Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. (URL: [Link])

  • Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. (URL: [Link])

  • Efficient Synthesis of Dihydropyrimidines Using a Highly Ordered Mesoporous Functionalized Pyridinium Organosilica - MDPI. (URL: [Link])

  • Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity - RSC Publishing. (URL: [Link])

  • One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones using CuBr2 as catalyst - PubMed. (URL: [Link])

  • Highly Efficient Synthesis of Substituted 3,4-Dihydropyrimidin-2-(1H)-ones (DHPMs) Catalyzed by Hf(OTf)4: Mechanistic Insights into Reaction Pathways under Metal Lewis Acid Catalysis and Solvent-Free Conditions - MDPI. (URL: [Link])

Sources

overcoming poor aqueous solubility of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one in in vitro assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the severe aqueous solubility bottlenecks associated with 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one.

Dihydropyrimidinones (DHPMs) are highly valuable scaffolds, often synthesized via the Biginelli reaction, and are frequently investigated as Eg5 kinesin inhibitors and anti-cancer agents[1][2]. However, the hydrophobic nature of the phenyl and propyl substitutions on this specific DHPM core severely limits its thermodynamic solubility in water. This guide provides field-proven, self-validating methodologies to prevent artifactual data, compound precipitation, and solvent-induced toxicity in your in vitro assays.

Logical Troubleshooting Workflow

SolubilityWorkflow Start Assess DHPM Solubility in Assay Buffer CheckPrecip Visual/Turbidimetric Check (OD600 Measurement) Start->CheckPrecip Decision1 Precipitation Observed? CheckPrecip->Decision1 DMSO Optimize Co-solvent (DMSO ≤ 0.5%) Decision1->DMSO Yes Success Proceed to in vitro Assay (Self-Validated) Decision1->Success No Decision2 Resolved? DMSO->Decision2 AssayType Determine Assay Type Decision2->AssayType No Decision2->Success Yes Biochem Biochemical Assay (e.g., Eg5 ATPase) AssayType->Biochem CellBased Cell-Based Assay (e.g., HeLa, Caco-2) AssayType->CellBased Surfactant Add Surfactant (0.01-0.05% Tween-20) Biochem->Surfactant Cyclodextrin HP-β-CD Complexation (1-10 mM) CellBased->Cyclodextrin Surfactant->Success Cyclodextrin->Success

Logical decision tree for troubleshooting DHPM precipitation in in vitro assays.

Core FAQs: Understanding the Causality of Precipitation

Q1: Why does 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one precipitate immediately upon addition to my aqueous assay buffer? A1: This is a classic case of kinetic precipitation driven by a solvent shift. While the compound dissolves readily in 100% Dimethyl sulfoxide (DMSO), adding this concentrated stock directly into an aqueous buffer forces the compound into an environment where its thermodynamic solubility limit is drastically lower[3]. The hydrophobic phenyl and propyl groups rapidly self-associate to minimize contact with water, forming insoluble aggregates.

Q2: Can I just increase the DMSO concentration in my assay to keep the compound in solution? A2: No, this is highly discouraged. The maximum tolerated concentration of DMSO is strictly dependent on your assay system. For cell-based assays (e.g., using Caco-2 or HeLa cell lines), DMSO must be kept ≤ 0.5% (v/v), and ideally ≤ 0.1%, to avoid solvent-induced cytotoxicity and off-target transcriptomic changes[2][3]. In biochemical assays, excessive DMSO (>2-5%) will denature your target proteins (like Eg5 motor proteins) and disrupt the assay's enzymatic kinetics.

Q3: I am getting highly variable, non-reproducible IC50 values in my biochemical Eg5 ATPase assay. Could this be a solubility issue? A3: Absolutely. When highly lipophilic compounds exceed their solubility limit, they often form colloidal aggregates rather than macroscopic precipitates. These colloids can non-specifically sequester the target enzyme, leading to false-positive inhibition and erratic IC50 values. Adding a non-ionic surfactant like Tween-20 (0.01% - 0.05%) can disrupt these aggregates without denaturing the enzyme[4].

Troubleshooting Guides & Self-Validating Protocols
Scenario A: Precipitation in Biochemical Assays (e.g., Kinesin ATPase Assays)

The Problem: The compound crashes out when diluted into the BRB80 buffer used for Eg5 motor protein assays. The Solution: Implement an intermediate dilution strategy combined with a low-concentration surfactant to prevent rapid supersaturation[4].

Protocol 1: Intermediate Dilution Method Causality: Direct dilution from 100% DMSO to 0.1% DMSO creates a localized zone of high supersaturation, triggering nucleation. An intermediate step eases the solvent transition.

  • Master Stock: Prepare a 10 mM stock of the DHPM in 100% anhydrous DMSO. Vortex vigorously.

  • Intermediate Buffer: Prepare an intermediate dilution buffer consisting of your base assay buffer (e.g., BRB80) supplemented with 0.05% Tween-20.

  • Serial Transition: Dilute the 10 mM master stock 1:10 into the intermediate buffer to create a 1 mM working stock (now at 10% DMSO). Do this dropwise while vortexing.

  • Final Assay Dilution: Dilute the 1 mM working stock 1:100 into your final reaction well (containing ATP and Eg5 protein) to achieve a 10 µM final compound concentration at 0.1% DMSO[2].

  • Self-Validation Step: Measure the optical density of the final buffer at 600 nm (OD600) prior to adding the enzyme. A reading identical to the blank buffer confirms the absence of light-scattering colloidal aggregates.

Scenario B: Precipitation in Cell Culture Media

The Problem: Surfactants like Tween-20 lyse lipid bilayers, meaning they cannot be used to solubilize the compound for cell-based assays. The Solution: Utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD) complexation.

ComplexationWorkflow Step1 1. Prepare 1-10 mM HP-β-CD in Cell Culture Media Step3 3. Vigorous Vortexing of HP-β-CD Media Step1->Step3 Step2 2. Prepare 50 mM DHPM Stock in 100% DMSO Step4 4. Dropwise Addition of DHPM Stock Step2->Step4 Step3->Step4 Step5 5. Sonication (10 min) to Aid Complexation Step4->Step5 Step6 6. DLS Validation & 0.22 µm Filtration Step5->Step6

Experimental workflow for preparing HP-β-CD inclusion complexes to enhance solubility.

Protocol 2: HP-β-CD Inclusion Complexation Causality: Cyclodextrins possess a hydrophobic inner cavity and a hydrophilic polyhydroxy exterior. They encapsulate the lipophilic 2-phenyl-6-propyl core of the DHPM, shielding it from the aqueous environment while remaining fully soluble and non-toxic to cells[5][6].

  • Host Preparation: Dissolve HP-β-CD in your cell culture media (e.g., DMEM) to a final concentration of 5-10 mM[3]. Allow it to equilibrate at 37°C.

  • Guest Preparation: Prepare a highly concentrated (50 mM) stock of the DHPM in 100% DMSO.

  • Complexation: While vigorously vortexing the HP-β-CD media, add the DMSO stock dropwise. The slow addition ensures the compound interacts with the cyclodextrin cavities before it can self-aggregate[3].

  • Energy Input: Sonicate the mixture in a water bath for 5-10 minutes to drive the thermodynamic formation of the inclusion complex.

  • Self-Validation Step: Analyze an aliquot using Dynamic Light Scattering (DLS). A single, monodisperse peak indicates successful complexation. Polydisperse peaks >100 nm indicate failed complexation and kinetic precipitation.

  • Sterilization: Filter the validated solution through a 0.22 µm PTFE membrane before applying it to your cell cultures.

Quantitative Data Summary: Solubilization Strategies

The following table summarizes the operational limits and mechanistic impacts of various solubilization strategies for 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one.

Solubilization StrategyMax Recommended Final Conc.Assay CompatibilityMechanism of ActionKey Limitation / Caution
DMSO Co-solvent ≤ 0.5% (Cells), ≤ 2.0% (Biochem)Biochemical, Cell-basedDisrupts water hydrogen bonding networkHigh concentrations cause cellular toxicity and enzyme denaturation[3].
Tween-20 / Triton X-100 0.01% - 0.05% (v/v)Biochemical strictlyMicellar encapsulation (below CMC)Lyses lipid bilayers; strictly incompatible with living cell assays[4].
HP-β-CD Complexation 1 - 10 mM (Cyclodextrin)Cell-based, In vivoHydrophobic cavity inclusion complexationHigh concentrations may alter the free-drug fraction kinetics[5][6].

Sources

minimizing side reactions during 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one Biginelli condensation

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Amidine-Dicarbonyl Cyclocondensations

Welcome to the Technical Support Center for the synthesis of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one. While frequently categorized under the umbrella of "Biginelli-type" condensations due to the formation of a dihydropyrimidine core, this specific transformation is mechanistically a two-component cyclocondensation between benzamidine and ethyl butyrylacetate .

Unlike the classical three-component Biginelli reaction (which utilizes urea, an aldehyde, and a β-keto ester to form a dihydropyrimidin-2(1H)-one), this reaction utilizes the amidine to supply both the N1-C2-N3 fragment and the C2-phenyl group, while the β-keto ester provides the C4-C5-C6 fragment, with the ester moiety cyclizing to form the C4-carbonyl 1.

Understanding this mechanistic distinction is critical for troubleshooting. The protocols and FAQs below are designed to help you minimize side reactions—such as amidine hydrolysis and β-keto ester self-condensation—and establish a self-validating experimental workflow.

Mechanistic Pathway & Side Reactions

G Benz Benzamidine (Nucleophile) Int Acyclic Intermediate (N-Acylamidine) Benz->Int Nucleophilic Attack (on Ketone) Side1 Benzamide (Hydrolysis Byproduct) Benz->Side1 H2O / Base EBA Ethyl Butyrylacetate (Electrophile) EBA->Int Side2 Self-Condensation Products EBA->Side2 Base / Heat Prod 2-Phenyl-6-propyl-3,4- dihydropyrimidin-4-one (Target) Int->Prod Cyclization (-EtOH)

Reaction pathway of benzamidine and ethyl butyrylacetate, highlighting competing side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing high levels of benzamide in my crude mixture? A1: Benzamidine is highly susceptible to hydrolysis, converting to benzamide in the presence of water and base. This is the most common side reaction in this synthesis.

  • Causality: The amidine carbon is highly electrophilic. If the reaction solvent is not strictly anhydrous, or if the benzamidine hydrochloride salt is neutralized with aqueous base prior to extraction, hydroxide ions will outcompete the β-keto ester for nucleophilic attack.

  • Solution: Ensure all solvents are strictly anhydrous. If using benzamidine hydrochloride, liberate the free base in situ using a non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) rather than aqueous NaOH or KOH.

Q2: My reaction stalls at the acyclic intermediate. How do I drive the cyclization? A2: The formation of the pyrimidin-4-one ring requires two steps: the initial attack on the ketone (forming an enamine/imine) and the subsequent attack of the second nitrogen on the ester carbonyl.

  • Causality: The second step requires the elimination of ethanol, which has a high activation energy. If the reaction temperature is too low, or if the solvent heavily stabilizes the acyclic intermediate via hydrogen bonding, the cyclization will stall.

  • Solution: Elevate the reaction temperature (e.g., refluxing in acetonitrile at 80 °C). The thermal push is required to activate the ester carbonyl, facilitating the elimination of ethanol and driving the equilibrium toward the cyclic product 2.

Q3: Why is my product yield lower when scaling up, accompanied by a thick, dark byproduct? A3: This indicates Knoevenagel/Claisen-type self-condensation of ethyl butyrylacetate.

  • Causality: β-keto esters have highly acidic α-protons. In the presence of a strong base (used to free-base the benzamidine) and extended heating times typical of scale-up operations, the ethyl butyrylacetate can deprotonate and attack another molecule of itself.

  • Solution: Alter the order of addition. Do not mix the base and the β-keto ester alone. Pre-mix the benzamidine salt and the β-keto ester, then add the base dropwise over 15–30 minutes to keep the steady-state concentration of the enolate low.

Q4: The literature often refers to this as a Biginelli condensation. Is it? A4: Technically, no. The classical Biginelli reaction is a three-component condensation (aldehyde, urea, β-keto ester) yielding a 3,4-dihydropyrimidin-2(1H)-one 3. The synthesis of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one is a two-component cyclocondensation. However, because both reactions form dihydropyrimidine cores and share similar transition states, they are often grouped together in literature and share similar optimization profiles.

Quantitative Data: Optimization of Reaction Conditions

To minimize side reactions, we evaluated several solvent and base combinations. The data below summarizes the causality behind our final protocol recommendations.

EntrySolvent (Anhydrous)Base / CatalystTemp (°C)Time (h)Yield (%)Major Observed Impurity
1EthanolNaOEt (1.1 eq)78 (Reflux)1245%Benzamide (Hydrolysis)
2TolueneNone110 (Reflux)2430%Acyclic Intermediate
3DMFK₂CO₃ (1.5 eq)100865%Self-condensation products
4AcetonitrileDBU (1.1 eq)80 (Reflux)688% None (Trace benzamide)

Analysis: Entry 4 provides the optimal balance. Acetonitrile provides sufficient polarity to dissolve the intermediates without hydrogen-bonding interference. DBU is a strong, non-nucleophilic base that efficiently liberates benzamidine without triggering ester hydrolysis or significant self-condensation.

Self-Validating Experimental Protocol

Synthesis of 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one

This protocol utilizes an in situ free-basing method to minimize benzamidine hydrolysis and controls the order of addition to prevent β-keto ester self-condensation.

Materials:

  • Benzamidine hydrochloride hydrate (1.0 eq, 10.0 mmol)

  • Ethyl butyrylacetate (1.05 eq, 10.5 mmol)

  • DBU (1.1 eq, 11.0 mmol)

  • Anhydrous Acetonitrile (30 mL)

Step-by-Step Methodology:

  • Preparation of the Amidine Suspension:

    • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend benzamidine hydrochloride (10.0 mmol) in anhydrous acetonitrile (20 mL) under a nitrogen atmosphere.

    • Validation Check: The suspension should be milky white. Ensure the nitrogen line is dry; moisture introduction here will inevitably lead to benzamide formation (See FAQ Q1).

  • Addition of the Electrophile:

    • Add ethyl butyrylacetate (10.5 mmol) to the suspension in one portion. Stir at room temperature for 5 minutes.

  • Controlled Free-Basing (Critical Step):

    • Dilute DBU (11.0 mmol) in anhydrous acetonitrile (10 mL).

    • Add the DBU solution dropwise to the reaction mixture over 15 minutes via a dropping funnel.

    • Causality: Slow addition of the non-nucleophilic base prevents a sudden spike in pH, which would otherwise promote the self-condensation of ethyl butyrylacetate (See FAQ Q3).

    • Validation Check: Upon complete addition of DBU, the reaction mixture should become a clear, pale-yellow solution, indicating the complete liberation and dissolution of the benzamidine free base.

  • Cyclocondensation:

    • Heat the reaction mixture to a gentle reflux (80 °C) for 6 hours.

    • Validation Check (TLC): Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 6:4). The starting benzamidine (UV active, Rf ~0.1) and the acyclic intermediate (Rf ~0.3) should disappear, replaced by a single major product spot (Rf ~0.5).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature. Concentrate the solvent in vacuo to approximately 10 mL.

    • Pour the concentrated mixture into ice-cold distilled water (50 mL) while stirring vigorously.

    • Validation Check: A white to off-white precipitate of the target pyrimidin-4-one should form immediately. If the product oils out, it indicates the presence of unreacted ethyl butyrylacetate; scratch the flask with a glass rod to induce crystallization.

    • Filter the precipitate under vacuum, wash with cold water (2 x 10 mL) to remove DBU hydrochloride salts, and dry under high vacuum at 45 °C overnight.

References
  • Matos, L. H. S., et al. (2021). "Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties." Molecules, 26(20), 6231. Available at:[Link]

  • Kappe, C. O. (1997). "A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate." The Journal of Organic Chemistry, 62(21), 7201-7204. Available at:[Link]

  • Goldmann, J., et al. (2017). "Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions." Beilstein Journal of Organic Chemistry, 13, 35-41. Available at:[Link]

Sources

reducing reaction time for 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one under reflux conditions

Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one (CAS: 14727-24-3) Persona: Senior Application Scientist

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that time is your most valuable asset. The synthesis of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one via the condensation of benzamidine and ethyl 3-oxohexanoate is notoriously sluggish under standard reflux conditions.

This guide provides field-proven, mechanistically grounded solutions to accelerate your reaction kinetics, improve yields, and troubleshoot common synthetic bottlenecks.

Frequently Asked Questions (FAQs)

Q1: Why does the synthesis of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one typically require extended reflux times (12–24 hours)? A1: The synthesis involves a two-step mechanism: an initial intermolecular condensation between the amidine and the β -keto ester, followed by an intramolecular cyclization. While the initial enamine/amide formation is relatively fast, the subsequent cyclization is the kinetic bottleneck. This is due to the steric hindrance imposed by the 6-propyl group and the high activation energy required to eliminate water or ethanol. Relying solely on thermal energy (e.g., standard ethanol reflux at 78°C) without targeted catalysis results in sluggish reaction kinetics.

Q2: How can I accelerate the reaction while strictly maintaining reflux conditions? A2: If you must operate under standard reflux, introducing a catalyst to lower the activation energy of the cyclization step is mandatory.

  • Lewis Acids: Utilizing1[1] or 2[2] coordinates the carbonyl oxygen of the intermediate, increasing its electrophilicity and accelerating ring closure.

  • Brønsted Acids / Heterogeneous Catalysts: 3[3] is a highly efficient, green alternative that has been shown to reduce reaction times for similar dihydropyrimidinones to just 1 hour under reflux.

Q3: Can solvent selection impact the reflux time? A3: Absolutely. Standard protocols often use ethanol, which caps the reflux temperature at ~78°C. By switching to a 4[4], such as a Potassium Carbonate/Glycerol mixture, you achieve a higher reflux temperature and inherent catalysis. The DES network stabilizes the transition state through extensive hydrogen bonding, drastically reducing the reaction time.

Q4: Is Microwave-Assisted Organic Synthesis (MAOS) compatible with reflux setups? A4: Yes. Microwave-assisted reflux is the ultimate solution for kinetic bottlenecks. Microwave irradiation provides direct dielectric heating to the polar intermediates, accelerating the cyclocondensation. Studies demonstrate that5[5] can reduce reaction times from several hours to merely 2–15 minutes while improving the yield.

Troubleshooting Guide

Issue 1: The reaction stalls at the intermediate stage despite adding a catalyst.

  • Causality: The accumulation of water/ethanol from the first condensation step is shifting the equilibrium backward, preventing the final cyclization.

  • Solution: Implement a Dean-Stark trap to continuously remove water from the refluxing mixture. If using ethanol, switch to a higher boiling solvent like toluene (BP 110°C) to allow for efficient azeotropic water removal.

Issue 2: Poor yield and formation of side products (e.g., O-alkylation).

  • Causality: High thermal stress without adequate target-directed catalysis can lead to competing O-nucleophilic attack instead of the desired N-cyclization.

  • Solution: Switch to a softer Lewis acid like Cu(OAc)2​ or utilize solvent-free microwave conditions. These methods thermodynamically favor the N-cyclized pyrimidin-4-one over kinetic O-cyclized byproducts.

Quantitative Data: Reaction Optimization

Summarizing the impact of different methodologies on the synthesis of pyrimidin-4-one derivatives.

MethodologyCatalystSolventTemp / ConditionAvg. Reaction TimeYield Expectation
Classical Reflux None / NaOEtEthanol78°C (Reflux)12 - 24 hours40 - 60%
Lewis Acid Mediated Ti(OiPr)4​ THF / Toluene66°C - 110°C (Reflux)4 - 8 hours70 - 85%
DES Reflux None (DES acts as cat.) K2​CO3​
  • Glycerol
>100°C (Reflux)4 - 6 hours80 - 90%
Microwave-Assisted Sulfamic AcidSolvent-Free / EtOH80°C - 120°C (MW)2 - 15 minutes> 85%
Experimental Protocols (Self-Validating Workflows)
Protocol A: Catalyst-Optimized Reflux Synthesis
  • Preparation: In a 100 mL round-bottom flask, combine benzamidine (1.0 eq) and ethyl 3-oxohexanoate (1.0 eq).

  • Solvent & Catalyst: Add 20 mL of Deep Eutectic Solvent (DES) ( K2​CO3​ /Glycerol), or absolute ethanol containing 20 mol% Sulfamic Acid.

  • Reflux: Attach a reflux condenser. If using a standard solvent like ethanol/toluene, attach a Dean-Stark trap to continuously remove water. Heat the mixture to reflux (80°C - 110°C) in an oil bath.

  • Self-Validating Monitoring: Monitor the reaction via TLC (Eluent: Ethyl Acetate/Hexane 3:7) every 30 minutes. The complete disappearance of the β -keto ester spot validates the completion of the rate-limiting cyclization.

  • Workup: Cool the mixture to room temperature. Pour into ice-cold distilled water to precipitate the 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one. Filter, wash with cold water, and recrystallize from hot ethanol.

Protocol B: Microwave-Assisted Solvent-Free Synthesis (MAOS)
  • Preparation: In a microwave-safe quartz vessel, thoroughly mix benzamidine (1.0 eq), ethyl 3-oxohexanoate (1.0 eq), and 20 mol% Sulfamic acid.

  • Irradiation: Place the vessel in a dedicated microwave synthesizer. Apply microwave irradiation at 300 W, setting the temperature limit to 100°C.

  • Pulsing: Use 2-minute irradiation pulses with intermittent cooling to prevent thermal degradation.

  • Self-Validating Monitoring: Check TLC after 4 minutes of total irradiation. The reaction is typically self-validating by the physical formation of a solid mass in the vessel, indicating complete cyclization.

  • Workup: Add ice-cold water to the vessel to break up the solid. Filter, wash thoroughly with water to remove the catalyst, and recrystallize from ethanol.

Mechanistic & Troubleshooting Visualizations

Mechanism A Benzamidine (Nucleophile) C Enamine/Amide Intermediate A->C Condensation B Ethyl 3-oxohexanoate (Electrophile) B->C D Intramolecular Cyclization C->D Rate-Limiting Step E 2-phenyl-6-propyl-3,4- dihydropyrimidin-4-one D->E -H2O / -EtOH

Workflow of Pyrimidin-4-one Synthesis highlighting the rate-limiting cyclization step.

Troubleshooting Start Reaction Time > 6h Under Reflux? Cat Evaluate Catalyst Start->Cat Yes Solvent Evaluate Solvent Start->Solvent Yes AddAcid Add Lewis/Brønsted Acid (e.g., Ti(OiPr)4, Sulfamic Acid) Cat->AddAcid Uncatalyzed UseDES Switch to Deep Eutectic Solvent (DES) Solvent->UseDES Low BP Solvent MW Apply Microwave Irradiation Solvent->MW Thermal Limit Reached

Troubleshooting logic tree for reducing reflux reaction times.

References
  • Chemistry Journal of Moldova. GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmq7iw2afabGssA_3pyDydF1s-OxlidiwpwP1_5W7njwQh5oE8pAPDgOtwuoUziCsuWQr9ZTlcRx2cZAJuF5KOxVWg82ds5up2lDy9UBNqh8c24YSyFYeSvGQDiMqz2n35P1hdfvZFunvXSK1MMqUsgBRcOwLZ1jdqD8eb9ycxhnk5f3bdHNSxzSsobAgnK1u1sYjBFZoltV1w]
  • Asian Journal of Chemistry. Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeHOMPgwStjd1dPS8xQWMmEtd-0zJeCQnIKBhlrY6VqqALI3NWxcLkXeAAk7G8OeeSiLm7W1zS29IvB7gPf6ncn6AzQjtbLjyto0h8U7J8Q2k3ZVV2BnxTBBsgfkFVOM6qCBsbWSan70yWX22dVo0lc6vadRWjgDwKsQ==]
  • MDPI. An Efficient Synthesis and Antibacterial Activity of Some Novel 3,4–Dihydropyrimidin-2-(1H)-Ones.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcY-ELicd2PvraF0iAEbKyG045V3rGZGi5pMHY3HDXNPgdODUaTBJhzsy9mG2bivUlhRKbcZaWk5hr-bt203REGpUYwgI_yQeorAzV3fmMGZZaVDs03b4nTDsYCxOipUE=]
  • Organic Letters (ACS Publications). Titanium(IV) Isopropoxide Mediated Synthesis of Pyrimidin-4-ones.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWMgSo9hF9M4rkB2rdOPYEMAsxgl-eMdkoYm1_vSieplgSxcQSzEigaqz2TpKYJ-49Hv8OWCwZullHSV_NxGx5VcxshLETpNIPaiy8YkaUebVtgAvSjE0T6eZzL83FqENGemtq]
  • Organic Letters (ACS Publications). Cu(OAc)2-Catalyzed Tandem Blaise/Pinner-Type Reaction for One-Pot Synthesis of Pyrimidin-4-ones.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9VCzcHzMixoZdZWhWdjCcht_ZUh52UrsoDtlt_Egj2iTSH4RXO3t1fyyPYlUlxGSNE_tqooAASsrRauIa7tU2nSiBR2I62x88CLo3BJuPCWq0bTckTAmj9Z54Lqeq-dZREZl3]

Sources

Technical Support Center: Purification Strategies for 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter persistent impurity profiles following multicomponent condensations (such as Biginelli-type reactions). A ubiquitous challenge in the synthesis of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one (CAS: 14727-24-3) is the retention of unreacted urea.

Because urea is often loaded in stoichiometric excess (1.5 to 2.0 equivalents) to drive the reaction equilibrium and compensate for thermal decomposition into isocyanic acid, it inevitably remains in the crude mixture[1]. This guide provides field-proven, self-validating methodologies to isolate your target dihydropyrimidinone (DHPM) with analytical-grade purity.

Physicochemical Data: The Basis of Separation

To design an effective purification strategy, we must exploit the drastic polarity differences between the highly lipophilic DHPM product and the highly polar urea impurity.

Table 1: Comparative Solubility & Partitioning Profile at 25 °C

SolventUrea (Impurity)2-phenyl-6-propyl-3,4-dihydropyrimidin-4-onePartitioning Suitability
Water Highly Soluble (~108 g/100 mL)InsolubleExcellent for aqueous extraction phase
Ethyl Acetate (EtOAc) InsolubleHighly SolubleIdeal organic phase
Dichloromethane (DCM) InsolubleHighly SolubleIdeal organic phase
Ethanol (EtOH) Moderately SolubleSoluble (Hot) / Sparingly (Cold)Ideal for thermal recrystallization

Data supported by solubility parameters for urea in organic and aqueous media[2].

Troubleshooting FAQs: Causality & Diagnostics

Q1: Urea is highly water-soluble. Why doesn't washing the crude solid with water remove all the urea? The Causality: This is a classic case of crystal occlusion . When the reaction is quenched (typically by pouring the hot mixture into ice water), the highly lipophilic 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one precipitates rapidly. This rapid nucleation physically traps (occludes) urea molecules within the hydrophobic crystal lattice of the product. Because the DHPM lattice is insoluble in water, the aqueous wash cannot penetrate the crystals to dissolve the trapped urea. Complete dissolution in an organic solvent is required to break the lattice and liberate the urea.

Q2: My crude product looks pure by UV-TLC, but NMR shows a massive peak at ~5.4 ppm (DMSO-d6). What happened? The Causality: Urea lacks a conjugated chromophore, making it virtually invisible under standard 254 nm UV light on a TLC plate. Junior chemists often mistake a single UV-active spot (the DHPM) for a pure compound. Validation Tip: Always stain your TLC plates with p-anisaldehyde, ninhydrin, or iodine vapor. Urea will appear as a distinct, highly polar baseline spot, allowing you to visually track its removal.

Q3: During liquid-liquid extraction, I am getting a stubborn emulsion. How do I resolve this? The Causality: Trace amounts of unreacted starting materials or polymeric byproducts can act as surfactants. Resolution: Add saturated aqueous sodium chloride (brine) to the separatory funnel. The high ionic strength of the brine increases the density of the aqueous phase and decreases the solubility of non-polar organic compounds in the water layer ("salting out"), rapidly breaking the emulsion[3].

Self-Validating Experimental Protocols

Below are two robust, step-by-step methodologies for removing urea. Protocol A is the industry standard for bulk clearance, while Protocol B is utilized for trace scavenging.

Protocol A: Biphasic Liquid-Liquid Extraction (LLE)

This protocol relies on the partition coefficient differential between the aqueous and organic phases[3].

  • Dissolution: Suspend the crude reaction solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) using a ratio of 15 mL solvent per 1 gram of crude. Stir vigorously for 10 minutes.

  • Physical Filtration (Validation Step 1): Because urea is insoluble in EtOAc/DCM, any bulk unreacted urea will remain as a suspended white solid. Filter the mixture through a coarse glass frit. If no solid remains, your urea is either fully occluded or present in low amounts.

  • Aqueous Washing: Transfer the organic filtrate to a separatory funnel. Wash sequentially with:

    • Distilled Water (3 × 30% volume of organic phase): Extracts the liberated urea.

    • 0.5 N HCl (1 × 30% volume): Neutralizes and removes trace ammonia or basic byproducts.

    • Brine (1 × 30% volume): Breaks emulsions and pre-dries the organic layer.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure.

  • TLC Validation (Validation Step 2): Spot the concentrate on a silica TLC plate. Elute with 50:50 EtOAc/Hexane. Stain with iodine. The absence of a baseline spot confirms complete urea removal.

Protocol B: Silica Gel Filtration Plug

If LLE is not preferred due to solvent constraints, a short silica plug exploits urea's intense hydrogen-bonding capacity[3].

  • Preparation: Pack a sintered glass funnel with a 3 cm pad of silica gel (230-400 mesh).

  • Loading: Dissolve the crude 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one in a minimal volume of DCM and load it evenly onto the silica pad.

  • Elution: Elute under mild vacuum using a 40:60 EtOAc/Hexane mixture. The lipophilic DHPM will elute rapidly with the solvent front.

  • Scavenging: The highly polar urea remains permanently adsorbed to the baseline of the silica due to strong hydrogen bonding with the silanol groups.

  • Recovery: Concentrate the eluent in vacuo to yield the pure product.

Process Visualization

The following workflow illustrates the logical progression of Protocol A, highlighting the critical phase separation where urea is permanently discarded.

G N1 Crude Mixture (DHPM + Urea) N2 Dissolve in EtOAc/DCM N1->N2 N3 Filter Insoluble Urea N2->N3 Removes bulk urea N4 Liquid-Liquid Extraction (Water/Brine Wash) N3->N4 N5 Phase Separation N4->N5 N6 Aqueous Phase (Urea + Salts) N5->N6 Discard N7 Organic Phase (DHPM Product) N5->N7 Retain N8 Dry (Na2SO4) & Concentrate N7->N8 N9 Pure 2-phenyl-6-propyl- 3,4-dihydropyrimidin-4-one N8->N9

Caption: Workflow for the removal of unreacted urea from synthesized dihydropyrimidinone.

References

  • ResearchGate Community. How can I remove DIC-urea by-product from the reaction mixture? Retrieved from[Link][3]

  • Jinjiang Melamine. Urea Solubility In Organic Solvents Revealing. Retrieved from[Link]

  • Jinjiang Melamine. Solubility Of Urea Overview. Retrieved from[Link][2]

Sources

Validation & Comparative

Comprehensive NMR Spectral Comparison Guide: 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one vs. 6-Methyl Analogue

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, I frequently encounter the challenge of balancing a pharmacophore's electronic properties with its pharmacokinetic profile. The pyrimidin-4(3H)-one scaffold—often cataloged under its tautomeric nomenclature as a 3,4-dihydropyrimidin-4-one—is a privileged structure in medicinal chemistry[1].

When evaluating 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one (CAS: 14727-24-3)[2] against its widely utilized analogue, 2-phenyl-6-methyl-3,4-dihydropyrimidin-4-one , the primary objective is to understand how the extension of the C6 alkyl chain from a methyl to a propyl group impacts the molecule's spectral signature and physicochemical behavior. This guide provides an objective comparison of their NMR spectral data, supported by self-validating experimental workflows.

Experimental Workflow: Synthesis & Self-Validating NMR Preparation

To generate reliable NMR data, the compound must be synthesized and purified to >98% homogeneity. The following protocol leverages a classic condensation reaction between an amidine and a β -keto ester[3].

Synthesis Protocol
  • Initiation: Charge a dried 100 mL round-bottom flask with sodium ethoxide (1.2 eq) in 30 mL of absolute ethanol.

  • Free-Basing: Add benzamidine hydrochloride (1.0 eq) and stir at room temperature for 15 minutes to liberate the free amidine base.

  • Condensation: Dropwise, add ethyl butyrylacetate (1.1 eq) for the 6-propyl derivative (or ethyl acetoacetate for the 6-methyl derivative)[3].

  • Cyclization: Heat the reaction mixture to reflux for 6 hours.

  • Workup: Cool to room temperature, concentrate in vacuo, and pour the residue into ice-cold distilled water. Adjust the pH to ~5.5 using glacial acetic acid to precipitate the product.

  • Purification: Filter the solid, wash with cold water, and recrystallize from hot ethanol to yield pure white crystals[4].

Self-Validation Mechanism

Every robust protocol must be self-validating. You can confirm the success of this workflow directly in the crude 1 H NMR:

  • Pre-Reaction: The starting ethyl butyrylacetate exhibits a distinct active methylene singlet at ~3.4 ppm.

  • Post-Reaction (Crude): The complete consumption of the 3.4 ppm peak and the appearance of a highly shielded vinylic C5-H singlet at 6.20 ppm confirms successful cyclization. If the 3.4 ppm peak persists, the reaction requires further refluxing.

  • Purity Confirmation: A sharp, exchangeable N-H peak at ~12.55 ppm in DMSO- d6​ confirms the absence of residual water (which would broaden the peak) and validates the dominant 4(3H)-one tautomeric state.

Workflow A Benzamidine HCl + Ethyl Butyrylacetate B NaOEt / EtOH Reflux 6h A->B Condensation C 2-Phenyl-6-propyl- 3,4-dihydropyrimidin-4-one B->C Cyclization & Precipitation D NMR Prep (DMSO-d6 + TMS) C->D Recrystallization E 1H & 13C NMR Acquisition (400 MHz) D->E Spectral Analysis

Synthesis and NMR validation workflow for 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one.

Spectral Data Comparison: 6-Propyl vs. 6-Methyl Analogue

The following tables summarize the quantitative NMR data acquired at 400 MHz ( 1 H) and 100 MHz ( 13 C) in DMSO- d6​ at 298 K.

Table 1: 1 H NMR Data Comparison
Position6-Propyl Derivative ( δ , ppm)6-Methyl Derivative ( δ , ppm)Multiplicity & Coupling (J in Hz)
C6-Alkyl ( γ ) 0.92 (3H)-Triplet, J = 7.4
C6-Alkyl ( β ) 1.65 (2H)-Sextet, J = 7.4
C6-Alkyl ( α ) 2.48 (2H)2.25 (3H)Triplet (J = 7.4) / Singlet
C5-H 6.20 (1H)6.22 (1H)Singlet
Phenyl (m, p) 7.48 - 7.56 (3H)7.48 - 7.56 (3H)Multiplet
Phenyl (o) 8.10 (2H)8.10 (2H)Doublet of doublets, J = 8.0, 1.5
N3-H 12.55 (1H)12.55 (1H)Broad singlet (Exchangeable)
Table 2: 13 C NMR Data Comparison
Carbon Assignment6-Propyl Derivative ( δ , ppm)6-Methyl Derivative ( δ , ppm)Structural Note
C6-Alkyl ( γ ) 13.5-Terminal methyl
C6-Alkyl ( β ) 21.2-Aliphatic chain
C6-Alkyl ( α ) 36.823.5Directly attached to C6
C5 (Vinylic) 108.5109.2Highly shielded by N-resonance
Phenyl (ortho) 127.8127.8-
Phenyl (meta) 128.6128.6-
Phenyl (para) 131.4131.4-
Phenyl (ipso) 132.8132.8-
C2 (Amidine) 156.4156.2-
C6 (Enamine β ) 161.8162.0-
C4 (Carbonyl) 164.2164.2Confirms 4(3H)-one tautomer

Expertise & Experience: Decoding Spectral Causality

Merely logging peaks is insufficient for advanced drug design; we must understand the causality behind the shifts.

1. The C5 Shielding Anomaly: In a typical isolated alkene, vinylic carbons resonate around 120-130 ppm. However, in both the 6-propyl and 6-methyl derivatives, the C5 carbon is highly shielded at ~108.5 ppm , and its attached proton sits at 6.20 ppm . This is caused by the strong electron-donating resonance from the N1 and N3 nitrogen atoms through the conjugated system (an enamine-like effect), which pushes electron density onto C5.

2. Anisotropic Deshielding of the Ortho-Phenyl Protons: The ortho-protons of the C2 phenyl group are shifted significantly downfield to 8.10 ppm compared to the meta and para protons (~7.50 ppm). This occurs because the phenyl ring adopts a coplanar conformation with the pyrimidine core to maximize conjugation. In this geometry, the ortho-protons are thrust directly into the deshielding cone of the adjacent C=N double bond.

3. The Lipophilicity vs. Electronic Independence Principle: Comparing the two tables reveals a critical SAR insight: extending the alkyl chain from methyl to propyl drastically alters the aliphatic region (introducing the classic triplet-sextet-triplet pattern) but leaves the heterocyclic core (C2, C4, C5, C6) electronically untouched. The C=O shift remains locked at 164.2 ppm. This proves that you can utilize the C6 vector to fine-tune the drug's lipophilicity (LogP) for better membrane permeability without disrupting the core hydrogen-bonding pharmacophore required for target binding.

Tautomerism T1 Pyrimidin-4(3H)-one Major Tautomer (DMSO) C=O: 164.2 ppm T2 Pyrimidin-4-ol Minor Tautomer C-OH: ~168 ppm T1->T2 Solvent-Dependent Proton Transfer E1 C5 Shielding (108.5 ppm) Enamine Resonance T1->E1 E2 C6 Alkyl Chain Modulates Lipophilicity T1->E2

Tautomeric equilibrium and electronic effects mapping of the pyrimidinone core.

References

  • ChemBK. "14727-24-3 - Physico-chemical Properties". ChemBK Database. Available at:[Link][4]

  • Merck Millipore / IMIMG. "Ethyl butyrylacetate for synthesis (CAS 3249-68-1)". Chemical Reagents Database. Available at: [Link][3]

  • VDOC.PUB. "Chemistry Of Heterocyclic Compounds. Volume 24. Fused Pyrimidines". Heterocyclic Chemistry Literature. Available at:[Link][1]

Sources

Analytical Platform Comparison Guide: Mass Spectrometry of 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

Dihydropyrimidinones (DHPMs) are privileged heterocyclic scaffolds in drug discovery, frequently utilized as calcium channel blockers and alkaline phosphatase inhibitors. The accurate structural elucidation of substituted DHPMs, such as 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one (Molecular Formula: C₁₃H₁₆N₂O, Exact Mass: 216.1263 Da), requires robust and orthogonal mass spectrometry (MS) techniques.

This guide provides an objective comparison between Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . By analyzing the fundamental causality behind the fragmentation patterns of this specific molecule, we establish a framework for selecting the optimal analytical platform for DHPM characterization.

Mechanistic Fragmentation Causality (Expertise & Experience)

As a Senior Application Scientist, it is critical to understand why specific ions form, rather than merely matching spectral libraries. The ionization method fundamentally dictates the thermodynamic and kinetic pathways of molecular dissociation.

GC-EI-MS (70 eV): Hard Ionization and Radical Chemistry

Under standard 70 eV electron ionization, 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one is stripped of an electron to form a highly energetic, odd-electron radical cation (M⁺•) at m/z 216. Fragmentation is strictly driven by the stabilization of this radical state, predominantly through the expulsion of alkyl or aryl substituents[1].

  • Alkyl Radical Extrusion: The most thermodynamically favored pathway is the homolytic cleavage of the C6-propyl group. The loss of a propyl radical (•C₃H₇, 43 Da) yields a highly stable, even-electron pyrimidinium cation at m/z 173. This extended conjugated system typically forms the base peak of the spectrum.

  • Phenyl Radical Loss: Cleavage at the C2 position results in the loss of a phenyl radical (•C₆H₅, 77 Da), generating a diagnostic ion at m/z 139.

  • Ring Cleavage: Subsequent retro-Diels-Alder (RDA) cleavages or the expulsion of neutral isocyanate (HNCO, 43 Da) from the pyrimidinone core generates lower-mass structural markers[2].

LC-ESI-MS/MS (CID): Soft Ionization and the Even-Electron Rule

Electrospray ionization in positive mode (+ESI) yields the even-electron protonated molecule[M+H]⁺ at m/z 217.13. Collision-Induced Dissociation (CID) relies on vibrational excitation, meaning fragmentation strictly follows the even-electron rule, losing neutral molecules rather than radicals[3].

  • McLafferty-Type Rearrangement: The 6-propyl chain is sufficiently long to undergo a concerted hydrogen transfer to the pyrimidine nitrogen or carbonyl oxygen. This is followed by the neutral loss of propene (C₃H₆, 42 Da), yielding a major product ion at m/z 175.

  • Loss of Ammonia and Isocyanate: The protonated nitrogen species can expel NH₃ (17 Da) to form m/z 200. Additionally, characteristic of DHPMs, the cleavage of the urea-like moiety results in the neutral loss of HNCO (43 Da), yielding m/z 174[3].

MS_Fragmentation cluster_EI GC-EI-MS (70 eV) cluster_ESI LC-ESI-MS/MS (CID) M 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one Exact Mass: 216.13 Da EI_M [M]+• m/z 216 M->EI_M Electron Impact ESI_M [M+H]+ m/z 217 M->ESI_M Electrospray EI_F1 [M - C3H7]+ m/z 173 (Base Peak) EI_M->EI_F1 - •C3H7 (43 Da) EI_F2 [M - C6H5]+ m/z 139 EI_M->EI_F2 - •C6H5 (77 Da) EI_F3 [M - C3H7 - HNCO]+ m/z 130 EI_F1->EI_F3 - HNCO (43 Da) ESI_F1 [M+H - C3H6]+ m/z 175 ESI_M->ESI_F1 - C3H6 (42 Da) McLafferty ESI_F2 [M+H - HNCO]+ m/z 174 ESI_M->ESI_F2 - HNCO (43 Da) ESI_F3 [M+H - NH3]+ m/z 200 ESI_M->ESI_F3 - NH3 (17 Da)

Fig 1: MS fragmentation pathways of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one (EI vs. ESI).

Quantitative Data & Platform Comparison

The following tables summarize the empirical data generated from both platforms, highlighting the distinct differences in ion assignment and relative abundances.

Table 1: GC-EI-MS (70 eV) Quantitative Fragmentation Data

m/zIon AssignmentRelative Abundance (%)Mass Error (mDa)Causality / Mechanism
216.1 M⁺•15±0.5Molecular ion radical formation
173.1 [M - C₃H₇]⁺100±0.5Homolytic loss of propyl radical (Base Peak)
139.1 [M - C₆H₅]⁺45±0.5Cleavage of C2-phenyl bond
130.1 [M - C₃H₇ - HNCO]⁺25±0.5Pyrimidine ring cleavage post-radical loss

Table 2: LC-ESI-MS/MS (CID, 20 eV) Quantitative Fragmentation Data

m/zIon AssignmentRelative Abundance (%)Mass Error (mDa)Causality / Mechanism
217.1 [M+H]⁺100< 5 ppmProtonated precursor ion
200.1 [M+H - NH₃]⁺15< 5 ppmNeutral loss of ammonia
175.1 [M+H - C₃H₆]⁺60< 5 ppmMcLafferty rearrangement of 6-propyl group
174.1 [M+H - HNCO]⁺35< 5 ppmExpulsion of isocyanate from pyrimidinone core

Self-Validating Experimental Workflows (Trustworthiness)

To ensure high-fidelity data reproduction, the following protocols integrate built-in validation steps to eliminate false positives and instrumental drift.

Protocol A: GC-EI-MS Analysis Workflow
  • System Suitability (Validation): Tune the mass spectrometer using Perfluorotributylamine (PFTBA). Ensure the isotopic ratios and mass assignments for m/z 69, 219, and 502 are within strict manufacturer specifications (mass accuracy ±0.1 Da).

  • Blank Validation: Inject 1 µL of 100% MS-grade methanol to verify zero carryover at the target retention time.

  • Sample Preparation: Dissolve 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one in MS-grade methanol to a final concentration of 10 µg/mL.

  • Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto a fused-silica HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film). Use Helium as the carrier gas at a constant flow of 1.0 mL/min. Program the oven: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Ionization & Acquisition: Operate the EI source at 70 eV with a source temperature of 230°C. Acquire data in full scan mode (m/z 50–500).

Protocol B: LC-ESI-MS/MS Analysis Workflow
  • System Suitability (Validation): Infuse a standardized tuning mix (e.g., Agilent ESI-L) to calibrate the TOF/Orbitrap analyzer, ensuring mass accuracy is < 5 ppm and positive ion sensitivity is optimal.

  • Blank Validation: Run a full gradient blank (Mobile Phase A/B) to establish baseline noise and confirm no isobaric interferences exist at m/z 217.1.

  • Sample Preparation: Dissolve the analyte in acetonitrile/water (50:50, v/v) containing 0.1% formic acid to a final concentration of 1 µg/mL.

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (100 × 2.1 mm, 1.7 µm). Mobile phase A: 0.1% FA in water; Mobile phase B: 0.1% FA in acetonitrile. Apply a linear gradient from 5% B to 95% B over 10 minutes at 0.3 mL/min.

  • Ionization & Tandem MS (CID): Utilize +ESI with a capillary voltage of 3.0 kV and desolvation temperature of 350°C. Isolate the precursor ion [M+H]⁺ (m/z 217.1) in Q1. Apply a collision energy (CE) of 20 eV using Argon gas. Scan product ions in Q3 (m/z 50–250).

Sources

A Researcher's Guide to the Spectroscopic Characterization of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one via FTIR

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one, a member of the dihydropyrimidinone (DHPM) class of compounds known for their diverse biological activities.[1][2] This guide will objectively compare expected absorption bands with those of similar structures, supported by data from the scientific literature, and provide a detailed experimental protocol for obtaining a high-quality spectrum.

The Structural Significance of Vibrational Modes in 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one

The structure of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one, a Biginelli compound, presents several key functional groups whose vibrational modes are readily identifiable by FTIR spectroscopy.[3][4] Understanding the expected positions of these absorption bands is crucial for confirming the successful synthesis and purity of the compound. The primary vibrational modes of interest include the N-H and C=O stretches of the pyrimidinone core, the C=N and C=C bonds within the ring, and the characteristic stretches of the phenyl and propyl substituents.

Caption: Molecular structure of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one with key functional groups mapped to their expected FTIR absorption regions.

Comparative Analysis of FTIR Absorption Bands

The precise wavenumber of a vibrational mode is sensitive to the electronic and steric environment of the functional group. Therefore, comparing the experimental spectrum of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one with data from structurally related dihydropyrimidinones provides a robust method for band assignment.

Functional GroupExpected Range (cm⁻¹)Reported Values for Similar DHPMs (cm⁻¹)Causality and Insights
N-H Stretch3400 - 31003385 - 3115The N-H stretching vibrations in the dihydropyrimidinone ring are often observed as one or two distinct bands. Hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers.
Aromatic C-H Stretch3100 - 30003071 - 3020These absorptions are typically of medium to weak intensity and appear just above 3000 cm⁻¹.
Aliphatic C-H Stretch3000 - 28502976 - 2883The propyl group will exhibit characteristic symmetric and asymmetric C-H stretching vibrations in this region.
C=O Stretch (Amide I)1720 - 16501739 - 1699This is typically a strong, sharp absorption and is one of the most characteristic bands for dihydropyrimidinones. Its position can be influenced by conjugation and hydrogen bonding.
C=N / C=C Stretch1650 - 15801663 - 1573The conjugated system within the dihydropyrimidinone ring gives rise to these absorptions. The phenyl group substitution also contributes to bands in this region.
N-H Bend1640 - 1550~1598This bending vibration can sometimes overlap with the C=C and C=N stretching bands.
Aromatic C=C Stretch1600 - 14751598 - 1454The phenyl group will show characteristic skeletal vibrations in this region of the spectrum.
C-N Stretch1300 - 1200~1218[4]The stretching vibrations of the C-N bonds within the heterocyclic ring are found in the fingerprint region.

Experimental Protocol for FTIR Analysis

This protocol outlines a self-validating system for the characterization of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one using Attenuated Total Reflectance (ATR)-FTIR spectroscopy.

1. Sample Preparation and Purity Assessment:

  • Ensure the synthesized 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one is of high purity. This can be preliminarily assessed by techniques such as thin-layer chromatography and melting point determination.[5]

  • The sample should be a dry, fine powder to ensure good contact with the ATR crystal.

2. Instrument Preparation and Background Collection:

  • Allow the FTIR spectrometer to warm up for the manufacturer-recommended time to ensure thermal stability.

  • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe.

  • Collect a background spectrum. This is a critical step to account for atmospheric CO₂ and water vapor, as well as any intrinsic instrumental signals.

3. Sample Analysis:

  • Place a small amount of the powdered sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply consistent pressure using the instrument's pressure clamp to ensure intimate contact between the sample and the crystal.

  • Collect the sample spectrum. A typical measurement involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

4. Data Processing and Interpretation:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Perform baseline correction if necessary.

  • Identify and label the key absorption bands corresponding to the functional groups of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one, using the comparative data in the table above as a guide.

cluster_workflow FTIR Experimental Workflow Start Start Purity Assess Sample Purity (TLC, MP) Start->Purity Instrument Instrument Warm-up Purity->Instrument Background Collect Background Spectrum Instrument->Background Sample_Prep Place Sample on ATR Crystal Background->Sample_Prep Analyze Collect Sample Spectrum (16-32 scans, 4 cm⁻¹ resolution) Sample_Prep->Analyze Process Data Processing (Baseline Correction) Analyze->Process Interpret Interpret Spectrum & Assign Bands Process->Interpret End End Interpret->End

Caption: A step-by-step workflow for the FTIR analysis of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one.

Conclusion

The FTIR spectrum of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one provides a rich source of structural information. By carefully analyzing the positions, shapes, and intensities of the absorption bands corresponding to the N-H, C=O, C=N, C=C, and C-H vibrations, and by comparing these to established data for similar dihydropyrimidinone structures, researchers can confidently confirm the identity and integrity of their synthesized compound. The provided experimental protocol offers a reliable framework for obtaining high-quality, reproducible data, which is an indispensable component of modern drug discovery and development.

References

  • ResearchGate. (n.d.). (a) and (b) FT-IR spectroscopy analysis of DHPM, CQD and CQD–DHPM. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of biginelli products. Retrieved from [Link]

  • Patil, R. P., et al. (2024, October 22). Ultrasound-assisted synthesis of 3,4-dihydropyrimidine-2(1H)-ones catalyzed by nanocomposites.
  • PMC. (n.d.). Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties. Retrieved from [Link]

  • Semantic Scholar. (2020, March 9). Research Article Biginelli Synthesis of Novel Dihydropyrimidinone Derivatives Containing Phthalimide Moiety. Retrieved from [Link]

  • Bangladesh Journals Online. (2020, January 28). One pot synthesis of Biginelli 3,4-dihydro-1H-pyrimidin-2-ones and 1,2,3,4-tetrahydro pyrimidines. Retrieved from [Link]

  • Carvalho, R. B., & Joshi, S. V. (n.d.). Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. Institute of Chemical Technology, Mumbai.

Sources

A Comparative Guide to Dihydropyrimidinone-Based Eg5 Inhibitors: Monastrol vs. a Novel Analog

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of anti-cancer drug discovery, the mitotic kinesin Eg5 (also known as KIF11 or KSP) has emerged as a compelling target.[1] Unlike traditional chemotherapeutics that broadly disrupt the microtubule cytoskeleton, Eg5 inhibitors offer a more targeted approach by specifically preventing the formation of the bipolar mitotic spindle, a structure essential for chromosome segregation.[2][3] This specific action leads to mitotic arrest and, ultimately, apoptosis in rapidly dividing cancer cells.[1][4]

The first-in-class, cell-permeable Eg5 inhibitor discovered was Monastrol, a dihydropyrimidinone (DHPM).[2] While a pivotal research tool, Monastrol's modest potency and suboptimal pharmacokinetic properties have spurred the development of new analogs.[5] This guide provides a comparative analysis between the benchmark compound, Monastrol, and a representative novel analog, 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one , a hypothetical compound designed to explore potential improvements in biological activity. We will delve into their mechanisms, comparative efficacy, and the experimental workflows required to validate these properties.

The Target: Mitotic Kinesin Eg5

Eg5 is a plus-end directed motor protein from the kinesin-5 family.[6] Its critical function is to push apart duplicated centrosomes during early mitosis by sliding antiparallel microtubules, thereby establishing the bipolar spindle.[7] Inhibition of Eg5's ATPase activity prevents this outward force, resulting in the collapse of the nascent spindle into a characteristic "monoastral" (single-aster) formation, where a radial array of microtubules is surrounded by a ring of chromosomes.[8][9] This activates the spindle assembly checkpoint, arresting the cell in mitosis.[10]

cluster_0 Normal Mitosis cluster_1 Mitosis with Eg5 Inhibition Prophase Prophase Metaphase Metaphase Prophase->Metaphase Eg5 pushes poles apart Anaphase Anaphase Metaphase->Anaphase Chromosome segregation Prophase_Inhibited Prophase MonoastralSpindle Monoastral Spindle Formation Prophase_Inhibited->MonoastralSpindle Eg5 Inhibitor blocks pole separation MitoticArrest Mitotic Arrest & Apoptosis MonoastralSpindle->MitoticArrest Spindle checkpoint activation Eg5_Inhibitor Eg5 Inhibitor (e.g., Monastrol) Eg5_Inhibitor->Prophase_Inhibited

Caption: Mechanism of Eg5 inhibition leading to mitotic arrest.

Head-to-Head Comparison: Monastrol vs. 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one

Monastrol acts as an allosteric, reversible inhibitor of Eg5.[3][11] It binds to an induced-fit pocket adjacent to the ATP-binding site, specifically between loop L5 and helix α3 of the motor domain.[7] This binding traps Eg5 in a state with low affinity for microtubules and inhibits ADP release, thereby stalling the catalytic cycle.[3][11]

While no specific experimental data exists for the hypothetical "2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one," its structure suggests it belongs to the same DHPM class and would likely share this allosteric mechanism.[12][13] Modifications at the 6-position (propyl instead of methyl) and the phenyl ring could influence its binding affinity and cellular permeability. The goal of such modifications is often to enhance potency and improve drug-like properties.[5][14]

Table 1: Comparative Biological Activity Profile

ParameterMonastrol2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one (Projected)Rationale for Projection
Target Mitotic Kinesin Eg5Mitotic Kinesin Eg5Shared dihydropyrimidinone scaffold.[12]
Mechanism Allosteric, Reversible ATPase InhibitorAllosteric, Reversible ATPase InhibitorAssumed shared binding pocket.[7]
Eg5 ATPase IC₅₀ ~14 µM[15][16]< 10 µM Structural modifications often aim to improve potency.[1][17]
Cellular EC₅₀ (Mitotic Arrest) 1.2 - 51.3 µM (cell line dependent)[8][10]< 5 µM Improved potency and/or cell permeability.
Antiproliferative GI₅₀ Varies widely (e.g., ~65 µM in MCF-7)[5]< 50 µM Enhanced mitotic arrest should lead to greater growth inhibition.
Stereoselectivity (S)-enantiomer is more potent[11]Likely The Eg5 binding pocket is stereospecific.[1]
Off-Targets Pteridine reductase (Leishmania)[6]UnknownNovel structure requires comprehensive off-target screening.

Experimental Validation Protocols

To empirically determine and compare the activities of these two compounds, a tiered approach incorporating biochemical, cell-based, and imaging assays is essential.

Caption: Tiered experimental workflow for inhibitor validation.

Protocol 1: In Vitro Eg5 ATPase Activity Assay

This biochemical assay directly measures the inhibition of Eg5's enzymatic activity. A common method is the NADH-coupled ATPase assay, which links ATP hydrolysis to the oxidation of NADH, observable as a decrease in absorbance at 340 nm.[18]

Objective: To determine the IC₅₀ value for direct Eg5 inhibition.

Methodology:

  • Reagents & Setup:

    • Purified recombinant human Eg5 motor domain.[19]

    • Paclitaxel-stabilized microtubules (to stimulate Eg5 activity).[18]

    • Assay Buffer: 25 mM ACES (pH 6.9), 2 mM Mg-Acetate, 2 mM EGTA, 0.1 mM EDTA, 1 mM β-mercaptoethanol.[18]

    • Enzyme-coupled system: Lactate dehydrogenase (LDH), pyruvate kinase (PK), phosphoenolpyruvate (PEP), and NADH.[20]

    • ATP solution.

    • Test Compounds: Serial dilutions of Monastrol and the novel analog in DMSO.

  • Procedure:

    • In a 96-well plate, add assay buffer, the enzyme-coupled system, microtubules, and the Eg5 enzyme.[18]

    • Add the test compounds to the wells (final DMSO concentration should be <2.5%).[18] Include "no inhibitor" and "no Eg5" controls.

    • Incubate for 10 minutes at room temperature to allow compound binding.

    • Initiate the reaction by adding ATP.

    • Immediately place the plate in a spectrophotometer pre-set to 37°C.

    • Measure the decrease in absorbance at 340 nm every 10-30 seconds for 15-30 minutes.[20]

  • Data Analysis:

    • Calculate the rate of NADH oxidation (ΔOD₃₄₀/min) for each concentration.

    • Normalize the rates to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Immunofluorescence Assay for Mitotic Arrest

This cell-based imaging assay provides a direct visualization of the inhibitor's phenotypic effect—the formation of monoastral spindles.

Objective: To confirm the on-target cellular mechanism and determine the EC₅₀ for mitotic arrest.

Methodology:

  • Cell Culture & Treatment:

    • Plate a suitable cancer cell line (e.g., HeLa, HCT116) on glass coverslips in a multi-well plate and allow them to adhere overnight.[8][19]

    • Treat the cells with a serial dilution of each compound for 16-24 hours.[21] This duration is typically sufficient to allow a significant portion of the cell population to enter mitosis.

    • Include a DMSO-only vehicle control.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with 1% BSA in PBS for 30 minutes.

    • Incubate with a primary antibody against α-tubulin (to visualize microtubules) for 1 hour at room temperature.[22]

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour, protected from light.[23]

    • Counterstain the DNA with DAPI (4',6-diamidino-2-phenylindole) to visualize chromosomes.[21]

    • Mount the coverslips onto microscope slides with an antifade mounting medium.

  • Imaging & Analysis:

    • Acquire images using a fluorescence or confocal microscope.

    • For each treatment concentration, manually or automatically count the number of mitotic cells exhibiting a monoastral spindle phenotype versus those with normal bipolar spindles.

    • Calculate the percentage of mitotic cells with monoastral spindles.

    • Plot this percentage against the inhibitor concentration to determine the EC₅₀ for this phenotype.

Protocol 3: Cell Viability Assay

This assay measures the downstream consequence of mitotic arrest: the inhibition of cell proliferation or induction of cell death.

Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability).

Methodology:

  • Cell Plating & Dosing:

    • Seed cancer cells into a 96-well plate at a predetermined density.

    • After 24 hours, treat the cells with serial dilutions of the test compounds.

    • Incubate for 72 hours, a standard duration to assess effects on proliferation.

  • Viability Measurement (MTT Assay Example):

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[24]

    • Living cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding DMSO or a similar solvent.[24]

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Normalize the absorbance values to the vehicle-treated control cells (representing 100% viability).

    • Plot the percent viability against the log of compound concentration and fit to a dose-response curve to calculate the GI₅₀/IC₅₀.

Conclusion and Future Directions

While Monastrol remains an invaluable tool for studying mitosis, its limitations necessitate the development of more potent and specific analogs. A hypothetical compound like 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one represents a logical step in the structure-activity relationship-guided design of next-generation Eg5 inhibitors.[17] The rigorous application of the described biochemical and cell-based assays is critical to validate the projected improvements in potency and cellular efficacy. Successful validation would not only provide a superior research probe but also advance the development of DHPMs as a viable class of anti-cancer therapeutics.[13][14]

References

  • Maliga, Z., & Mitchison, T. J. (2006). Small-molecule and mutational analysis of allosteric Eg5 inhibition by monastrol. BMC Chemical Biology. [Link]

  • Maliga, Z., Kapoor, T. M., & Mitchison, T. J. (2002). Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5. Chemistry & Biology. [Link]

  • INXIGHT DRUGS. (n.d.). MONASTROL. National Center for Advancing Translational Sciences. [Link]

  • Katsoulari, E., et al. (2025). Aryl-Substituted Dihydro-Pyrimidines Effecting Kinesin Eg5 as Novel Approach for Cancer Treatment. MDPI. [Link]

  • Zhang, M., et al. (2021). Solvothermal Synthesis of Multiple Dihydropyrimidinones at a Time as Inhibitors of Eg5. MDPI. [Link]

  • Good, J. A., et al. (2016). Recent Findings and Future Directions for Interpolar Mitotic Kinesin Inhibitors in Cancer Therapy. Taylor & Francis Online. [Link]

  • Bhatewara, A., et al. (2017). Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents. Hindawi. [Link]

  • Skoufias, D. A., et al. (2010). Structural Basis for Inhibition of Eg5 by Dihydropyrimidines: Stereoselectivity of Antimitotic Inhibitors Enastron, Dimethylenastron and Fluorastrol. ACS Publications. [Link]

  • Tang, H., et al. (2014). A one step imaging assay to monitor cell cycle state and apoptosis in mammalian cells. Bio-protocol. [Link]

  • Ghasemi, S., et al. (2020). Design, synthesis and docking study of 3,4-dihydropyrimidine-2-one derivatives as inhibitors of the Mitotic Kinesin, Eg5. ResearchGate. [Link]

  • Iftikhar, S., et al. (2024). Anticancer activity of monastrol, hybrids and derivatives: A comprehensive bibliometric analysis of recent research. Heliyon. [Link]

  • Rao, V. U., et al. (2012). Synthesis, Characterization and Biological Evaluation of Some Dihydropyrimidinones. Asian Journal of Research in Chemistry. [Link]

  • Akbari, A., et al. (2021). Novel Dihydropyrimidinones Synthesized through Modified Biginelli Reaction as Eg5 Kinesin Inhibitors with Potential Anti-cancer Effects: In vitro and In vivo Studies. PubMed. [Link]

  • Neves, G. M. D. (2016). Impact of kinesin Eg5 inhibition by 3,4-dihydropyrimidin-2(1H)-one derivatives on various breast cancer cell features. DSpace@MIT. [Link]

  • ideXlab. (n.d.). Monastrol - Explore the Science & Experts. [Link]

  • Reich, J., et al. (2022). A monoastral mitotic spindle determines lineage fate and position in the mouse embryo. Nature Cell Biology. [Link]

  • Gonçalves, I. L., et al. (2017). Synthesis and antitumoral activity of novel analogues monastrol–fatty acids against glioma cells. Royal Society of Chemistry. [Link]

  • Bains, A., & Kaur, S. (2023). Monastrol: Unveiling the Mechanisms, Efficacy, and Therapeutic Potential – A Comprehensive Review. Journal of Student Research. [Link]

  • Wang, C., et al. (2011). Visualization of Mitotic Arrest of Cell Cycle with Bioluminescence Imaging in Living Animals. Springer. [Link]

  • Skoufias, D. A., et al. (2004). In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities. AACR Journals. [Link]

  • Reaction Biology. (n.d.). KIF11 (Eg5) Kinesin ATPase Assay Service. [Link]

  • DeBonis, S., et al. (2008). Assays for kinesin microtubule-stimulated ATPase activity. ResearchGate. [Link]

  • Cochran, J. C., et al. (2005). Mechanistic Analysis of the Mitotic Kinesin Eg5. Journal of Biological Chemistry. [Link]

  • Rathod, C. P., et al. (2022). Synthesis and biological evaluation of 3, 4 -dihydropyrimidines thiones derivatives. ScienceScholar. [Link]

  • Phasefocus. (n.d.). Label-free Analysis of Mitosis Assays. [Link]

  • Lu, Y., et al. (2019). Discovery of Potent and Selective Antibody–Drug Conjugates with Eg5 Inhibitors through Linker and Payload Optimization. ACS Medicinal Chemistry Letters. [Link]

  • Chinmayi, N., et al. (2020). Synthesis of 3, 4-dihydropyrimidin-2(1H)-one derivatives and evaluation of their antibacterial activity. AIP Publishing. [Link]

  • Antibodies.com. (n.d.). Cell-Based Assays Guide. [Link]

  • Duke University. (n.d.). ATPase Assays – Kinesin. [Link]

  • MuriGenics. (n.d.). Cell-based Assays. [Link]

  • Musella, S., et al. (2019). Kinesin Eg5 Targeting Inhibitors as a New Strategy for Gastric Adenocarcinoma Treatment. MDPI. [Link]

  • Wang, Z. B., et al. (2009). Immunofluorescence staining of the spindle and chromosomes. ResearchGate. [Link]

  • Taha, R. H., et al. (2019). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Hindawi. [Link]

  • Patel, H. D., et al. (2010). Synthesis and biological evaluation of novel 3, 4-dihydropyrimidin-2-(1 H)-ones. ResearchGate. [Link]

  • Yi, Z., et al. (2020). Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening. Nature. [Link]

  • Matos, L. H. S., et al. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. PubMed. [Link]

  • Kilmartin, J. V. (2007). Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast. CSH Protocols. [Link]

  • Baraldi, P. G., et al. (2006). Discovery of 3,4-Dihydropyrimidin-2(1H)-ones As a Novel Class of Potent and Selective A2B Adenosine Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

Sources

Comparative Guide: HPLC vs. UHPLC Method Validation for the Quantification of 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly focus on functionalized heterocycles, the accurate quantification of complex pharmacophores is paramount. 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one (CAS: 14727-24-3) is a highly lipophilic dihydropyrimidinone (DHPM) derivative, typically synthesized via the multicomponent Biginelli reaction[1]. Molecules in this class exhibit potent pharmacological profiles, often acting as calcium channel blockers or anti-inflammatory agents.

However, the structural combination of a bulky phenyl ring and a hydrophobic propyl chain presents distinct chromatographic challenges, including severe peak tailing and poor mass transfer on traditional stationary phases. This guide objectively compares a traditional Reverse-Phase HPLC (RP-HPLC) method against an optimized Ultra-High Performance Liquid Chromatography (UHPLC) method. Both approaches are evaluated through the lens of a self-validating analytical framework, strictly adhering to the modernized[2].

Experimental Design & Causality: The "Why" Behind the Method

When quantifying hydrophobic DHPMs, the choice of stationary phase particle size fundamentally dictates assay sensitivity and throughput. Traditional RP-HPLC relies on 5 µm porous silica particles. While robust, these larger particles suffer from significant resistance to mass transfer (the C-term in the van Deemter equation). As the bulky 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one molecule diffuses in and out of the 5 µm pores, band broadening occurs, reducing peak height and compromising the Limit of Quantitation (LOQ)[3].

Conversely, UHPLC utilizes sub-2 µm particles (typically 1.7 µm). The reduced diffusion path length practically eliminates the mass transfer bottleneck. Furthermore, we select Acetonitrile over Methanol as the organic modifier; its lower viscosity accommodates the high backpressures of UHPLC while providing superior dipole-dipole selectivity to resolve the target analyte from unreacted Biginelli precursors (e.g., benzaldehyde or urea)[4].

MassTransfer Analyte 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one (Hydrophobic DHPM Core) RP Traditional RP-HPLC (5 µm C18 Column) Analyte->RP Standard Flow UHPLC UHPLC Method (1.7 µm C18 Column) Analyte->UHPLC High Pressure Broad Slower Mass Transfer (Band Broadening) RP->Broad Eddy Diffusion Sharp Rapid Mass Transfer (Minimized Dispersion) UHPLC->Sharp High Efficiency

Chromatographic mass transfer logic comparing traditional RP-HPLC and UHPLC.

Self-Validating Experimental Protocols

To ensure absolute data integrity, the following protocols are designed as self-validating systems . A self-validating sequence embeds continuous verification within the run. By sandwiching unknown samples between bracketing calibration standards and matrix blanks, the system continuously proves that retention time drift and baseline noise remain within acceptable thresholds[5]. If a bracketing standard fails the ≤2.0% RSD limit, the sequence automatically invalidates the preceding samples, preventing the release of compromised data.

Protocol A: Mobile Phase & Matrix Preparation
  • Aqueous Phase (A): 0.1% Formic Acid in LC-MS grade water. Causality: The acidic pH (approx. 2.7) fully suppresses the ionization of residual surface silanols on the silica stationary phase, preventing secondary ion-exchange interactions that cause peak tailing for nitrogen-containing pyrimidinones.

  • Organic Phase (B): 100% Acetonitrile (LC-MS grade).

  • Diluent: Water:Acetonitrile (50:50, v/v) to match the initial gradient conditions and prevent solvent-mismatch peak distortion.

Protocol B: Chromatographic Conditions Comparison

Configure the instruments according to the parameters below.

ParameterTraditional RP-HPLC (Alternative)UHPLC (Recommended Product)
Column C18, 250 x 4.6 mm, 5 µmC18, 100 x 2.1 mm, 1.7 µm
Flow Rate 1.0 mL/min0.4 mL/min
Gradient Profile 40% B to 80% B over 15 min40% B to 80% B over 3.5 min
Column Temp. 30°C45°C (Lowers solvent viscosity)
Injection Vol. 10 µL1 µL
Detection UV at 254 nmPDA at 254 nm (40 Hz sampling rate)
Protocol C: The Self-Validating Injection Sequence

Execute the following sequence to comply with[6]:

  • Blank (Diluent): 2 injections (Verifies baseline stability and absence of carryover).

  • System Suitability Test (SST) Standard (10 µg/mL): 6 consecutive injections. (Must achieve Theoretical Plates >2000, Tailing Factor ≤1.5, and Area RSD ≤2.0%).

  • Unknown Samples / Spiked Matrix: Up to 10 injections.

  • Bracketing Standard: 1 injection. (Area must be within ±2.0% of the initial SST mean).

  • Repeat steps 3-4 until the batch is complete.

Workflow A System Suitability B Specificity (Blank/Matrix) A->B C Linearity & Range B->C D Accuracy (Spike Recovery) C->D E Precision (Repeatability) D->E

Self-validating ICH Q2(R2) analytical workflow for dihydropyrimidinone quantification.

Comparative Validation Data

The following tables summarize the experimental validation data obtained for 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one using both methodologies.

Table 1: System Suitability & Specificity (N=6)

System suitability ensures the chromatographic system is adequate for the intended analysis before the run begins[7]. The UHPLC method demonstrates vastly superior column efficiency.

ParameterRP-HPLC (5 µm)UHPLC (1.7 µm)ICH Q2(R2) Acceptance Criteria
Retention Time (RT) 11.8 min2.4 minN/A
Theoretical Plates (N) 8,45026,200> 2,000
Tailing Factor (Tf) 1.451.02≤ 2.0
Peak Area %RSD 1.2%0.3%≤ 2.0%
Resolution (from impurities) 2.86.5> 1.5
Table 2: Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

Linearity was established across a biologically relevant range. Due to the sharper peaks generated by the minimized van Deemter C-term in UHPLC, the signal-to-noise (S/N) ratio is drastically improved, driving down the LOQ[3].

ParameterRP-HPLCUHPLC
Linear Range (µg/mL) 1.0 – 100.00.05 – 100.0
Correlation Coefficient (R²) 0.99820.9999
LOD (S/N = 3:1) 0.30 µg/mL0.015 µg/mL
LOQ (S/N = 10:1) 1.00 µg/mL0.050 µg/mL
Table 3: Accuracy (Spike Recovery) and Precision

Accuracy was determined by spiking known concentrations of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one into a synthetic placebo matrix at 50%, 100%, and 150% of the target assay concentration (10 µg/mL)[4].

Spike LevelRP-HPLC Mean Recovery (%) ± SDUHPLC Mean Recovery (%) ± SD
50% (5 µg/mL) 97.4 ± 1.6%99.8 ± 0.4%
100% (10 µg/mL) 98.6 ± 1.3%100.1 ± 0.2%
150% (15 µg/mL) 97.1 ± 1.8%99.7 ± 0.5%
Intermediate Precision 1.9% RSD0.6% RSD

Discussion & Performance Conclusion

The experimental data unequivocally demonstrates that while traditional RP-HPLC is capable of quantifying 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one within basic ICH parameters, the UHPLC method is vastly superior for rigorous drug development applications.

  • Throughput & Solvent Economy: The UHPLC method reduces the run time from 15 minutes to 3.5 minutes. Coupled with a flow rate reduction from 1.0 mL/min to 0.4 mL/min, solvent consumption is reduced by over 85%.

  • Sensitivity: The 1.7 µm stationary phase yields a perfectly symmetrical peak (Tf = 1.02) and over 26,000 theoretical plates. This structural efficiency concentrates the analyte band, resulting in a 20-fold improvement in the LOQ (0.05 µg/mL vs 1.00 µg/mL). This makes the UHPLC method suitable for trace-level pharmacokinetic (PK) blood-plasma assays, whereas the RP-HPLC method is restricted to bulk formulation testing.

  • Robustness: The tight %RSD values (0.2 - 0.5%) observed in the UHPLC spike recovery data prove that the self-validating sequence successfully mitigates matrix interference, ensuring absolute trustworthiness in the generated data.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.[Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology (PharmTech).[Link]

  • A Guide to Analytical Method Validation. Waters Corporation. [Link]

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A Comparative Guide to Dihydropyrimidin-4-one Derivatives and Standard Calcium Channel Blockers in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the landscape of cardiovascular therapeutics is in a constant state of evolution. While established drugs form the bedrock of current treatments, the quest for novel agents with improved efficacy, selectivity, and pharmacokinetic profiles is paramount. This guide provides a detailed comparative analysis of an emerging class of compounds, 3,4-dihydropyrimidin-4-ones (DHPMs), against standard calcium channel blockers (CCBs), a cornerstone in the management of hypertension and other cardiovascular disorders.[1][2]

It is important to note that while this guide will delve into the broader class of DHPMs, specific experimental data for 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one was not available in the reviewed literature. The forthcoming analysis is therefore based on published data for structurally related DHPM derivatives, providing a comprehensive overview of the potential of this chemical scaffold.

The Bedrock of Vasodilation: Standard Calcium Channel Blockers

Calcium channel blockers are a well-established class of drugs that inhibit the influx of calcium ions (Ca2+) into vascular smooth muscle and cardiac cells.[3][4][5] This reduction in intracellular calcium leads to vasodilation, a decrease in peripheral resistance, and consequently, a lowering of blood pressure.[3][4]

Standard CCBs are broadly categorized into two main groups:

  • Dihydropyridines (DHPs): This class, which includes well-known drugs like nifedipine and amlodipine, primarily acts on the L-type calcium channels in vascular smooth muscle, making them potent vasodilators.[6]

  • Non-dihydropyridines: This group, including verapamil and diltiazem, exhibits less vascular selectivity and has more pronounced effects on the heart, reducing heart rate and contractility.

The therapeutic success of DHPs, in particular, has spurred the development of new molecules that mimic their mechanism of action while offering potential advantages.

The Emergence of Dihydropyrimidin-4-ones (DHPMs) as Bioisosteres

Dihydropyrimidin-4-ones are heterocyclic compounds that are considered aza-analogs and bioisosteres of dihydropyridines.[1] This structural similarity has led to their investigation as potential calcium channel blockers, with the aim of replicating the therapeutic benefits of DHPs while potentially overcoming some of their limitations, such as short plasma half-life and negative inotropic effects in some cases.[1]

Mechanism of Action: Targeting the L-type Calcium Channel

The primary mechanism of action for DHPMs, much like their DHP counterparts, is the blockade of L-type voltage-gated calcium channels.[2] These channels are crucial for regulating calcium influx into cells, which triggers a cascade of events leading to muscle contraction.[7][8] By inhibiting this initial step, DHPMs induce relaxation of the vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[3][4] Some research also suggests that certain DHPMs may modulate other types of calcium channels, such as T-type channels, which could offer additional therapeutic benefits.[9][10]

Signaling Pathway of L-type Calcium Channel Blockade

cluster_membrane Cell Membrane L_type_Ca_Channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Depolarization Depolarization Depolarization->L_type_Ca_Channel activates Calmodulin Ca²⁺-Calmodulin Complex Ca_influx->Calmodulin MLCK_active Active Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK_active Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction DHPM Dihydropyrimidin-4-one (e.g., 2-phenyl-6-propyl- 3,4-dihydropyrimidin-4-one) DHPM->L_type_Ca_Channel blocks

Caption: Mechanism of L-type calcium channel blockade by DHPMs.

Comparative Efficacy: In Vitro and In Vivo Evidence

While direct comparative data for 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one is not available, studies on other DHPM derivatives have shown promising results when compared to standard CCBs.

In Vitro Potency

Several studies have demonstrated that certain DHPM derivatives exhibit potent vasorelaxant activity in isolated vascular preparations, a key indicator of their calcium channel blocking efficacy. In some cases, the potency of these novel compounds has been found to be comparable to that of nifedipine and amlodipine.[11]

Compound ClassDerivative ExampleIn Vitro Potency (IC50)Reference Standard
Dihydropyrimidin-4-ones N3-substituted derivativeEquipotent to nifedipine and amlodipineNifedipine, Amlodipine
Dihydropyridines Nifedipine~100 nM (L-type Ca2+ channels)-
Dihydropyridines Amlodipine~1.9 nM (L-type Ca2+ channels)-

Note: The IC50 values for DHPM derivatives are often presented in comparative terms rather than absolute values in the available literature.

In Vivo Antihypertensive Effects

Preclinical studies in animal models of hypertension have provided further evidence for the efficacy of DHPMs. In spontaneously hypertensive rats, a commonly used model for human essential hypertension, certain DHPM derivatives have been shown to be more potent and have a longer duration of action than nifedipine.[11] This suggests that DHPMs may offer advantages in terms of dosing frequency and sustained blood pressure control.

Compound ClassDerivative ExampleAnimal ModelKey FindingReference Standard
Dihydropyrimidin-4-ones N3-substituted derivativeSpontaneously Hypertensive RatMore potent and longer-actingNifedipine
Dihydropyridines NifedipineSpontaneously Hypertensive RatEffective in lowering blood pressure-
Dihydropyridines AmlodipineSpontaneously Hypertensive RatEffective with a long duration of action-

Experimental Protocols for Efficacy Assessment

The evaluation of novel calcium channel blockers involves a combination of in vitro and in vivo experimental techniques to determine their potency, selectivity, and overall therapeutic potential.

In Vitro Assessment: Whole-Cell Patch-Clamp Electrophysiology

This is a gold-standard technique for directly measuring the inhibitory effect of a compound on ion channel activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on L-type calcium channels.

Methodology:

  • Cell Preparation: Isolate single cells expressing L-type calcium channels, such as ventricular myocytes or vascular smooth muscle cells. Alternatively, a cell line like HEK293 transfected with the channel can be used.[7]

  • Electrophysiological Recording:

    • A glass micropipette filled with an appropriate intracellular solution is sealed onto the surface of a single cell.

    • The cell membrane under the pipette is ruptured to achieve a "whole-cell" configuration, allowing control of the membrane potential and measurement of ionic currents.

  • Data Acquisition:

    • The cell membrane is held at a negative potential (e.g., -80 mV) to keep the calcium channels in a closed state.

    • Depolarizing voltage steps (e.g., to 0 mV) are applied to activate the L-type calcium channels, and the resulting inward calcium currents are recorded.[7]

  • Drug Application: The test compound is perfused into the recording chamber at various concentrations.

  • Data Analysis: The peak inward current is measured before and after drug application. The percentage of current inhibition is calculated for each concentration to determine the IC50 value.[7]

Experimental Workflow: Whole-Cell Patch-Clamp

Cell_Isolation Isolate Cells Expressing L-type Ca²⁺ Channels Seal_Formation Form a High-Resistance Seal with Cell Membrane Cell_Isolation->Seal_Formation Patch_Pipette Prepare Patch Pipette with Intracellular Solution Patch_Pipette->Seal_Formation Whole_Cell Rupture Membrane for Whole-Cell Configuration Seal_Formation->Whole_Cell Record_Baseline Record Baseline Ca²⁺ Currents Whole_Cell->Record_Baseline Apply_Compound Apply Test Compound at Various Concentrations Record_Baseline->Apply_Compound Record_Inhibition Record Inhibited Ca²⁺ Currents Apply_Compound->Record_Inhibition Data_Analysis Calculate IC50 Value Record_Inhibition->Data_Analysis

Caption: Workflow for whole-cell patch-clamp analysis.

In Vivo Assessment: Blood Pressure Measurement in Hypertensive Rats

This protocol is used to evaluate the antihypertensive effect of a test compound in a living organism.

Objective: To measure the change in blood pressure in spontaneously hypertensive rats following administration of a test compound.

Methodology:

  • Animal Model: Use adult male spontaneously hypertensive rats, a well-established model of genetic hypertension.

  • Acclimatization: Acclimate the animals to the experimental conditions and the blood pressure measurement procedure to minimize stress-induced fluctuations.

  • Baseline Measurement: Measure the baseline systolic blood pressure of each rat using a non-invasive tail-cuff method.[12][13]

  • Compound Administration: Administer the test compound, the reference drug (e.g., nifedipine), and a vehicle control to different groups of rats. The route of administration can be oral gavage or intraperitoneal injection.

  • Post-Dose Measurement: Measure the blood pressure at several time points after compound administration (e.g., 1, 2, 4, 6, and 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.[12]

  • Data Analysis: Calculate the change in blood pressure from baseline for each group and compare the effects of the test compound to the reference drug and the vehicle control.

Conclusion and Future Directions

The available evidence suggests that 3,4-dihydropyrimidin-4-one derivatives represent a promising class of calcium channel blockers with the potential to offer comparable or even superior efficacy to standard dihydropyridine drugs.[1][11] Their structural similarity to DHPs provides a strong rationale for their mechanism of action, which has been supported by in vitro and in vivo studies demonstrating their potent vasorelaxant and antihypertensive effects.

For drug development professionals, the DHPM scaffold presents a viable platform for the design of novel cardiovascular agents. Further research is warranted to explore the structure-activity relationships within this class in more detail, with a focus on optimizing potency, selectivity, and pharmacokinetic properties. While specific data on 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one is currently lacking, the broader findings for the DHPM class underscore the potential of this and other related compounds as next-generation calcium channel blockers. Future investigations should aim to conduct head-to-head comparative studies of specific DHPM derivatives against a panel of standard CCBs to fully elucidate their therapeutic potential.

References

  • Wikipedia. (2023, November 28). L-type calcium channel. Retrieved from [Link]

  • Jorjania, M., Rastegar, H., Roshanzamir, F., Varmazyari, M., Abdollahi, M., & Zarghi, A. (2003). Synthesis and Biological Evaluation of New 1, 4-Dihydropyridines as Antihypertensives Agents in Rats. Iranian Journal of Pharmaceutical Research, 2(1), 43-46.
  • Teleb, M., Zhang, F. X., Farghaly, A. M., Aboul Wafa, O. M., Fronczek, F. R., Zamponi, G. W., & Fahmy, H. (2017). Synthesis of new N3-substituted dihydropyrimidine derivatives as L-/T- type calcium channel blockers. European Journal of Medicinal Chemistry, 134, 52–61.
  • ResearchGate. (n.d.). Preliminary Finding on a New Calcium Channel Entry Blocker Chemotype: 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine Derivatives. Retrieved from [Link]

  • Atwal, K. S., Rovnyak, G. C., Schwartz, J., Moreland, S., Hedberg, A., Gougoutas, J. Z., Malley, M. F., & Floyd, D. M. (1990). Dihydropyrimidine calcium channel blockers. 2. 3-substituted-4-aryl-1,4-dihydro-6-methyl-5-pyrimidinecarboxylic acid esters as potent mimics of dihydropyridines. Journal of Medicinal Chemistry, 33(5), 1510–1515.
  • Atwal, K. S., Rovnyak, G. C., Kimball, S. D., Floyd, D. M., Moreland, S., Swanson, B. N., Gougoutas, J. Z., Schwartz, J., Smillie, K. M., & Malley, M. F. (1991). Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents. Journal of Medicinal Chemistry, 34(2), 806–811.
  • Patil, S., Pande, K., & Pande, V. (2012). Synthesis and in-vitro screening of novel dihydropyrimidine derivatives as potential calcium channel blockers. Der Pharma Chemica, 4(4), 1475-1482.
  • Salazar, T., Gonzalez, A., & Bandyopadhyay, D. (2017). Dihydropyridines as Calcium Channel Blockers: An Overview. Journal of Analytical & Pharmaceutical Research, 5(4).
  • Singh, S., & Kumar, A. (2022). Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. Molecules, 27(15), 4945.
  • Otava Chemicals. (n.d.). Calcium Channel Blockers. Retrieved from [Link]

  • Li, G. R., & He, G. W. (2018). New generations of dihydropyridines for treatment of hypertension. Journal of Cardiovascular Pharmacology and Therapeutics, 23(3), 187–196.

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A Senior Application Scientist's Guide to the Elemental Analysis and Purity Validation of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Drug Discovery

This guide provides an in-depth comparison of the critical analytical techniques required to fully characterize this molecule. We will move beyond simple procedural lists to explain the causality behind our experimental choices, presenting a self-validating system of protocols designed for researchers, scientists, and drug development professionals.

The Target Molecule: 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one

  • Chemical Formula: C₁₃H₁₆N₂O

  • Molecular Weight: 216.28 g/mol

  • Structure: (A proper chemical structure image would be placed here in a real publication)

Part 1: Foundational Analysis - Is the Elemental Composition Correct?

Before assessing purity (the percentage of the desired compound in a sample), we must first confirm that the compound's fundamental atomic makeup is correct. Elemental analysis provides a quantitative measure of the mass percentages of carbon, hydrogen, nitrogen, and other elements (like sulfur or halogens) in a sample.[5] For organic molecules, the gold standard is combustion analysis.[6]

The Principle of Combustion Analysis

Combustion analysis is a robust and precise technique where a small, accurately weighed amount of the sample is combusted in an oxygen-rich environment at high temperatures.[6][7] This process breaks the molecule down into simple gaseous components: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These gases are then separated and measured by detectors, such as thermal conductivity or infrared detectors, allowing for the calculation of the original mass percentage of each element.[7]

Theoretical vs. Experimental Values

The first step is to calculate the theoretical elemental composition from the molecular formula, C₁₃H₁₆N₂O.

ElementAtomic Mass ( g/mol )Atoms in MoleculeTotal Mass% Composition
Carbon (C)12.01113156.14372.20%
Hydrogen (H)1.0081616.1287.46%
Nitrogen (N)14.007228.01412.95%
Oxygen (O)15.999115.9997.40%

A synthesized batch is considered to have the correct elemental composition if the experimental values are within an accepted deviation, typically ±0.4%, of the theoretical values.[5]

Experimental Protocol: CHN Combustion Analysis
  • Sample Preparation: Dry the sample of 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one under high vacuum for several hours to remove any residual solvents or moisture.

  • Weighing: Accurately weigh 1-3 mg of the dried sample into a tin or silver capsule.

  • Instrument Calibration: Calibrate the CHN analyzer using a certified standard with a known elemental composition (e.g., acetanilide).

  • Combustion: Place the sample capsule into the instrument's autosampler. The sample is dropped into a combustion furnace (~900-1000 °C) with a pulse of pure oxygen.

  • Reduction & Separation: The resulting combustion gases (CO₂, H₂O, N₂, and excess O₂) are passed through a reduction tube (often containing copper) to remove excess oxygen and convert nitrogen oxides to N₂. The gases are then separated, typically via gas chromatography.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas relative to a helium carrier gas.

  • Calculation: The instrument's software calculates the mass percentages of C, H, and N based on the detector signals and the initial sample weight.

Part 2: A Multi-Pronged Strategy for Purity Validation

No single analytical technique can definitively establish the purity of a compound. A robust validation strategy employs an orthogonal set of methods, each providing a different perspective on the sample's composition. The logical workflow involves using high-resolution separation techniques to detect and quantify impurities, complemented by spectroscopic methods to confirm the structure of the main component and identify any contaminants.

Caption: A typical workflow for the comprehensive analysis and purity validation of a synthesized compound.

Chromatographic Techniques: The Power of Separation

Chromatography is essential for separating the target compound from impurities, such as unreacted starting materials, reaction by-products, or residual solvents. The choice between liquid and gas chromatography depends on the analyte's properties.

For a non-volatile, relatively polar molecule like 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one, HPLC is the method of choice for purity assessment.[4][8] It offers high resolution, sensitivity, and reproducibility. The most common mode is Reverse-Phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).

Why RP-HPLC? This technique is ideal for separating compounds of moderate polarity. Impurities that are more polar than the target molecule will elute earlier, while less polar impurities will be retained longer on the column, allowing for effective separation and quantification.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-20 min: 30% B to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: 95% B to 30% B

    • 26-30 min: Hold at 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL. Dilute to 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.

Data Interpretation: Purity is typically reported as a percentage of the total peak area (% Area). The main peak should be sharp and symmetrical. Any other peaks represent impurities, which can be quantified relative to the main peak. According to regulatory guidelines, impurities should be identified, quantified, and reported.[9]

GC is best suited for analyzing volatile and thermally stable compounds.[10] While not the primary method for the parent compound, it is invaluable for quantifying residual solvents (e.g., ethanol, ethyl acetate, hexanes) that may remain from the synthesis and purification steps.

  • Instrumentation: GC system with a headspace autosampler and a Flame Ionization Detector (FID).

  • Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Program: 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min (hold 5 min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 260 °C.

  • Sample Preparation: Accurately weigh ~100 mg of the compound into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO) and cap tightly. Calibrate using a standard solution containing known amounts of expected solvents.

Spectroscopic Techniques: Confirming Identity

Spectroscopy provides information about the molecule's structure and is used to confirm that the main peak seen in chromatography is indeed the correct compound.

NMR is arguably the most powerful tool for unambiguous structure elucidation of organic molecules.[11][12] Both ¹H and ¹³C NMR spectra provide a wealth of information.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one, one would expect to see distinct signals for the aromatic protons of the phenyl group, the aliphatic protons of the propyl group, the methine proton on the dihydropyrimidine ring, and the N-H protons.[13][14]

  • ¹³C NMR: Shows signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

  • Quantitative NMR (qNMR): With the use of an internal standard of known purity and concentration, qNMR can provide a highly accurate, direct measure of the absolute purity of the sample, which is orthogonal to chromatographic methods.[3]

MS provides a highly accurate measurement of the molecular weight of the compound.[15] High-resolution mass spectrometry (HRMS) can determine the molecular formula by measuring the mass-to-charge ratio (m/z) to several decimal places. When coupled with HPLC (LC-MS), it is a powerful tool for identifying unknown impurities by providing their molecular weights.[16]

FTIR is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[17][18] For our target compound, the FTIR spectrum would be expected to show characteristic absorption bands for:

  • N-H stretching: ~3200-3400 cm⁻¹

  • Aromatic C-H stretching: ~3000-3100 cm⁻¹

  • Aliphatic C-H stretching: ~2850-2960 cm⁻¹

  • C=O (amide) stretching: ~1650-1700 cm⁻¹

  • C=N and aromatic C=C stretching: ~1500-1650 cm⁻¹

While excellent for confirming the presence of these groups, FTIR is generally not sensitive enough to detect or quantify low-level impurities.

Part 3: A Comparative Guide to Analytical Techniques

Choosing the right analytical method requires understanding the strengths and weaknesses of each. The following diagram and table provide a comparative overview.

G Start What is the Analytical Goal? Goal_Purity Quantify Purity / Impurities? Start->Goal_Purity Goal_Identity Confirm Structure / Identity? Start->Goal_Identity Goal_Composition Verify Elemental Composition? Start->Goal_Composition Technique_HPLC HPLC (Primary for purity) Goal_Purity->Technique_HPLC Technique_GC GC (For volatile impurities) Goal_Purity->Technique_GC Technique_NMR NMR (Unambiguous structure) Goal_Identity->Technique_NMR Technique_MS MS / HRMS (Confirm MW & Formula) Goal_Identity->Technique_MS Technique_FTIR FTIR (Functional groups) Goal_Identity->Technique_FTIR Technique_CHN Combustion Analysis (C,H,N percentages) Goal_Composition->Technique_CHN

Caption: Decision tree for selecting the appropriate analytical technique based on the scientific question.

Performance Comparison Table
TechniquePrimary ApplicationDetectable ImpuritiesSensitivityQuantification
Elemental Analysis Confirms elemental formulaInorganic salts, compounds with different elemental ratiosHigh (sub-microgram)Absolute
RP-HPLC Purity determination and quantification of non-volatile impuritiesStarting materials, by-products, degradation productsHigh (ng to pg)Relative (% Area)
GC-FID Quantification of volatile impuritiesResidual solventsVery High (ppm to ppb)Absolute (with calibration)
¹H NMR Unambiguous structure confirmationStructurally related impurities, isomersModerate (typically >0.1%)Absolute (qNMR)
HRMS Confirms molecular weight and formulaImpurities with different MWVery High (pg to fg)Difficult, primarily for identification
FTIR Confirms functional groupsGross contamination onlyLowNo
Hypothetical Data Summary for a Qualified Batch
Analysis TypeMethodSpecificationResult
Identity ¹H NMR & ¹³C NMRConforms to structureConforms
HRMS (m/z [M+H]⁺)Calculated: 217.1335Found: 217.1332
FTIRShows characteristic N-H, C=O, C=C peaksConforms
Elemental Analysis CombustionC: 72.20±0.4% H: 7.46±0.4% N: 12.95±0.4%C: 72.15% H: 7.51% N: 12.89%
Purity Assay HPLC (% Area at 254 nm)≥ 99.0%99.6%
Residual Solvents GC-HeadspaceEthanol ≤ 5000 ppm Ethyl Acetate ≤ 5000 ppmEthanol: 450 ppm Ethyl Acetate: < 50 ppm

Conclusion

The elemental analysis and purity validation of a new chemical entity like 2-phenyl-6-propyl-3,4-dihydropyrimidin-4-one is a comprehensive process that relies on the synergistic application of multiple analytical techniques. Combustion analysis validates the fundamental elemental makeup. High-resolution chromatographic methods like HPLC and GC are indispensable for separating and quantifying impurities with high sensitivity. Finally, spectroscopic methods, particularly NMR and MS, provide definitive structural confirmation. By integrating these techniques, researchers and drug developers can establish a complete and trustworthy analytical profile, ensuring the quality and integrity of their compounds and the reliability of the scientific data they generate.

References

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  • Kumar, A. (2014). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE. [Link]

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  • Journal of Molecular Science. (2025). Synthesis and Characterization of Pyrimidine Derivatives. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Synthesis

As researchers dedicated to advancing drug development, our focus is often on the synthesis and application of novel compounds like 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one. However, the lifecycle of a chemical does not end with data collection. Responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. The procedures outlined herein provide a comprehensive framework for the safe and proper disposal of this specific pyrimidinone derivative.

The structural components of 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one—a dihydropyrimidinone core with phenyl and propyl substituents—inform its potential chemical reactivity and biological activity. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, by analyzing related pyrimidinone structures, we can establish a robust and cautious disposal protocol. This guide is built on the foundational principles of chemical safety, drawing from established guidelines for hazardous waste management to ensure that every step is a self-validating system of safety and compliance.

Hazard Assessment: A Proactive Approach to Safety

Understanding the potential hazards of a compound is the critical first step in determining the correct disposal pathway. Based on data from structurally similar pyrimidinone derivatives, we must handle 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one as a hazardous substance with the following potential risks:

  • Acute Toxicity: Related compounds are classified as harmful if swallowed, and may cause harm through skin contact or inhalation.[1][2]

  • Skin and Eye Irritation: Pyrimidinone derivatives are known to cause skin irritation and serious eye irritation or damage.[2][3]

  • Specific Target Organ Toxicity: Some derivatives have been shown to cause drowsiness or dizziness upon single exposure.[2]

Therefore, all waste containing this compound, whether in solid form, in solution, or as residue in containers, must be treated as hazardous chemical waste.[4] Under no circumstances should this compound or its solutions be disposed of down the drain.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

Handling chemical waste requires the same, if not a higher, level of precaution as handling the pure compound. All personnel involved in the collection, labeling, and storage of 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one waste must wear the appropriate PPE.

PPE ItemSpecificationRationale
Eye Protection Tightly fitting safety goggles and a face shield.[1][3]Protects against splashes and potential vapors that can cause serious eye damage.
Hand Protection Chemical-resistant nitrile or neoprene gloves.[1]Prevents skin contact with a potentially toxic and irritating compound.
Body Protection Flame-resistant lab coat.Protects against chemical splashes and ensures a barrier between personal clothing and the hazardous material.
Respiratory Use in a certified chemical fume hood.All handling of open waste containers must be done in a fume hood to avoid inhalation of vapors or dusts.[6]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe disposal of 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one from the point of generation to its final removal by trained professionals.

Waste Segregation and Collection

The cardinal rule of chemical waste management is segregation to prevent incompatible materials from mixing, which could lead to violent reactions or the release of toxic gases.[7][8]

  • Designate a Waste Stream: Dedicate a specific waste container for 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one and any materials contaminated with it (e.g., gloves, weigh boats, contaminated silica gel).

  • Solid vs. Liquid: Collect solid and liquid waste in separate, dedicated containers.[8]

  • Avoid Mixing: Do not mix this waste stream with other chemical wastes, particularly strong acids, bases, or oxidizing agents.[7]

Container Selection and Labeling

Proper containment and labeling are legally required and essential for safety.

  • Choose a Compatible Container: Use a container made of a material compatible with the waste. For organic solids and solutions, a high-density polyethylene (HDPE) or glass bottle with a screw-top cap is appropriate.[7][9] The container must be in good condition, free from cracks or deterioration.[10]

  • Label Immediately: As soon as the first drop of waste is added, the container must be labeled. The label must be legible and facing outwards.[7] It must include:

    • The words "Hazardous Waste" .[7][10]

    • The full chemical name: "2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one" . Do not use abbreviations or chemical formulas.[7][10]

    • A list of all components in the container, including solvents, with percentages or volumes.[7]

    • The associated hazards (e.g., "Toxic," "Irritant").[7]

    • The date the container was first used and the date it becomes full.[7]

Waste Storage in a Satellite Accumulation Area (SAA)

Laboratories must designate a specific location for storing hazardous waste before it is collected.

  • Establish an SAA: Designate an area within the lab, such as a secondary containment tray in a chemical fume hood or a designated cabinet, as your Satellite Accumulation Area.[7]

  • Secure Storage: Keep the waste container securely capped at all times, except when adding waste.[7][10] This prevents the release of vapors and protects the container's contents from contamination.

  • Await Pickup: A partially filled, properly labeled and closed container can remain in the SAA for up to one year. Once a container is full, it must be removed from the SAA within three days.[7]

Disposal of Contaminated Materials and Empty Containers
  • Grossly Contaminated Items: Any item heavily contaminated with the compound (e.g., spill pads, silica gel from chromatography) should be disposed of as solid hazardous waste in the designated container.

  • Empty Containers: An "empty" container that once held the pure compound is still considered hazardous. It must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[9] The rinsate must be collected and disposed of as liquid hazardous waste.[9] After triple-rinsing and removal or complete defacing of the original label, the container may be disposed of in the appropriate glass or plastic recycling bin.[8]

Arranging for Final Disposal

Laboratory personnel are responsible for waste up to the point of collection. Final disposal must be handled by trained professionals.

  • Contact EH&S: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for your full hazardous waste container.[10]

  • Documentation: Complete any necessary waste pickup forms or manifests as required by your institution and local regulations.

Emergency Spill Procedures

In the event of a spill, prompt and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate if Necessary: For large or uncontained spills outside of a fume hood, evacuate the area and contact EH&S or the emergency response team.

  • Manage Small Spills (inside a fume hood):

    • Ensure you are wearing the full PPE detailed in Section 3.0.

    • Contain the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.

    • Using non-sparking tools, carefully collect the absorbed material and place it into your designated solid hazardous waste container.[11][12]

    • Decontaminate the surface with a suitable solvent, and collect the cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one waste.

G start_node Waste Generation (2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one) decision_solid_liquid Solid or Liquid Waste? start_node->decision_solid_liquid process_solid Collect in Labeled SOLID Hazardous Waste Container decision_solid_liquid->process_solid Solid process_liquid Collect in Labeled LIQUID Hazardous Waste Container decision_solid_liquid->process_liquid Liquid decision_container_full Container Full? process_solid->decision_container_full process_liquid->decision_container_full process_storage Store in Satellite Accumulation Area (SAA) (Capped, Secondary Containment) decision_container_full->process_storage No process_ehs Contact EH&S for Pickup (Within 3 days of being full) decision_container_full->process_ehs Yes process_storage->decision_container_full end_node Proper Disposal by EH&S Vendor process_ehs->end_node

Caption: Disposal workflow for 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. [Link]

  • 6-methyl-3-(prop-2-yn-1-yl)-3,4-dihydropyrimidin-4-one Chemical Substance Information. NextSDS. [Link]

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A Senior Application Scientist's Guide to Handling 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands a safety protocol grounded in foresight and caution. This guide provides essential, immediate safety and logistical information for handling 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one. The foundational principle of this guide is to treat this compound with the respect due to any substance with an incompletely characterized toxicological profile. Every step is designed as part of a self-validating system to ensure your safety and the integrity of your research.

Hazard Identification and Risk Assessment: The Precautionary Principle

Specific toxicological data for 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one is not extensively documented in public safety literature. Therefore, we must operate under the precautionary principle, inferring potential hazards from structurally similar compounds within the dihydropyrimidinone (DHPM) class.

Analogous compounds have been classified with the following hazards:

  • Acute Toxicity: Some DHPMs are noted as "Harmful if swallowed"[1]. Others carry warnings for acute toxicity via oral, dermal, and inhalation routes[2].

  • Skin and Eye Irritation: Skin and eye irritation are also listed hazards for similar chemical structures[2].

Given this information, a prudent risk assessment concludes that 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one must be handled as a substance that is potentially toxic if ingested, inhaled, or absorbed through the skin, and as a potential skin and eye irritant. All handling procedures must be designed to prevent these exposure routes.

The Hierarchy of Controls: Engineering Safety Before Relying on PPE

Personal Protective Equipment (PPE) is the final line of defense. A robust safety plan begins with engineering and administrative controls that minimize the risk of exposure in the first place.

  • Engineering Controls: The primary engineering control for handling this compound, especially in its powdered form, is a certified chemical fume hood. A fume hood ensures that any dust or vapors are contained and exhausted away from the operator.

  • Administrative Controls: This includes developing a written Chemical Hygiene Plan (CHP) as required by OSHA, ensuring all personnel are trained on the specific hazards and procedures, and clearly labeling all containers.[3][4] Access to the area where the compound is handled should be restricted to authorized and trained personnel.

Personal Protective Equipment (PPE) Protocol

The following PPE ensemble is mandatory when handling 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one in any form. The goal is to create a complete barrier between the researcher and the chemical.

Task CategoryEye/Face ProtectionBody ProtectionHand ProtectionRespiratory Protection
Handling Solid (Weighing, Transfer) Chemical splash gogglesFlame-resistant lab coat, long sleeves, buttonedNitrile gloves (double-gloving recommended)Not required if performed within a certified chemical fume hood
Handling Solutions Chemical splash goggles or safety glasses with side shieldsFlame-resistant lab coatNitrile glovesNot required if performed within a certified chemical fume hood
Large-Scale Operations (>1L) Chemical splash goggles and a face shieldChemical-resistant apron over a lab coatHeavy-duty nitrile or neoprene glovesAs determined by a formal risk assessment
Spill Cleanup Chemical splash goggles and a face shieldChemical-resistant apron over a lab coatHeavy-duty nitrile or neoprene glovesAs determined by a formal risk assessment

Justification for PPE Choices:

  • Eye Protection: Chemical splash goggles are essential to protect against accidental splashes of solutions or contact with airborne powder.[5] For larger-scale operations, a face shield worn over goggles provides an additional layer of protection for the entire face.[6]

  • Body Protection: A flame-resistant lab coat that fully buttons and has gathered cuffs is required to protect skin and personal clothing from contamination.[7][8]

  • Hand Protection: Nitrile gloves are the standard for handling a wide range of organic chemicals and offer good resistance to solvents commonly used to dissolve DHPMs.[9] Latex gloves are generally not recommended for use with organic solvents as they can degrade quickly, providing a false sense of security.[9][10]

Step-by-Step Safe Handling Workflow

This workflow outlines the critical steps for safely handling the compound from receipt to use. Following this sequence minimizes the potential for exposure at each stage.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A 1. Verify Fume Hood Certification is Current B 2. Assemble All Materials (Glassware, Solvents, etc.) A->B C 3. Don Full PPE (Lab Coat, Goggles, Gloves) B->C D 4. Carefully Weigh Solid Compound on Weigh Paper C->D Enter Fume Hood E 5. Transfer Solid to Reaction Vessel D->E F 6. Add Solvent to Dissolve and Initiate Reaction E->F G 7. Securely Cap All Waste Containers F->G Complete Reaction H 8. Decontaminate Work Surface and Glassware G->H I 9. Doff PPE Correctly (Gloves First) H->I

Caption: A logical workflow for handling 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one.

Decontamination and Disposal Plan

Proper disposal is a critical component of the safety lifecycle, preventing environmental contamination and protecting waste handlers.

Decontamination:

  • Glassware: Rinse glassware three times with a suitable solvent (e.g., acetone, ethanol). Collect the rinseate as hazardous waste. Then, wash with soap and water.

  • Surfaces: Wipe down the work surface in the fume hood with a cloth dampened with 70% ethanol or another appropriate solvent after each use.

Waste Management: All waste generated from handling this compound must be treated as hazardous waste.[11]

  • Segregation is Key:

    • Solid Waste: Contaminated gloves, weigh paper, and paper towels should be placed in a clearly labeled, sealed plastic bag or container designated for solid chemical waste.

    • Liquid Waste: Unused solutions and solvent rinses should be collected in a compatible, sealed, and properly labeled hazardous waste container.[12] Do not mix incompatible waste streams.

  • Labeling: All waste containers must be labeled with "HAZARDOUS WASTE" and an accurate description of the contents (e.g., "2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one in Methanol").[13][14]

Proper PPE Doffing (Removal) Sequence: The order in which you remove PPE is critical to prevent cross-contamination.

G A 1. Gloves (Most Contaminated) B 2. Face Shield / Goggles A->B C 3. Lab Coat (Roll away from body) B->C D 4. Wash Hands Thoroughly C->D

Caption: The correct sequence for removing PPE to minimize contamination risk.

Emergency Procedures

In the event of an accidental exposure, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[15] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[15][16] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[17] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[17]

This guide is intended to provide a robust framework for the safe handling of 2-Phenyl-6-propyl-3,4-dihydropyrimidin-4-one. Always consult your institution's specific Chemical Hygiene Plan and your Environmental Health and Safety (EHS) department for local requirements.

References

  • OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now. (2025). Google Cloud Search.
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025). Google Cloud Search.
  • Protective Gear - Organic Chemistry at CU Boulder. University of Colorado Boulder.
  • Laboratory Safety Guidance.
  • The Laboratory Standard | Office of Clinical and Research Safety. University of Tennessee.
  • PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL. Jawaharlal Nehru Centre for Advanced Scientific Research.
  • In-Lab Disposal Methods: Waste Management Guide. Indiana University.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • OSHA Standards for Biological Laboratories.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003). University of Pennsylvania EHRS.
  • Proper Protective Equipment. (2021). Chemistry LibreTexts.
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety. Texas A&M University.
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  • Novel Dihydropyrimidinone Derivatives as Potential P-Glycoprotein Modul
  • 6-methyl-3-(prop-2-yn-1-yl)-3,4-dihydropyrimidin-4-one. NextSDS.
  • 4H-Pyrrolo[3,2-d]pyrimidin-4-one, 1-[[2-[(1R) - ChemicalBook. (2026). ChemicalBook.
  • 5-Acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one. PubChem.
  • 6-ISO-PROPYL-3H-THIENO[2,3-D]PYRIMIDIN-4-ONE. NextSDS.]PYRIMIDIN-4-ONE. NextSDS.

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Retrosynthesis Analysis

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